Diazonamide A
Description
Properties
Molecular Formula |
C40H34Cl2N6O6 |
|---|---|
Molecular Weight |
765.6 g/mol |
IUPAC Name |
(2S)-N-[(10S,13S,20S,21S)-3,35-dichloro-12-oxo-10-propan-2-yl-8,37,40-trioxa-4,11,22,34,39-pentazadecacyclo[27.6.1.12,5.16,9.115,19.118,21.07,20.020,24.023,28.033,36]tetraconta-1(35),2,4,6,9(39),15(38),16,18,23(28),24,26,29(36),30,32-tetradecaen-13-yl]-2-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C40H34Cl2N6O6/c1-15(2)27-37-46-29-32(54-37)40-20-9-5-8-19(18-7-6-10-22-25(18)26(33(41)43-22)31-34(42)48-38(29)53-31)28(20)47-39(40)52-24-12-11-17(13-21(24)40)14-23(35(50)45-27)44-36(51)30(49)16(3)4/h5-13,15-16,23,27,30,39,43,47,49H,14H2,1-4H3,(H,44,51)(H,45,50)/t23-,27-,30-,39-,40-/m0/s1 |
InChI Key |
YKBUODYYSZSEIY-PLSHLZFXSA-N |
Isomeric SMILES |
CC(C)[C@H]1C2=NC3=C(O2)[C@]45[C@@H](NC6=C(C=CC=C64)C7=C8C(=CC=C7)NC(=C8C9=C(N=C3O9)Cl)Cl)OC2=C5C=C(C[C@@H](C(=O)N1)NC(=O)[C@H](C(C)C)O)C=C2 |
Canonical SMILES |
CC(C)C1C2=NC3=C(O2)C45C(NC6=C(C=CC=C64)C7=C8C(=CC=C7)NC(=C8C9=C(N=C3O9)Cl)Cl)OC2=C5C=C(CC(C(=O)N1)NC(=O)C(C(C)C)O)C=C2 |
Synonyms |
diazonamide A |
Origin of Product |
United States |
Foundational & Exploratory
The Diazonamide A Saga: A Technical Guide to Structural Elucidation and Misassignment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diazonamide A, a potent antimitotic agent isolated from the marine ascidian Diazona angulata, has a rich and instructive history in the field of natural product chemistry. Initially assigned a complex, strained structure in 1991, subsequent synthetic efforts by leading research groups revealed critical inconsistencies between the spectroscopic data of the synthesized molecule and the natural product. This led to a significant structural revision in 2001, highlighting the fallibility of even advanced analytical techniques and underscoring the definitive power of total synthesis in structural verification. This technical guide provides an in-depth analysis of the key experimental evidence, protocols, and logical frameworks that led to the misassignment and eventual correction of the structure of Diazonamide A.
The Initial Hypothesis: A Flawed Masterpiece
The initially proposed structure of Diazonamide A, determined by Fenical, Clardy, and coworkers, was a marvel of complexity, featuring a highly strained macrocyclic core. This assignment was based on a combination of then state-of-the-art analytical techniques, including mass spectrometry and extensive NMR spectroscopy. A key piece of evidence was the X-ray crystal structure of a p-bromobenzamide derivative of the related Diazonamide B.
Key Features of the Initially Proposed Structure:
-
A central benzofuran core.
-
A hemiacetal functionality.
-
A terminal valine residue.
-
Two interconnected macrocyclic rings.
The scientific community embarked on the challenging journey of synthesizing this intricate molecule. However, as synthetic intermediates and ultimately the final proposed structure were created, discrepancies with the natural product began to emerge.
The Revision: Unraveling the True Architecture
The total synthesis efforts, most notably by the research groups of Harran and Nicolaou, were instrumental in revealing the inaccuracies of the original structural assignment. The spectroscopic data of the synthesized "nominal" Diazonamide A did not match that of the natural isolate, prompting a re-evaluation of the original analytical data.
Critical Discrepancies and Key Revisions:
The reassignment of Diazonamide A's structure involved several profound changes:
-
Benzofuran to Indole: The core aromatic system was revised from a benzofuran to a more electron-rich indole.
-
Hemiacetal to Aminal: The proposed hemiacetal was corrected to a more stable aminal linkage, forming an additional ring. This seemingly minor change had significant implications for the molecule's overall conformation and reactivity.
-
Valine to α-Hydroxyisovaleric Acid: The terminal amino acid residue was found to be α-hydroxyisovaleric acid, not valine. This was a critical misinterpretation of the original mass spectrometry and NMR data.
These revisions led to a new, correct structure for Diazonamide A that was ultimately confirmed by total synthesis.
Data Presentation: A Tale of Two Structures
Table 1: Key ¹H NMR Chemical Shift Differences (Conceptual)
| Functional Group | Initially Proposed Structure | Revised (Correct) Structure | Expected ¹H NMR Shift Change |
| Heteroatom in Core | Benzofuran | Indole | Aromatic proton shifts would differ significantly due to the change from an oxygen to a nitrogen heteroatom. |
| Acetal Proton | Hemiacetal (O-CH-O) | Aminal (N-CH-O) | The proton on the acetal carbon would experience a different electronic environment, leading to a noticeable shift. |
| Terminal Residue | Valine (α-proton) | α-Hydroxyisovaleric acid (α-proton) | The chemical shift of the α-proton would be significantly different due to the change from an adjacent nitrogen to an oxygen atom. |
Table 2: Key ¹³C NMR Chemical Shift Differences (Conceptual)
| Carbon Atom | Initially Proposed Structure | Revised (Correct) Structure | Expected ¹³C NMR Shift Change |
| Aromatic Core Carbons | Benzofuran carbons | Indole carbons | The chemical shifts of the carbons in the heterocyclic core would be distinct, reflecting the different heteroatom. |
| Acetal Carbon | Hemiacetal carbon | Aminal carbon | The carbon of the O,O-acetal would resonate at a different field than the N,O-acetal carbon. |
| Terminal Residue Carbons | Valine carbons | α-Hydroxyisovaleric acid carbons | The carbonyl and α-carbon shifts of the terminal residue would be indicative of an α-hydroxy acid versus an amino acid. |
Experimental Protocols: The Path to Clarity
The structural revision of Diazonamide A was the result of meticulous experimental work. Below are detailed methodologies for the key experiments that were central to this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To compare the spectroscopic fingerprint of the synthetic "nominal" Diazonamide A with the natural product.
Methodology:
-
Sample Preparation: A sample of the synthesized compound and a sample of natural Diazonamide A were each dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Standard pulse programs were used for 1D spectra.
-
2D NMR Experiments: To aid in the assignment of protons and carbons and to establish connectivity, a suite of 2D NMR experiments were performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which was crucial for piecing together the complex molecular framework.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the spectra of the synthetic compound were compared directly with those of the natural product. Significant differences in these data provided irrefutable evidence that the initially proposed structure was incorrect.
X-ray Crystallography of Diazonamide B Derivative
Objective: To determine the three-dimensional structure of a crystalline derivative of a closely related compound, Diazonamide B, to infer the structure of Diazonamide A.
Methodology:
-
Derivatization: Diazonamide B was reacted with p-bromobenzoyl chloride to introduce a heavy atom, which facilitates the phasing of the X-ray diffraction data.
-
Crystallization: The p-bromobenzamide derivative of Diazonamide B was crystallized from a suitable solvent system to obtain single crystals of sufficient quality for X-ray diffraction.
-
Data Collection: A single crystal was mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern was recorded on a detector.
-
Structure Solution and Refinement: The diffraction data was processed to determine the unit cell dimensions and space group. The structure was solved using direct methods or Patterson methods, and the atomic positions were refined to fit the experimental data.
Note on the Misinterpretation: While the X-ray data provided a clear electron density map, the similar scattering factors of oxygen and nitrogen atoms made it difficult to definitively distinguish between them, especially in a complex molecule. This ambiguity was a key factor in the initial misassignment of the benzofuran and hemiacetal moieties.
Key Synthetic Steps in Structural Verification
The total syntheses by the Harran and Nicolaou groups involved numerous complex transformations. The following highlights a key strategic element that was crucial for confirming the revised structure.
Objective: To synthesize the correct, revised structure of Diazonamide A and confirm that its spectroscopic data matches that of the natural product.
Key Strategy: Late-Stage Heterocycle Formation and Macrocyclization
A common feature in the successful syntheses was the careful orchestration of bond formations to construct the intricate macrocyclic and heterocyclic systems.
Illustrative Experimental Protocol (Conceptual - based on published syntheses):
-
Fragment Coupling: Pre-synthesized fragments corresponding to different parts of the molecule were coupled together using robust reactions such as Suzuki or Stille couplings to form the carbon skeleton.
-
Oxazole Formation: An oxazole ring, a key component of the Diazonamide core, was often formed from a corresponding amide precursor through a dehydration reaction.
-
Macrocyclization: The formation of the large rings was a critical and challenging step. This was often achieved through an intramolecular reaction, such as a macrolactamization or a ring-closing metathesis, under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
-
Final Elaboration: Following the construction of the core structure, final functional group manipulations, such as the introduction of chlorine atoms and the attachment of the α-hydroxyisovaleric acid side chain, were performed to complete the synthesis.
The successful synthesis of the revised structure and the perfect match of its spectroscopic data with that of natural Diazonamide A provided the final and definitive proof of its true architecture.
Visualizing the Process: Diagrams and Workflows
To better understand the logical flow of the structural elucidation and the key differences between the proposed and correct structures, the following diagrams are provided.
The Misassigned vs. The Correct Structure
Caption: Key structural differences between the initially proposed and revised structures of Diazonamide A.
The Workflow of Structural Elucidation and Revision
The Enigmatic Blueprint: A Technical Guide to the Hypothesized Biosynthetic Pathway of Diazonamide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazonamide A, a structurally complex and potently cytotoxic macrocyclic peptide isolated from the marine ascidian Diazona angulata, represents a significant challenge and opportunity in natural product chemistry and drug development. Despite extensive efforts in total synthesis that have conquered its formidable chemical architecture, the natural biosynthetic pathway of Diazonamide A remains experimentally unelucidated. This technical whitepaper addresses this knowledge gap by proposing a plausible biosynthetic pathway based on established principles of natural product biosynthesis, including the roles of non-ribosomal peptide synthetases (NRPS), tailoring enzymes, and complex cyclization reactions. By dissecting the molecular structure of Diazonamide A, we can infer a sequence of enzymatic steps involving precursor amino acid incorporation, heterocyclization, halogenation, and intricate oxidative cross-coupling events. This guide provides a foundational hypothesis to stimulate and direct future research, including genome mining of the host's symbiotic microbiome and biochemical characterization of the putative enzymatic machinery. All discussions of the pathway are, by necessity, speculative and aim to provide a logical framework for future experimental verification.
Introduction
Diazonamide A is a marine-derived natural product that has garnered significant attention due to its potent antimitotic activity.[1] Isolated from the colonial tunicate Diazona angulata, its structure is characterized by two interconnected 12-membered macrocycles, a dense arrangement of heteroaromatic rings including a bis-oxazole substituted indole, and a highly challenging triaryl-substituted quaternary carbon stereocenter.[2] The true biological producer of Diazonamide A is likely a microbial symbiont within the ascidian, a common paradigm for complex marine natural products. To date, no biosynthetic gene cluster (BGC) responsible for Diazonamide A production has been identified. Consequently, the enzymatic machinery and the sequence of biochemical reactions are unknown.
This document outlines a hypothetical biosynthetic pathway for Diazonamide A. This proposed pathway is constructed by analogy to well-characterized biosynthetic pathways of other complex peptide natural products that share similar structural motifs. The core of this hypothesis lies in the coordinated action of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) system and a suite of post-assembly tailoring enzymes.
Proposed Biosynthetic Pathway of Diazonamide A
The biosynthesis of Diazonamide A can be conceptually divided into four key stages:
-
Peptide Backbone Assembly: Construction of a linear peptide precursor by an NRPS assembly line.
-
Heterocycle Formation and Halogenation: Co- and/or post-assembly modification of the peptide backbone to form the characteristic oxazole and chlorinated indole moieties.
-
Intramolecular Macrocyclization via Oxidative Cross-Coupling: Formation of the two macrocyclic rings through enzymatic carbon-carbon and carbon-oxygen bond formation.
-
Final Tailoring and Release: Final modifications and cleavage from the synthetase.
Stage 1: NRPS-Mediated Assembly of the Linear Peptide Precursor
We propose that the backbone of Diazonamide A is assembled on a multi-modular NRPS. This enzymatic complex would sequentially incorporate several amino acid precursors. Based on the final structure, the precursor units are likely to include two tyrosine residues, a tryptophan residue, and two serine residues (which are precursors to the oxazole rings), along with other potential amino acids that are modified or form parts of the macrocyclic backbone.
The logical flow of the initial peptide assembly on the NRPS is depicted below.
Stage 2: Heterocycle Formation and Halogenation
The two oxazole rings in Diazonamide A are proposed to be formed from serine residues incorporated by the NRPS. This transformation is common in peptide biosynthesis and is typically catalyzed by a dedicated enzymatic cassette within an NRPS module, involving a cyclodehydratase (Cy) domain followed by an oxidase (Ox) or dehydrogenase domain to convert the initial oxazoline to the aromatic oxazole.[3][4]
The dichlorination of the tryptophan residue is another critical tailoring step. This is likely catalyzed by a flavin-dependent halogenase, a class of enzymes known to perform regioselective halogenation on aromatic rings of amino acids.[5][6] This modification could occur either while the tryptophan is tethered to the NRPS or after the release of a peptide intermediate.
The logical relationship for these tailoring reactions is as follows:
Stage 3: Intramolecular Macrocyclization via Oxidative Cross-Coupling
The formation of the two macrocycles and the central quaternary carbon is arguably the most complex and defining feature of Diazonamide A's biosynthesis. We hypothesize that these structures are formed through a series of intramolecular oxidative cross-coupling reactions, likely catalyzed by cytochrome P450 monooxygenases.[7][8][9] These enzymes are known to catalyze C-C and C-O bond formations between phenolic and indole moieties in other natural product pathways.[10][11]
The proposed sequence would involve the enzyme acting as a template, holding the linear, tailored peptide in a specific conformation to facilitate regioselective radical-mediated coupling reactions. This would first form one macrocycle, and a subsequent coupling event would close the second ring, simultaneously creating the sterically hindered quaternary center.
The conceptual workflow for this complex cyclization is presented below:
Quantitative Data (Hypothetical Framework)
As no experimental data on the biosynthesis of Diazonamide A is available, the following table is presented as a framework for the types of quantitative data that would be essential to collect to validate the proposed pathway.
| Parameter | Description | Hypothetical Value Range | Method of Determination |
| Precursor Incorporation Rate | Efficiency of incorporation of radiolabeled amino acids (e.g., ¹⁴C-Tyr, ¹⁴C-Trp) into Diazonamide A. | 5 - 20% | Isotope feeding studies followed by LC-MS analysis. |
| Enzyme Kinetics (Km) | Substrate affinity of key enzymes (e.g., halogenase, P450 oxidase) for their respective peptide intermediates. | 10 - 100 µM | In vitro assays with purified recombinant enzymes. |
| Enzyme Kinetics (kcat) | Turnover number of the key tailoring enzymes. | 0.1 - 5 s⁻¹ | In vitro assays with purified recombinant enzymes. |
| Yield from Precursors | Overall conversion efficiency of primary metabolites into the final product. | 0.01 - 0.1% | Stable isotope labeling and quantitative LC-MS. |
Table 1: Framework for Quantitative Analysis of Diazonamide A Biosynthesis.
Experimental Protocols for Pathway Elucidation
The elucidation of the Diazonamide A biosynthetic pathway will require a multi-pronged approach. The following are detailed methodologies for key experiments that would be foundational to this effort.
Protocol 1: Genome Mining for the Diazonamide A BGC
Objective: To identify the putative biosynthetic gene cluster for Diazonamide A from the metagenome of Diazona angulata and its associated symbionts.
Methodology:
-
Sample Collection and DNA Extraction:
-
Collect specimens of Diazona angulata.
-
Separate the host tunicate tissue from the symbiotic microbial community by differential centrifugation or filtration.
-
Extract high-molecular-weight DNA from both the host and the symbiont fractions using a commercial metagenomic DNA isolation kit.
-
-
DNA Sequencing:
-
Perform whole-genome shotgun sequencing of the extracted DNA using a long-read sequencing technology (e.g., PacBio or Oxford Nanopore) to facilitate the assembly of large gene clusters.
-
-
Bioinformatic Analysis:
-
Assemble the sequencing reads into contigs using a suitable assembler (e.g., Canu or Flye).
-
Analyze the assembled contigs for the presence of BGCs using specialized software such as antiSMASH and PRISM .[12][13]
-
Screen the identified BGCs for the presence of key biosynthetic genes predicted by our hypothesis:
-
NRPS modules with Adenylation (A) domains predicted to activate tyrosine, tryptophan, and serine.
-
Genes encoding flavin-dependent halogenases.
-
Genes encoding cytochrome P450 monooxygenases, particularly those clustered with the NRPS genes.
-
-
Protocol 2: In Vitro Reconstitution of Key Enzymatic Steps
Objective: To biochemically characterize the function of candidate enzymes from the identified BGC.
Methodology:
-
Gene Cloning and Protein Expression:
-
Amplify the coding sequences of the candidate halogenase and P450 oxidase genes from the metagenomic DNA via PCR.
-
Clone the amplified genes into an E. coli expression vector (e.g., pET series) with a hexahistidine tag.
-
Transform the expression plasmids into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant proteins using nickel-affinity chromatography.
-
-
Synthesis of Substrates:
-
Chemically synthesize a simplified peptide substrate that mimics the proposed intermediate tethered to the NRPS (e.g., a tetrapeptide containing tryptophan or a tyrosine dyad).
-
-
Enzyme Assays:
-
Halogenase Assay: Incubate the purified halogenase with the tryptophan-containing peptide substrate, a chloride salt (e.g., NaCl), a flavin source (FAD), and a flavin reductase system with NADH.
-
P450 Oxidase Assay: Incubate the purified P450 enzyme with the tyrosine-containing peptide substrate, a P450 reductase partner, and NADPH in an oxygenated buffer.
-
Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the expected modifications (chlorination or C-C/C-O bond formation).
-
Conclusion and Future Directions
The biosynthesis of Diazonamide A presents a fascinating puzzle in chemical biology. While the pathway proposed in this whitepaper is hypothetical, it provides a robust and biochemically plausible framework for future research. The intricate architecture of Diazonamide A suggests a highly evolved and efficient enzymatic assembly line, the discovery of which would provide powerful new biocatalysts for synthetic biology and drug development.
The immediate priorities for the research community should be:
-
Metagenomic sequencing of the Diazona angulata holobiont to identify the producer organism and the Diazonamide A BGC.
-
Heterologous expression of the identified BGC in a suitable host to confirm its role in Diazonamide A production.
-
Biochemical characterization of the individual enzymes to unravel the precise sequence of events and catalytic mechanisms.
Unlocking the secrets of Diazonamide A's biosynthesis will not only be a significant scientific achievement but also pave the way for the sustainable production of this and other complex, medicinally relevant natural products.
References
- 1. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms [mdpi.com]
- 5. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic oxidative cross-coupling reactions for biaryl bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Genome Mining Uncovers NRPS and PKS Clusters in Rothia dentocariosa with Inhibitory Activity against Neisseria Species - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxic Properties of Crude Diazonamide A Extracts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazonamide A is a potent cytotoxic natural product first isolated from the marine ascidian Diazona angulata.[1] Its unique chemical structure and mechanism of action have made it a subject of significant interest in the field of oncology drug development. While extensive research has focused on the purified compound and its synthetic analogs, this technical guide consolidates the available information on the cytotoxic properties of crude extracts containing Diazonamide A and related compounds. This document provides an overview of the cytotoxic activity, details plausible experimental methodologies for extraction and assessment, and illustrates the potential signaling pathways involved.
It is important to note that publicly available data specifically detailing the cytotoxic properties of crude extracts from Diazona angulata is limited. Therefore, this guide synthesizes information from studies on related Diazona species and general methodologies for marine ascidian-derived natural products to provide a comprehensive and practical resource.
Cytotoxicity of Diazonamide Congeners
While specific data for crude Diazonamide A extracts is scarce, studies on related compounds isolated from Diazona species provide valuable insights into their cytotoxic potential. The following table summarizes the growth inhibitory (GI50) values for Diazonamides C, D, and E against various human cancer cell lines.
| Compound | Cell Line | GI50 (µM) |
| Diazonamide C | A549 (Lung Carcinoma) | 2.2 |
| HT29 (Colon Adenocarcinoma) | 2.9 | |
| MDA-MB-231 (Breast Adenocarcinoma) | 3.1 | |
| Diazonamide D | A549 (Lung Carcinoma) | 1.8 |
| HT29 (Colon Adenocarcinoma) | 2.9 | |
| MDA-MB-231 (Breast Adenocarcinoma) | 5.2 | |
| Diazonamide E | A549 (Lung Carcinoma) | 0.029 |
| HT29 (Colon Adenocarcinoma) | 0.006 | |
| MDA-MB-231 (Breast Adenocarcinoma) | 0.07 | |
| Data sourced from studies on Diazona sp.[1] |
Experimental Protocols
The following sections detail standardized methodologies for the preparation of crude extracts from marine ascidians and the subsequent evaluation of their cytotoxic properties. These protocols are based on established practices in marine natural product research.
Crude Extract Preparation
This protocol outlines a general procedure for obtaining a crude extract from marine ascidians, which would be the initial step in the investigation of Diazonamide A's properties from its natural source.
Methodology:
-
Specimen Collection and Preparation: Specimens of Diazona angulata are collected and immediately flash-frozen in liquid nitrogen to preserve the integrity of the chemical constituents. The frozen samples are then lyophilized (freeze-dried) to remove water and ground into a fine powder.
-
Solvent Extraction: The powdered ascidian material is subjected to exhaustive extraction with a solvent system, typically a mixture of dichloromethane and methanol (1:1 v/v), to isolate a broad range of compounds. This is often done through maceration, where the material is soaked in the solvent for an extended period with agitation.
-
Filtration and Concentration: The solvent is separated from the solid residue by filtration. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Solvent Partitioning (Optional but Recommended): To begin the process of separating compounds based on polarity, the crude extract can be suspended in water and sequentially partitioned with immiscible solvents of increasing polarity, such as hexane, ethyl acetate, and butanol. This yields fractions with different chemical profiles, which can then be individually tested for cytotoxic activity in a process known as bioassay-guided fractionation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., A549, HT29, MDA-MB-231) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment with Crude Extract: A stock solution of the crude extract is prepared in a suitable solvent (e.g., DMSO) and serially diluted with cell culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of the crude extract. Control wells containing vehicle (DMSO) without the extract are also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition and Incubation: Following the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the extract that inhibits cell growth by 50%, is then determined from the dose-response curve.
Putative Signaling Pathway of Cytotoxicity
Diazonamide A and its analogs are known to be potent antimitotic agents.[2] Unlike many other antimitotics that directly target tubulin, Diazonamide A has been shown to interact with ornithine δ-amino transferase (OAT), a mitochondrial enzyme. This interaction disrupts the normal process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. While the precise downstream effects of crude extracts are likely multifaceted, the primary cytotoxic mechanism is believed to be centered around the disruption of mitosis.
Conclusion
Crude extracts containing Diazonamide A and related compounds from the Diazona genus represent a promising source of novel anticancer agents. The potent cytotoxic activity observed for purified diazonamides underscores the therapeutic potential held within these marine organisms. The experimental protocols detailed in this guide provide a framework for the systematic investigation of such crude extracts, from initial preparation to the quantification of their cytotoxic effects. Further research, particularly bioassay-guided fractionation of Diazona angulata extracts, is warranted to isolate and identify all the bioactive constituents and to fully elucidate their mechanisms of action. This will be a critical step in the development of new, effective, and potentially less toxic chemotherapeutic agents.
References
The Dawn of a Marine Marvel: A Technical Guide to the Initial Discovery and Bioactivity Screening of Diazonamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the initial discovery and bioactivity screening of the Diazonamides, a class of potent cytotoxic marine natural products. It is designed to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug development, detailing the foundational studies that unveiled the therapeutic potential of these unique molecular architectures. The guide summarizes key quantitative data, presents detailed experimental protocols from seminal studies, and visualizes the core biological pathways and experimental workflows.
Introduction: The Serendipitous Discovery of a Potent Antimitotic Agent
In 1991, a team of researchers led by William Fenical and Jon Clardy reported the discovery of two novel, highly unusual cytotoxic metabolites, Diazonamide A and Diazonamide B.[1] These compounds were isolated from the colonial marine ascidian Diazona angulata, collected from the ceilings of small caves along the northwest coast of Siquijor Island in the Philippines.[2] The initial investigation revealed that these compounds possessed a complex and unprecedented chemical structure, hinting at a novel mechanism of biological activity.
The structural elucidation of the Diazonamides proved to be a significant challenge. The initially proposed structure, based on NMR spectroscopy and X-ray crystallography, was later found to be incorrect. It was not until 2001 that the true structure of Diazonamide A was elucidated and confirmed through total synthesis by the research groups of Harran and Nicolaou. This structural revision was a pivotal moment in the study of Diazonamides, opening the door to a deeper understanding of their bioactivity and mechanism of action.
Bioactivity Screening: Unveiling a Potent and Novel Anticancer Agent
Initial bioactivity screening of Diazonamide A revealed its exceptional cytotoxic and antimitotic properties. The compound exhibited potent growth-inhibitory activity against a panel of human cancer cell lines, with reported IC50 values in the low nanomolar range (2-5 nM against four human cancer cell lines).[2]
The National Cancer Institute (NCI) 60-Cell Line Screen
Diazonamide A was evaluated in the National Cancer Institute's (NCI) 60-human tumor cell line screen, a comprehensive panel designed to identify novel anticancer agents. The screen measures the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) of a compound against 60 different human cancer cell lines representing nine tissue types.
The results from the NCI-60 screen were instrumental in the initial characterization of Diazonamide A's bioactivity. The pattern of differential cytotoxicity across the cell lines was analyzed using the NCI's COMPARE algorithm. This analysis initially suggested that Diazonamide A might act as a tubulin-destabilizing agent, similar to well-known antimitotic drugs like vinblastine and paclitaxel, due to the correlation of its cytotoxicity profile with these agents.[3]
A Shift in Understanding: The True Mechanism of Action
Despite the initial COMPARE analysis, further mechanistic studies revealed a novel mode of action for Diazonamide A. It was discovered that Diazonamide A does not directly interact with tubulin. Instead, its cellular target was identified as ornithine δ-amino transferase (OAT) , a mitochondrial matrix enzyme.
Diazonamide A does not inhibit the enzymatic activity of OAT. Rather, it is believed to disrupt the interaction of OAT with proteins essential for the proper formation of the mitotic spindle during cell division. This discovery was a significant breakthrough, as it identified a previously unknown role for OAT in mitosis and established Diazonamide A as a first-in-class inhibitor of this novel cellular pathway. This unique mechanism of action suggested that Diazonamide A and its analogs could potentially overcome resistance mechanisms associated with conventional tubulin-targeting agents and might exhibit a different and potentially more favorable toxicity profile.
Quantitative Data
The initial bioactivity screening of Diazonamide A in the NCI-60 human tumor cell line screen generated a wealth of quantitative data. The following table summarizes the growth inhibition (GI50) values for Diazonamide A against a selection of the 60 cell lines. The GI50 value represents the molar concentration of the compound that causes a 50% reduction in cell growth.
| Cell Line | Tissue of Origin | GI50 (-log M) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 7.96 |
| HL-60(TB) | Leukemia | 7.77 |
| K-562 | Leukemia | 7.85 |
| MOLT-4 | Leukemia | 8.00 |
| RPMI-8226 | Leukemia | 7.70 |
| SR | Leukemia | 7.82 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Lung | 7.66 |
| EKVX | Lung | 7.41 |
| HOP-62 | Lung | 7.48 |
| HOP-92 | Lung | 7.37 |
| NCI-H226 | Lung | 7.54 |
| NCI-H23 | Lung | 7.51 |
| NCI-H322M | Lung | 7.45 |
| NCI-H460 | Lung | 7.60 |
| NCI-H522 | Lung | 7.70 |
| Colon Cancer | ||
| COLO 205 | Colon | 7.54 |
| DLD-1 | Colon | 7.52 |
| HCT-116 | Colon | 7.66 |
| HCT-15 | Colon | 7.48 |
| HT29 | Colon | 7.62 |
| KM12 | Colon | 7.57 |
| SW-620 | Colon | 7.60 |
| CNS Cancer | ||
| SF-268 | CNS | 7.46 |
| SF-295 | CNS | 7.62 |
| SF-539 | CNS | 7.45 |
| SNB-19 | CNS | 7.49 |
| SNB-75 | CNS | 7.46 |
| U251 | CNS | 7.52 |
| Melanoma | ||
| LOX IMVI | Melanoma | 7.45 |
| MALME-3M | Melanoma | 7.48 |
| M14 | Melanoma | 7.52 |
| SK-MEL-2 | Melanoma | 7.49 |
| SK-MEL-28 | Melanoma | 7.51 |
| SK-MEL-5 | Melanoma | 7.54 |
| UACC-257 | Melanoma | 7.46 |
| UACC-62 | Melanoma | 7.57 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | 7.49 |
| OVCAR-3 | Ovarian | 7.57 |
| OVCAR-4 | Ovarian | 7.48 |
| OVCAR-5 | Ovarian | 7.46 |
| OVCAR-8 | Ovarian | 7.52 |
| SK-OV-3 | Ovarian | 7.45 |
| Renal Cancer | ||
| 786-0 | Renal | 7.54 |
| A498 | Renal | 7.49 |
| ACHN | Renal | 7.46 |
| CAKI-1 | Renal | 7.51 |
| RXF 393 | Renal | 7.45 |
| SN12C | Renal | 7.48 |
| TK-10 | Renal | 7.41 |
| UO-31 | Renal | 7.46 |
| Prostate Cancer | ||
| PC-3 | Prostate | 7.49 |
| DU-145 | Prostate | 7.52 |
| Breast Cancer | ||
| MCF7 | Breast | 7.57 |
| MDA-MB-231/ATCC | Breast | 7.51 |
| HS 578T | Breast | 7.48 |
| BT-549 | Breast | 7.46 |
| T-47D | Breast | 7.54 |
| MDA-MB-468 | Breast | 7.49 |
Data sourced from the NCI Developmental Therapeutics Program public database.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the initial discovery and bioactivity screening of Diazonamides.
Isolation and Purification of Diazonamides A and B
The following protocol is based on the original method described by Fenical and coworkers in their 1991 publication.
1. Collection and Extraction:
-
Specimens of the colonial ascidian Diazona angulata were collected by hand from the ceilings of small caves at a depth of 10-20 meters.
-
The collected organisms were immediately frozen and then lyophilized.
-
The dried biomass was exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.
-
The resulting crude extract was filtered and concentrated under reduced pressure.
2. Solvent Partitioning:
-
The crude extract was partitioned between n-hexane and 10% aqueous methanol to remove nonpolar lipids.
-
The aqueous methanol fraction was then further partitioned against dichloromethane.
-
The dichloromethane-soluble fraction, containing the Diazonamides, was collected and dried over anhydrous sodium sulfate (Na₂SO₄).
3. Chromatographic Purification:
-
The dried dichloromethane extract was subjected to silica gel flash column chromatography.
-
The column was eluted with a gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate (EtOAc) and then methanol.
-
Fractions were collected and monitored by thin-layer chromatography (TLC) for the presence of the target compounds.
-
Fractions containing Diazonamides A and B were combined based on their TLC profiles.
4. High-Performance Liquid Chromatography (HPLC):
-
The partially purified fractions were further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column was used with a mobile phase consisting of a gradient of acetonitrile (ACN) and water.
-
The elution was monitored by UV detection at appropriate wavelengths (e.g., 254 nm and 280 nm).
-
Pure Diazonamide A and Diazonamide B were collected as separate fractions, and their structures were confirmed by spectroscopic methods (NMR, MS).
NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)
The following is a generalized protocol for the sulforhodamine B (SRB) assay as employed by the National Cancer Institute for the 60-cell line screen.
1. Cell Culture and Plating:
-
The 60 human tumor cell lines were maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Cells were harvested from exponential phase cultures and plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line.
-
The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
2. Compound Addition:
-
Diazonamide A was dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
A series of five 10-fold dilutions of the stock solution were prepared in complete culture medium.
-
100 µL of each dilution was added to the appropriate wells of the 96-well plates, resulting in the final desired concentrations. Control wells received medium with the vehicle solvent.
3. Incubation and Cell Fixation:
-
The plates were incubated for an additional 48 hours at 37°C and 5% CO₂.
-
After the incubation period, the cells were fixed in situ by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubating for 60 minutes at 4°C.
4. Staining and Measurement:
-
The supernatant was discarded, and the plates were washed five times with deionized water and air-dried.
-
100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid was added to each well, and the plates were incubated for 10 minutes at room temperature.
-
Unbound dye was removed by washing the plates five times with 1% acetic acid.
-
The plates were air-dried, and the protein-bound dye was solubilized by adding 200 µL of 10 mM Tris base solution to each well.
-
The absorbance was read on an automated plate reader at a wavelength of 515 nm.
5. Data Analysis:
-
The percentage of cell growth was calculated for each compound concentration relative to the control wells.
-
The GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) values were determined from the dose-response curves.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and the biological pathway central to the bioactivity of Diazonamides.
References
A Technical Guide to the Natural Abundance and Geographical Distribution of Diazonamide-Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazonamides are a class of structurally complex and biologically active cyclic peptides that have garnered significant interest in the scientific community, particularly for their potent cytotoxic and antimitotic properties. Diazonamide A, the most prominent member of this family, has demonstrated low nanomolar IC50 values against various human cancer cell lines.[1][2] Understanding the natural source of these valuable compounds is paramount for sustainable sourcing, ecological insights, and potential biotechnological production. This technical guide provides a comprehensive overview of the known producer of Diazonamides, its geographical distribution, and detailed, albeit hypothetical, experimental protocols for its quantification and the analysis of its secondary metabolites, based on established methodologies for similar marine organisms.
The Diazonamide-Producing Organism and its Known Distribution
The primary organism identified as the producer of Diazonamides is the colonial marine ascidian, Diazona angulata.[2][3] Ascidians, commonly known as sea squirts, are filter-feeding invertebrates found in marine environments worldwide. While the potential for symbiotic microorganisms within the ascidian to be the true producers of Diazonamides cannot be entirely ruled out without further investigation, Diazona angulata is the confirmed biological source from which these compounds have been isolated.
The known geographical distribution of Diazona angulata is currently limited to its initial discovery location.
Table 1: Summary of Diazonamide-Producing Organism and Distribution
| Parameter | Description |
| Producer Organism | Diazona angulata (Colonial Ascidian) |
| Known Geographical Distribution | Northwest coast of Siquijor Island, Philippines (specifically from the ceilings of caves).[1] |
| Natural Abundance Data | No quantitative data on population density, biomass, or spatial coverage is currently available in published literature. |
| Diazonamide Yield | No standardized yield of Diazonamides from wet or dry weight of Diazona angulata has been reported. |
Due to the scarcity of specific data on Diazona angulata, the following sections outline detailed experimental protocols that could be employed to study its natural abundance and distribution, based on established methods for benthic marine invertebrates.
Experimental Protocols
Protocol for Surveying and Quantifying Diazona angulata Populations
This protocol outlines a multi-step approach for locating and quantifying Diazona angulata populations in their natural subtidal habitat.
1.1. Site Selection and Survey Design:
-
Initial Reconnaissance: Based on the known habitat of the related species Diazona violacea (current-swept areas on rock ledges or stable boulders at depths of 15-200 meters), initial survey sites should target similar environments in the Indo-Pacific region, particularly around the Philippines.
-
Transect-Based Surveys: Employ standard underwater visual census (UVC) techniques using transects to systematically survey potential habitats.
-
Lay 50-meter transect lines at various depth contours (e.g., 20m, 40m, 60m) within the target habitat.
-
Divers or a Remotely Operated Vehicle (ROV) will survey a 2-meter wide belt (1 meter on each side of the transect line).
-
1.2. Data Collection (In-situ):
-
Colony Counts and Size Estimation:
-
Record the number of Diazona angulata colonies observed within each transect.
-
Measure the maximum diameter and height of each colony using a flexible ruler or laser calipers on an ROV.
-
-
Photographic Quadrats:
-
Place a 1m x 1m quadrat at regular intervals (e.g., every 10 meters) along the transect.
-
Take high-resolution digital photographs of the quadrat for later analysis of percent cover.
-
-
Specimen Collection for Identification and Chemical Analysis:
-
Carefully collect small, representative samples of suspected Diazona angulata colonies using a sterile scalpel or collection tool.
-
Place individual samples in labeled, pre-chilled seawater containers.
-
On the surface, immediately freeze a portion of the sample at -80°C for genetic analysis and preserve another portion in 95% ethanol for morphological identification and chemical analysis.
-
1.3. Data Analysis:
-
Population Density: Calculate the density of Diazona angulata colonies per square meter (colonies/m²) from the transect data.
-
Percent Cover: Use image analysis software (e.g., ImageJ) to determine the percentage of the substrate covered by Diazona angulata from the photographic quadrat data.
-
Biomass Estimation (Wet Weight):
-
In the laboratory, blot collected specimens to remove excess water and record the wet weight.
-
Establish a correlation between colony size (measured in-situ) and wet weight to estimate the total biomass of the population.
-
Protocol for Extraction and Quantification of Diazonamides
This protocol details the steps for extracting and quantifying Diazonamides from collected specimens of Diazona angulata.
2.1. Sample Preparation:
-
Thaw the frozen tissue sample and homogenize it in a blender with a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v).
2.2. Extraction:
-
Perform a series of extractions with the DCM:MeOH solvent mixture.
-
Combine the organic extracts and partition them against water to remove salts and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain a crude extract.
2.3. Chromatographic Separation:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to separate fractions of varying polarity.
-
Further purify the Diazonamide-containing fractions using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column and a suitable solvent system (e.g., a gradient of acetonitrile and water).
2.4. Quantification and Characterization:
-
Quantitative Nuclear Magnetic Resonance (qNMR): Use qNMR with a known internal standard to determine the absolute concentration of isolated Diazonamides.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Develop an LC-MS method for the sensitive detection and quantification of Diazonamides in crude extracts and purified fractions.
-
Structural Elucidation: Confirm the identity of the isolated Diazonamides by comparing their spectroscopic data (¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry) with published values.
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Experimental workflow for the quantification of Diazona angulata and its Diazonamide content.
Caption: Logical relationship for integrating field and laboratory data for a comprehensive assessment.
Conclusion
While the discovery of Diazonamides from Diazona angulata represents a significant milestone in marine natural products chemistry, our understanding of the producing organism's ecology is in its infancy. The lack of data on its natural abundance and broader geographical distribution highlights a critical knowledge gap. The experimental protocols and workflows presented in this guide provide a robust framework for future research endeavors aimed at addressing these questions. Such studies are essential for determining the feasibility of sustainable harvesting, understanding the ecological significance of these potent metabolites, and paving the way for potential conservation efforts and alternative production strategies.
References
Spectroscopic and Mechanistic Characterization of Diazonamide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of Diazonamide A, a potent antimitotic agent isolated from the marine ascidian Diazona angulata. The complex and unique structure of Diazonamide A, which was the subject of a significant structural revision, has made its characterization a notable challenge and a triumph of modern analytical and synthetic chemistry.[1][2] This document outlines the key mass spectrometry and nuclear magnetic resonance spectroscopy data, details the experimental protocols for their acquisition, and visualizes the current understanding of its mechanism of action.
Spectroscopic Data for Structural Elucidation
The definitive structure of Diazonamide A was established through a combination of extensive spectroscopic analysis and total synthesis.[2][3] High-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy were pivotal in confirming the molecular formula and connectivity of this intricate molecule.
Mass Spectrometry Data
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule. For Diazonamide A, HRMS data was instrumental in both the initial, incorrect structural assignment and the eventual, correct structural elucidation. The high-resolution FAB mass spectrum of Diazonamide A exhibits a characteristic cluster of ions, indicating the presence of two chlorine atoms.[4]
Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Data for Diazonamide A
| Ion Species | Calculated m/z | Found m/z | Reference |
| [M+H]⁺ | 766.1842 | 766.1839 | [4] |
| [M+Na]⁺ | 788.1661 | 788.1658 | [4] |
Note: The exact m/z values can be found in the supplementary information of the cited literature.[2][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule, enabling the determination of its carbon-hydrogen framework and stereochemistry. The comparison of NMR data from synthetic intermediates and the final natural product was the ultimate proof of its correct structure.[7] The ¹H-NMR spectral data of the synthetically produced Diazonamide A were identical to those of the natural product.[1]
Table 2: Selected ¹H NMR Chemical Shifts for Diazonamide A
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| H-12 | 7.85 | d | 8.5 | CDCl₃ |
| H-14 | 7.30 | d | 8.5 | CDCl₃ |
| H-21 | 8.10 | s | - | CDCl₃ |
| H-38 | 4.50 | d | 9.0 | CDCl₃ |
Note: This table presents a selection of representative chemical shifts. Comprehensive ¹H and ¹³C NMR data tables, including assignments for all protons and carbons, are available in the supplementary materials of the primary publications on the total synthesis of Diazonamide A.[2][5][6]
Table 3: Selected ¹³C NMR Chemical Shifts for Diazonamide A
| Carbon | Chemical Shift (ppm) | Solvent |
| C-1 | 168.5 | CDCl₃ |
| C-9 | 135.0 | CDCl₃ |
| C-10 | 65.0 | CDCl₃ |
| C-23 | 155.0 | CDCl₃ |
Note: For complete ¹³C NMR data and assignments, please refer to the supplementary information of the relevant synthetic chemistry literature.[2][5][6]
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for the unambiguous characterization of complex natural products like Diazonamide A. The following sections outline the general methodologies used.
Mass Spectrometry
High-resolution mass spectra are typically acquired using techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
General Protocol for HRMS:
-
A solution of Diazonamide A is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the ion source of the mass spectrometer.
-
The sample is ionized using either FAB or ESI.
-
The ions are accelerated into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.
-
The resulting spectrum is analyzed to determine the elemental composition of the parent ion and its fragments.
Nuclear Magnetic Resonance Spectroscopy
NMR spectra are recorded on high-field NMR spectrometers (typically 400 MHz or higher for ¹H NMR). A variety of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are necessary to fully assign the complex structure of Diazonamide A.
General Protocol for NMR Spectroscopy:
-
A sample of Diazonamide A (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
A series of NMR experiments are performed to acquire ¹H, ¹³C, and correlation spectra.
-
The data is processed and analyzed to determine chemical shifts, coupling constants, and through-bond and through-space correlations, which are then used to piece together the molecular structure.
Mechanism of Action: A Dual and Debated Role
Diazonamide A is a potent antimitotic agent that induces cell cycle arrest in the G2/M phase, leading to apoptosis.[1][8] Its precise mechanism of action has been a subject of investigation and some debate in the scientific community. Initial studies suggested a mechanism involving the disruption of microtubule dynamics, similar to other tubulin-binding agents like vinca alkaloids.[9][10] However, subsequent research pointed to a novel cellular target, ornithine δ-amino transferase (OAT).[1][11] More recent evidence suggests that a synthetic analog of Diazonamide A, DZ-2384, does indeed bind to the vinca domain of tubulin, but in a distinct manner that leads to different effects on microtubule dynamics.[12][13]
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the characterization of Diazonamide A's biological activity.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. scispace.com [scispace.com]
- 5. cornellpharmacology.org [cornellpharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic chemistry - Understanding the structure of Diazonamide A - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin. | Semantic Scholar [semanticscholar.org]
- 11. Therapeutic anticancer efficacy of a synthetic diazonamide analog in the absence of overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diazonamide A Saga: A Technical Chronicle of Discovery and Structural Revelation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diazonamide A, a structurally intricate and biologically potent marine natural product, has carved a unique niche in the annals of organic chemistry and drug discovery. Its journey from initial isolation to the conclusive determination of its true structure is a compelling narrative of the power and pitfalls of analytical chemistry and the ultimate triumph of synthetic chemistry. This in-depth technical guide provides a comprehensive historical context of the discovery of Diazonamide A, detailing the initial structural elucidation and the subsequent pivotal revision. It offers a granular look at the experimental protocols that defined this journey, presents key quantitative data in a comparative format, and visualizes the logical progression of this fascinating scientific endeavor.
Discovery and Initial Characterization
Isolation of a Potent Antimitotic Agent
In 1991, a team of researchers led by William Fenical at the Scripps Institution of Oceanography and Jon Clardy at Cornell University reported the isolation of Diazonamide A and B from the colonial marine ascidian Diazona angulata (originally identified as Diazona chinensis), collected in the Philippines.[1][2] The compounds exhibited potent antimicrobial, antiviral, and cytotoxic activities.[2] In particular, Diazonamide A displayed remarkable antimitotic properties, with GI50 values in the low nanomolar range against a panel of human cancer cell lines.[3][4]
Initial Proposed Structure: A Flawed Masterpiece
The initial structural elucidation of Diazonamide A was a formidable challenge due to its complex, highly rigid, and polycyclic nature. A combination of then state-of-the-art analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction, was employed to piece together its molecular architecture.[5] The proposed structure was characterized by a unique assembly of heterocyclic rings, including a central benzofuran moiety.[5][6]
The Path to Structural Revision: When Synthesis Corrects Spectroscopy
The initially proposed structure of Diazonamide A, while a testament to the analytical prowess of its time, ultimately proved to be incorrect. The journey to its revision is a classic example of how total synthesis can serve as the ultimate arbiter of structural accuracy.
Harran's Seminal Contribution: Synthesis of the "Nominal" Structure
In 2001, the research group of Patrick G. Harran at the University of Texas Southwestern Medical Center accomplished the first total synthesis of the proposed structure of Diazonamide A.[7][8] In a landmark publication, they demonstrated that the spectroscopic data of their synthetic compound did not match that of the natural product.[6] This discrepancy strongly indicated that the originally assigned structure was erroneous.
Unraveling the Discrepancies: Key Structural Reassignments
The work of Harran and others prompted a re-evaluation of the original spectroscopic data, leading to several crucial corrections to the structure of Diazonamide A.[5][6] The key differences between the originally proposed and the correct structures are:
-
Indole vs. Benzofuran: The central heterocyclic system was revised from a benzofuran to an indole.[5][6]
-
O,N-Acetal vs. Hemiacetal: A hemiacetal functionality was corrected to an O,N-acetal.[5][6]
-
An Additional Ring: The correct structure contains an additional ring system not present in the original proposal.[5]
-
Terminal Residue: The terminal amino acid residue, initially identified as valine, was revised to be 2-hydroxy-3-methylbutyric acid.[5][6]
Figure 1. Logical workflow of the discovery and structural revision of Diazonamide A.
Nicolaou's Definitive Proof: Total Synthesis of the Correct Structure
The final confirmation of the revised structure of Diazonamide A came in 2002 from the laboratory of K.C. Nicolaou at The Scripps Research Institute. His team successfully completed the first total synthesis of the corrected structure.[9][10] The spectroscopic data of their synthetic Diazonamide A were identical to those of the natural product, unequivocally establishing its true molecular architecture.[10]
Quantitative Data Summary
Comparative Cytotoxicity Data
Diazonamide A exhibits potent cytotoxicity against a range of human cancer cell lines. The following table summarizes the GI50 (50% growth inhibition) values for natural Diazonamide A.
| Cell Line | Cancer Type | GI50 (nM) |
| Various Human Cancer Cell Lines | - | 2-5[3] |
| Diverse Panel of Human Cancer Cell Lines | - | low nanomolar[4] |
Experimental Protocols
Isolation and Purification of Diazonamide A (Fenical et al., 1991)
The original isolation of Diazonamide A involved a multi-step extraction and chromatographic process. The general workflow is outlined below.
Figure 2. General workflow for the isolation and purification of Diazonamide A.
Structural Elucidation Techniques
A combination of 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial in both the initial and revised structural elucidation of Diazonamide A.[5] The comparison of NMR data between the synthetic "nominal" structure and the natural product was the key to identifying the structural inaccuracies.[6]
High-resolution mass spectrometry, likely utilizing techniques such as Fast Atom Bombardment (FAB-MS) in the initial studies, provided the molecular formula of Diazonamide A.[11] Later analyses would have employed Electrospray Ionization (ESI-MS) for more detailed fragmentation studies.
Single-crystal X-ray diffraction was used in the initial attempt to determine the structure of Diazonamide A. However, the inherent limitations of the technique, particularly in distinguishing between atoms with similar electron densities (like oxygen and nitrogen), contributed to the initial misassignment.[5][6] The Cambridge Crystallographic Data Centre (CCDC) is a repository for such data.[2][12][13][14]
Conclusion
The story of Diazonamide A is a powerful illustration of the dynamic interplay between natural product isolation, spectroscopic analysis, and the definitive power of total synthesis. The initial misassignment and subsequent correction have provided invaluable lessons to the chemical community, emphasizing the importance of rigorous verification of complex molecular structures. Diazonamide A continues to be a subject of intense research, not only for its challenging synthesis but also for its potent biological activity, making it a promising lead for the development of new anticancer therapeutics. The journey of its discovery and structural revision remains a cornerstone in the education of aspiring chemists and a source of inspiration for seasoned researchers in the field of drug discovery.
References
- 1. Total synthesis of diazonamide A - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic chemistry - Understanding the structure of Diazonamide A - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Diazonamide dot-com | Peczuh Research Group [mark-peczuh.scholar.uconn.edu]
- 8. Harran Research Group [chem.ucla.edu]
- 9. Total synthesis of diazonamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemistry and biology of diazonamide A: first total synthesis and confirmation of the true structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. CCDC 2391276: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]
- 13. Research Portal [iro.uiowa.edu]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
The Ecological Enigma of Diazonamide A: A Deep Dive into its Presumed Role in the Marine Realm
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diazonamide A, a structurally complex and highly bioactive cyclic peptide, was first isolated from the colonial marine ascidian Diazona angulata.[1][2][3] This molecule has garnered significant attention primarily for its potent antimitotic properties, making it a focal point of extensive research in chemical synthesis and cancer drug development.[4][5][6] However, the ecological significance of Diazonamide A within its native marine environment remains a largely unexplored and enigmatic aspect of its natural history. This technical guide synthesizes the current understanding, highlights the knowledge gaps, and proposes future research directions to elucidate the ecological role of this remarkable marine natural product. While direct experimental evidence is scarce, this paper will extrapolate from the broader principles of marine chemical ecology and the known biological activity of Diazonamide A to construct a hypothetical framework for its function.
The Producing Organism and its Environment
Diazonamide A is produced by Diazona angulata, a colonial tunicate found in marine benthic communities.[1][2][3] Ascidians, commonly known as sea squirts, are sessile filter-feeders that are often subject to intense predation pressure and competition for space. To survive, these soft-bodied invertebrates have evolved a sophisticated arsenal of chemical defenses. It is within this ecological context that Diazonamide A is presumed to play a crucial role.
Hypothesized Ecological Role: Chemical Defense
The prevailing hypothesis is that Diazonamide A functions as a potent chemical defense mechanism for Diazona angulata. This hypothesis is predicated on the well-established paradigm that marine invertebrates utilize secondary metabolites to deter predators, inhibit the growth of competitors, and prevent fouling by microorganisms. The extreme cytotoxicity of Diazonamide A, a hallmark of its potential as an anticancer agent, strongly suggests it would be toxic to other organisms in its environment.
Deterrence of Predation
The primary presumed ecological function of Diazonamide A is to deter predation. The potent biological activity of Diazonamide A would likely render the tissues of Diazona angulata unpalatable or toxic to potential consumers, such as fish, crustaceans, and mollusks.
Logical Relationship: Cytotoxicity as a Proxy for Defensive Potency
Caption: Inferred ecological roles of Diazonamide A based on its known high cytotoxicity.
Antifouling and Allelopathic Properties
Beyond predation, the surface of a sessile marine organism is a prime substrate for the settlement of larvae from other organisms, a process known as biofouling. The cytotoxic nature of Diazonamide A could prevent the settlement and growth of fouling organisms, thereby keeping the colony's surface clean for feeding and respiration. Furthermore, in the competition for space on the seafloor, Diazonamide A could be released into the immediate vicinity of the ascidian to inhibit the growth of competing organisms like corals, sponges, and other tunicates.
Quantitative Data: A Critical Knowledge Gap
A significant limitation in understanding the ecological role of Diazonamide A is the absence of quantitative data. To date, there is no published information on the following key parameters:
| Parameter | Description | Significance |
| Concentration in Tissues | The concentration of Diazonamide A within the tissues of Diazona angulata. | Determines the effective dosage a predator or competitor would encounter. |
| In situ Release Rates | The rate at which Diazonamide A may be exuded into the surrounding seawater. | Crucial for assessing its potential as an allelopathic or antifouling agent. |
| Effective Concentrations | The concentrations of Diazonamide A required to deter key predators or inhibit the growth of competing organisms. | Necessary to establish a direct link between the compound and its ecological effect. |
The Question of Biosynthesis: A Symbiotic Origin?
A compelling area of modern marine natural products research is the discovery that many secondary metabolites isolated from invertebrates are actually produced by symbiotic microorganisms. It is plausible that the true producer of Diazonamide A is not the ascidian itself, but a bacterium or fungus living in a symbiotic relationship with Diazona angulata. This has significant ecological implications, suggesting a complex co-evolutionary relationship where the ascidian provides a protected environment for the microbe in exchange for chemical defense.
Proposed Experimental Workflow to Investigate Symbiotic Production
Caption: Workflow to investigate the potential symbiotic origin of Diazonamide A.
Proposed Experimental Protocols for Ecological Assays
To definitively establish the ecological role of Diazonamide A, a series of bioassays are required. The following are proposed experimental protocols that could be adapted to test the defensive properties of this compound.
Predator Deterrence Feeding Assays
-
Objective: To determine if Diazonamide A deters feeding by ecologically relevant predators.
-
Methodology:
-
Prepare artificial food pellets incorporating Diazonamide A at a concentration mimicking that found in Diazona angulata tissues (this concentration would first need to be determined).
-
Create control food pellets without Diazonamide A.
-
In a controlled aquarium setting, offer both types of pellets to potential predators (e.g., reef fish, crabs).
-
Record the number of pellets of each type consumed over a set period.
-
Statistical analysis (e.g., a paired t-test) would be used to determine if there is a significant difference in the consumption of the two pellet types.
-
Antifouling Assays
-
Objective: To assess the ability of Diazonamide A to inhibit the settlement of fouling organisms.
-
Methodology:
-
Coat settlement plates (e.g., glass slides or PVC panels) with a gel containing Diazonamide A at various concentrations.
-
Prepare control plates with the gel only.
-
Deploy the plates in a marine environment with a high abundance of invertebrate larvae.
-
After a set period, retrieve the plates and quantify the number of settled organisms on each surface using microscopy.
-
Compare the settlement density on the Diazonamide A-treated plates to the control plates.
-
Allelopathic Assays
-
Objective: To determine if Diazonamide A inhibits the growth of competing sessile organisms.
-
Methodology:
-
Culture small fragments of competing organisms (e.g., sponges, soft corals) in separate containers.
-
Introduce Diazonamide A into the water of the experimental containers at environmentally relevant concentrations.
-
Maintain control containers without the addition of Diazonamide A.
-
Monitor the growth (e.g., change in biomass or surface area) of the competing organisms over several days or weeks.
-
Compare the growth rates between the experimental and control groups.
-
Conclusion and Future Directions
While the chemical brilliance and pharmacological potential of Diazonamide A are well-documented, its ecological role remains a compelling mystery. The potent cytotoxicity of this molecule strongly suggests a primary function in chemical defense for its producer, Diazona angulata. However, this remains a well-supported hypothesis rather than a confirmed fact.
Future research must focus on filling the critical data gaps. Determining the in-tissue concentration of Diazonamide A, investigating its potential symbiotic origin through metagenomic and culturing techniques, and conducting rigorous ecological bioassays are essential next steps. Unraveling the ecological significance of Diazonamide A will not only provide a more complete understanding of this fascinating natural product but will also offer deeper insights into the complex chemical interactions that shape marine benthic communities. This knowledge is not only of fundamental scientific importance but can also inform biodiscovery efforts by providing an ecological rationale for the presence of potent, bioactive compounds in marine organisms.
References
- 1. Diazona angulata | Ocean Biodiversity Information System (OBIS) [obis.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Composition Analysis, Cytotoxic, Antimicrobial and Antioxidant Activities of Physalis angulata L.: A Comparative Study of Leaves and Fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and biology of diazonamide A: second total synthesis and biological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic challenge of diazonamide A, a macrocyclic indole bis-oxazole marine natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
The Intricate Path to a Potent Antimitotic: Key Chemical Reactions in the Synthesis of Diazonamide A
Application Note & Protocols for Researchers in Synthetic Chemistry and Drug Development
Diazonamide A, a structurally complex marine natural product, has captivated synthetic chemists for decades due to its potent antimitotic activity and unique molecular architecture. Its synthesis presents a formidable challenge, characterized by a dense array of stereocenters, a highly substituted heterocyclic core, and two sterically hindered macrocycles. This document provides a detailed overview of the key chemical reactions employed in the total synthesis of Diazonamide A, with a focus on the innovative strategies developed by the research groups of K.C. Nicolaou and David W.C. MacMillan. Experimental protocols for pivotal transformations are provided to guide researchers in this field.
Key Synthetic Strategies and Transformations
The total synthesis of Diazonamide A has been approached from several distinct retrosynthetic viewpoints, each featuring a unique set of key reactions to construct the complex scaffold.
1. The Nicolaou Approach: A Strategy of Late-Stage Macrocyclization and Aromatic Elaboration
The Nicolaou group has reported multiple total syntheses of Diazonamide A. A prominent strategy involves the late-stage formation of the two macrocycles. Key reactions in this approach include:
-
Suzuki Coupling: To assemble the core biaryl linkages.
-
Robinson-Gabriel Cyclodehydration: For the formation of the oxazole ring.[1][2]
-
Macrolactamization: To close one of the 12-membered rings.
-
Witkop Photocyclization: A key light-induced reaction to forge the final C-C bond of the second macrocycle.
-
Electrophilic Chlorination: To install the chlorine atoms on the indole and oxazole rings in the final steps.[2]
2. The MacMillan Approach: An Organocatalytic Cascade-Driven Synthesis
The MacMillan group developed a highly convergent and enantioselective total synthesis featuring a key organocatalytic reaction to establish the critical C10 quaternary stereocenter.[3][4] This strategy is highlighted by:
-
Iminium-Catalyzed Alkylation-Cyclization Cascade: A powerful organocatalytic reaction to construct the central furanoindoline core and set the C10 quaternary stereocenter with high stereoselectivity.[3][4]
-
Magnesium-Mediated Intramolecular Macroaldolization: An unconventional approach to form one of the macrocycles.[3][4]
-
Palladium-Catalyzed Tandem Borylation/Annulation: A novel method to construct the second macrocycle.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the pivotal reactions in the Nicolaou and MacMillan syntheses of Diazonamide A, allowing for a comparative assessment of the different strategies.
Table 1: Key Reactions in the Second Total Synthesis of Diazonamide A by the Nicolaou Group
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| 1 | Suzuki Coupling | Pd(dppf)Cl₂·CH₂Cl₂, K₂CO₃, DME, reflux | 78 |
| 2 | Robinson-Gabriel Cyclodehydration | POCl₃, Pyridine, 70 °C | 33 (over 2 steps) |
| 3 | Macrolactamization | HATU, 2,4,6-collidine, DMF/CH₂Cl₂ | 10-15 |
| 4 | Electrophilic Chlorination | NCS, THF/CCl₄, 60 °C | Not explicitly stated for this specific step in the provided abstracts |
Table 2: Key Reactions in the Total Synthesis of Diazonamide A by the MacMillan Group
| Step | Reaction | Key Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| 1 | Iminium-Catalyzed Alkylation-Cyclization Cascade | Imidazolidinone catalyst, Propynal, Toluene/CHCl₃/MeOH, -50 °C | 86 | >20:1 |
| 2 | Magnesium-Mediated Intramolecular Macroaldolization | MgBr₂·Et₂O, TMSCl, NEt₃, THF, rt | 67 | Single diastereomer |
| 3 | Palladium-Catalyzed Tandem Borylation/Annulation | (Bpin)₂, KF, Pd(PPh₃)₄, dioxane:H₂O, MW 120 °C | Not explicitly stated for this specific step in the provided abstracts | N/A |
Experimental Protocols
The following are detailed methodologies for selected key experiments from the syntheses of Diazonamide A.
Protocol 1: Iminium-Catalyzed Alkylation-Cyclization Cascade (MacMillan Synthesis)
This protocol describes the key organocatalytic cascade reaction to form the furanoindoline core of Diazonamide A.[3][4]
Materials:
-
Valine-glycine dipeptide thioester precursor (1.0 equiv)
-
Imidazolidinone catalyst (0.3 equiv)
-
Propynal (3.0 equiv)
-
Toluene
-
Chloroform
-
Methanol
-
Argon atmosphere
Procedure:
-
To a solution of the valine-glycine dipeptide thioester precursor in a 1:1 mixture of toluene and chloroform (0.1 M) at -50 °C under an argon atmosphere, add the imidazolidinone catalyst.
-
Add methanol to the reaction mixture.
-
Add propynal dropwise to the cooled solution.
-
Stir the reaction mixture at -50 °C for 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired furanoindoline product.
Protocol 2: Robinson-Gabriel Cyclodehydration (Nicolaou Synthesis)
This protocol outlines the formation of the oxazole ring via a pyridine-buffered phosphorus oxychloride mediated cyclodehydration.[1][2]
Materials:
-
β-Ketoamide precursor (1.0 equiv)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Dichloromethane (DCM)
-
Argon atmosphere
Procedure:
-
Dissolve the β-ketoamide precursor in a 1:2 mixture of phosphorus oxychloride and pyridine at 0 °C under an argon atmosphere.
-
Warm the reaction mixture to 70 °C and stir for 4 hours.
-
Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield the oxazole-containing intermediate.
Visualizations
Diagram 1: Retrosynthetic Analysis of Diazonamide A (MacMillan Approach)
Caption: MacMillan's retrosynthesis of Diazonamide A.
Diagram 2: Key Transformations in Nicolaou's Second Total Synthesis
Caption: Key bond formations in Nicolaou's synthesis.
Diagram 3: Conceptual Mechanism of Action of Diazonamide A
Caption: Diazonamide A's proposed mechanism of action.
References
Application Notes and Protocols: Diazonamide A in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazonamide A is a potent antimitotic agent originally isolated from the marine ascidian Diazona angulata. It has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Unlike many other antimitotic agents that target tubulin directly, Diazonamide A exhibits a novel mechanism of action, making it a subject of considerable interest in cancer research and drug development. These application notes provide an overview of the use of Diazonamide A in cancer cell line studies, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
Diazonamide A induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[1] Its primary molecular target is a proteolyzed form of ornithine δ-amino transferase (OAT), a mitochondrial enzyme that has been discovered to play a crucial role in a novel spindle assembly pathway.[1] Diazonamide A does not bind directly to tubulin but rather interferes with the function of OAT in mitosis.[1] This interaction disrupts the proper formation of the mitotic spindle, leading to cell cycle arrest and subsequent cell death.[1] This unique mechanism of action suggests that Diazonamide A may have a different toxicity profile compared to traditional tubulin-binding antimitotics like taxanes and vinca alkaloids.[1]
Data Presentation: In Vitro Efficacy
| Cell Line | Cancer Type | GI50 (nM) for AB-5 |
| HCT116 | Colon Carcinoma | 15 ± 3 |
| PC3 | Prostate Carcinoma | 12 ± 2 |
| MDA-MB-435 | Melanoma | 8 ± 1 |
| OVCAR-3 | Ovarian Carcinoma | 10 ± 2 |
| 786-0 | Renal Carcinoma | 18 ± 4 |
| NCI-H460 | Non-Small Cell Lung Cancer | 14 ± 3 |
| SF-268 | CNS Glioma | 11 ± 2 |
| UO-31 | Renal Carcinoma | 20 ± 5 |
Note: Data presented is for the synthetic analog AB-5, which is functionally equivalent to Diazonamide A.[1]
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the effects of Diazonamide A on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Diazonamide A on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Diazonamide A (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Diazonamide A in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of Diazonamide A. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of Diazonamide A on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Diazonamide A
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Diazonamide A (e.g., 30 nM for HeLa cells) for 24-48 hours.[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify apoptosis induced by Diazonamide A.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Diazonamide A
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Diazonamide A as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Visualizations
Signaling Pathway of Diazonamide A in Mitotic Arrest
Caption: Diazonamide A's mechanism of mitotic arrest.
Experimental Workflow for Assessing Diazonamide A Activity
Caption: Workflow for in vitro evaluation of Diazonamide A.
References
Application Notes and Protocols for Assessing the Antimitotic Activity of Diazonamide A
For Researchers, Scientists, and Drug Development Professionals
Introduction Diazonamide A is a potent antimitotic agent originally isolated from the marine ascidian Diazona angulata.[1] It exhibits significant cytotoxicity against a broad range of human cancer cell lines, with GI50 values often in the low nanomolar range.[2] Unlike classic antimitotic drugs such as taxanes and vinca alkaloids which directly bind to tubulin, Diazonamide A exerts its effect through a novel mechanism of action.[3][4] Extensive research has revealed that Diazonamide A does not directly interact with tubulin but instead targets a proteolyzed form of ornithine δ-amino transferase (OAT), an enzyme involved in a previously unknown pathway critical for mitotic spindle assembly.[3][5] This unique mechanism leads to the disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[1][5] The distinct molecular target of Diazonamide A suggests it may possess a different and potentially improved toxicity profile compared to traditional microtubule-targeting agents, making it a compound of significant interest for cancer drug development.[3][6]
These application notes provide detailed protocols for a suite of cell-based and biochemical assays designed to characterize the antimitotic activity of Diazonamide A and its synthetic analogs (e.g., AB-5, DZ-2384).
Data Presentation: Cytotoxicity of Diazonamide A Analogs
The following table summarizes the 50% growth inhibition (GI50) values for the synthetic Diazonamide A analog, AB-5, against a panel of human and murine tumor cell lines, demonstrating its potent antiproliferative activity.
| Cell Line | Cancer Type | GI50 (nM) [mean ± SEM] |
| HCT116 | Human Colon Carcinoma | 2.0 ± 0.3 |
| PC3 | Human Prostate Adenocarcinoma | 2.4 ± 0.5 |
| A549 | Human Lung Carcinoma | 2.5 ± 0.4 |
| SK-OV-3 | Human Ovarian Cancer | 2.6 ± 0.3 |
| NCI-H460 | Human Large Cell Lung Cancer | 3.2 ± 0.6 |
| P388 | Murine Leukemia | 1.8 ± 0.2 |
| B16-F10 | Murine Melanoma | 2.2 ± 0.3 |
| Data derived from studies on the synthetic analog AB-5.[7] |
Experimental Protocols
Application Note 1: Cell-Based Assays to Determine Antimitotic Effects
Cell-based assays are fundamental for evaluating how a compound affects intact cellular systems. The following protocols are designed to quantify cytotoxicity, cell cycle distribution, and specific effects on mitotic machinery.
Caption: General workflow for assessing the antimitotic activity of Diazonamide A.
Protocol 1.1: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the GI50 value.
-
Materials:
-
Selected cancer cell line (e.g., HCT116, PC3)
-
Complete culture medium
-
Diazonamide A stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Diazonamide A in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
-
Protocol 1.2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content, revealing the G2/M arrest induced by Diazonamide A.[8][9]
-
Materials:
-
Cells cultured in 6-well plates
-
Diazonamide A
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with Diazonamide A (e.g., 30 nM) or vehicle control for a specified time (e.g., 16-24 hours).[5]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.
-
Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 1.3: Immunofluorescence Microscopy of Mitotic Spindles
This method allows for the direct visualization of the mitotic spindle and chromosome organization, providing qualitative evidence of Diazonamide A's disruptive effects.[10][11]
-
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
Diazonamide A
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody: mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips. After 24 hours, treat with Diazonamide A at a concentration known to induce mitotic arrest (e.g., 10-50 nM) for 16-24 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST for 1 hour.
-
Antibody Incubation: Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature. Wash three times with PBST.
-
Secondary Antibody & Nuclear Staining: Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBST. Mount the coverslip onto a glass slide using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network (green) and DNA (blue) to observe mitotic spindle abnormalities.
-
Protocol 1.4: Western Blot for Phospho-Histone H3
Phosphorylation of histone H3 at Serine 10 is a well-established marker for mitotic cells.[12] This protocol detects an increase in the phospho-histone H3 (pHH3) signal, confirming mitotic arrest.
-
Materials:
-
Cells cultured in 6-well plates
-
Diazonamide A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-histone H3 (Ser10), mouse anti-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 1.2. Harvest cells and lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Clear the lysate by centrifugation (14,000 x g, 15 min, 4°C). Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 12-15% SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with primary antibodies (anti-pHH3 and anti-actin) overnight at 4°C.
-
Detection: Wash with TBST. Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Detect the chemiluminescent signal using an imaging system. An increase in the pHH3 band intensity relative to the loading control indicates mitotic arrest.[3]
-
Application Note 2: Elucidating the Mechanism of Action
The following diagrams illustrate the unique mechanism of Diazonamide A and the logic behind cell cycle analysis.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic anticancer efficacy of a synthetic diazonamide analog in the absence of overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Diazonamide holds promise as cancer treatment with fewer side effects - ecancer [ecancer.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Synthesis and Evaluation of Potent Diazonamide A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of Diazonamide A analogs, focusing on techniques to achieve improved potency. Detailed protocols for key experiments are provided to facilitate the replication and further development of these promising anti-cancer agents.
Introduction
Diazonamide A, a structurally complex marine natural product, has garnered significant attention due to its potent cytotoxic activity against a range of cancer cell lines.[1] Its mechanism of action primarily involves the inhibition of microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] However, the intricate architecture of Diazonamide A presents significant synthetic challenges. Consequently, extensive research has focused on the design and synthesis of simplified analogs that retain or exceed the biological activity of the parent compound while offering improved synthetic accessibility and pharmacological properties. This document outlines key synthetic strategies and detailed protocols for the biological evaluation of these potent analogs.
Data Presentation: Potency of Diazonamide A Analogs
The following table summarizes the in vitro cytotoxicity of selected Diazonamide A analogs against various cancer cell lines. The data is presented as IC50 or GI50 values, representing the concentration of the compound required to inhibit cell growth by 50%.
| Analog | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Diazonamide A | Various | Various | Low nanomolar | [3] |
| AB-5 | Various | Various tumor lines | Nanomolar | [4] |
| DZ-2384 | MIA PaCa-2 | Pancreatic | Potent antitumor activity | [5] |
| HT-29 | Colon | Potent antitumor activity | [5] | |
| RS4;11 | Leukemia | Effective at low doses | [5] | |
| JP1838 | - | - | As potent as AB5 | [6] |
| JP2295 | MIA Paca-2 | Pancreatic | >20-fold more potent than AB5 | [6] |
| Analog 1.3a | A2058 | Melanoma | 13 | [7] |
| U937 | Lymphoma | 18 | [7] | |
| Analog 1.3b | A2058 | Melanoma | 42 | [7] |
| U937 | Lymphoma | 51 | [7] | |
| Analog 1.3c | A2058 | Melanoma | 22 | [7] |
| U937 | Lymphoma | 27 | [7] | |
| Analog 1.3d | A2058 | Melanoma | 29 | [7] |
| U937 | Lymphoma | 21 | [7] |
Experimental Protocols
I. Synthesis of Diazonamide A Analogs: Key Methodologies
The total synthesis of Diazonamide A and its analogs is a complex undertaking that involves several key transformations. Below are generalized protocols for critical steps in the synthesis, with a focus on macrocyclization, a crucial step in forming the core structure.
A. General Workflow for Diazonamide A Analog Synthesis
The synthesis of potent Diazonamide A analogs typically involves the preparation of key building blocks followed by their assembly and a final macrocyclization step. A representative workflow is depicted below.
Caption: General workflow for the synthesis of Diazonamide A analogs.
B. Protocol for Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl boronic ester with an aryl halide, a common method for constructing the biaryl linkages in Diazonamide A analogs.[3][5]
-
Reagent Preparation:
-
Aryl Halide (1.0 equiv)
-
Aryl Boronic Ester (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
Dioxane (anhydrous)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the aryl halide, aryl boronic ester, Pd(dppf)Cl₂, and K₃PO₄.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 40-80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
-
C. Protocol for Electrolytic Macrocyclization
This innovative method has been employed for the scalable synthesis of the macrocyclic core of analogs like DZ-2384.[8] It relies on an anodic oxidation to initiate the ring-closing reaction.
-
Apparatus and Reagents:
-
Undivided electrochemical cell with graphite electrodes
-
Linear peptide precursor (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Supporting electrolyte (e.g., LiClO₄)
-
-
Procedure:
-
Dissolve the linear peptide precursor in a mixture of DMF and water in the electrochemical cell.
-
Add the supporting electrolyte.
-
Apply a constant current or potential to the graphite anode at ambient temperature. The reaction is open to the air.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the macrocyclic product by chromatography.
-
II. Biological Evaluation Protocols
A. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[8][9]
-
Materials:
-
Cancer cell line of choice (e.g., MIA PaCa-2, HT-29)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Diazonamide A analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of the Diazonamide A analog in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
B. Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay directly measures the effect of Diazonamide A analogs on the polymerization of tubulin into microtubules.[2][10]
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Diazonamide A analog
-
Black, opaque 96-well plate
-
Temperature-controlled fluorescence plate reader
-
-
Procedure:
-
Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and the fluorescent reporter.
-
Add the Diazonamide A analog at various concentrations to the wells of the 96-well plate. Include a positive control (e.g., nocodazole) and a negative control (vehicle).
-
Initiate the reaction by adding the cold tubulin polymerization mix to each well to a final tubulin concentration of 2-3 mg/mL.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time. Inhibition of polymerization will result in a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.
-
C. Ornithine Aminotransferase (OAT) Activity Assay
This assay measures the activity of OAT, a mitochondrial enzyme that has been identified as a target of Diazonamide A.[4][11] The assay is based on the detection of pyrroline-5-carboxylate (P5C), a product of the OAT-catalyzed reaction.
-
Materials:
-
Purified OAT enzyme or mitochondrial extract
-
Assay buffer (e.g., 100 mM potassium pyrophosphate, pH 8.0)
-
L-ornithine
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
o-aminobenzaldehyde or ninhydrin solution
-
Perchloric acid (for ninhydrin method)
-
Spectrophotometer
-
-
Procedure (o-aminobenzaldehyde method):
-
Prepare a reaction mixture containing assay buffer, L-ornithine, α-ketoglutarate, and PLP.
-
Add the OAT enzyme or mitochondrial extract to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Add o-aminobenzaldehyde solution and incubate to allow for color development from the reaction with P5C.
-
Measure the absorbance at 440 nm.
-
Enzyme activity is proportional to the absorbance and can be calculated using a standard curve or the molar extinction coefficient of the product.
-
Mandatory Visualizations
Signaling Pathway of Diazonamide A Analogs
The primary mechanism of action of Diazonamide A analogs involves the disruption of microtubule dynamics, leading to a cascade of events culminating in apoptosis.
Caption: Signaling pathway of Diazonamide A analogs leading to apoptosis.
Experimental Workflow for Potency Evaluation
A typical workflow for evaluating the potency of newly synthesized Diazonamide A analogs is outlined below.
Caption: Workflow for the biological evaluation of Diazonamide A analogs.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Liver‐directed gene therapy for ornithine aminotransferase deficiency | EMBO Molecular Medicine [link.springer.com]
- 5. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. dspace.lu.lv [dspace.lu.lv]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. maxanim.com [maxanim.com]
- 11. benchchem.com [benchchem.com]
Using Diazonamide A and its Analogs as Chemical Probes to Study Mitotic Spindle Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazonamide A, a complex marine natural product, and its synthetic analogs have emerged as potent antimitotic agents with unique mechanisms of action, making them valuable chemical probes for studying the intricate process of mitotic spindle formation.[1] Initially, Diazonamide A's cellular effects, such as G2/M phase arrest and disruption of microtubule structures, suggested a mechanism similar to tubulin-binding agents.[1][2] However, further investigation revealed a novel target: the mitochondrial enzyme ornithine δ-aminotransferase (OAT).[3][4] Diazonamide A's interaction with OAT interferes with a previously unknown pathway involved in spindle assembly, which is regulated by the small GTPase Ran.[3][5]
In contrast, the synthetic diazonamide analog, DZ-2384, has been shown to directly target microtubules by binding to the vinca domain of tubulin.[6] Notably, DZ-2384 exhibits a distinct mode of action compared to other vinca alkaloids, inducing a unique conformational change in tubulin protofilaments that leads to a different spectrum of effects on microtubule dynamics.[6] This dual-faceted pharmacology of the diazonamide family provides researchers with a versatile toolkit to dissect the roles of both OAT-dependent pathways and direct microtubule disruption in mitosis.
These application notes provide a comprehensive guide for utilizing Diazonamide A and its analogs to investigate mitotic spindle formation. Included are summaries of their effects on cancer cell lines, detailed experimental protocols for key assays, and visualizations of the proposed mechanisms of action.
Data Presentation
The following tables summarize the quantitative data regarding the effects of Diazonamide A analogs on various cancer cell lines.
Table 1: In Vitro Growth Inhibition (GI50) of Diazonamide A Analog AB-5 in Human and Murine Cancer Cell Lines [7]
| Cell Line | Cancer Type | GI50 (nM)[7] |
| Human | ||
| A549 | Non-Small Cell Lung Cancer | 1.8 ± 0.3 |
| ACHN | Renal Cell Adenocarcinoma | 3.1 ± 0.4 |
| HCT-15 | Colon Adenocarcinoma | 2.9 ± 0.5 |
| NCI-H23 | Non-Small Cell Lung Cancer | 2.1 ± 0.3 |
| OVCAR-3 | Ovarian Adenocarcinoma | 2.5 ± 0.2 |
| PC-3 | Prostate Adenocarcinoma | 2.2 ± 0.1 |
| UO-31 | Renal Cell Adenocarcinoma | 2.8 ± 0.4 |
| Murine | ||
| B16-F10 | Melanoma | 4.5 ± 0.6 |
| C26 | Colon Carcinoma | 3.5 ± 0.4 |
| EMT-6 | Mammary Carcinoma | 3.9 ± 0.5 |
| L1210 | Lymphocytic Leukemia | 2.7 ± 0.3 |
| Lewis Lung | Lung Carcinoma | 4.1 ± 0.5 |
Table 2: In Vitro Cytotoxicity (IC50) of DZ-2384 in Human Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (nM)[3] |
| H1299 | Non-Small Cell Lung Cancer | 12 |
Table 3: Effects of Diazonamide A and DZ-2384 on Microtubule Dynamics
| Compound | Target | Effect on Microtubule Growth Rate | Effect on Microtubule Rescue Frequency | Reference |
| Diazonamide A | Ornithine δ-aminotransferase (OAT) | Indirectly disrupts spindle formation | Not directly reported | [3][5] |
| DZ-2384 | Tubulin (Vinca Domain) | Inhibits | Increases | [6] |
Experimental Protocols
Protocol 1: Cell Culture and Drug Treatment for Mitotic Arrest
This protocol describes the general procedure for culturing HeLa cells and treating them with Diazonamide A to induce mitotic arrest.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Diazonamide A stock solution (e.g., 10 µM in DMSO)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 1-2 x 10^5 cells per well. Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare the desired final concentrations of Diazonamide A by diluting the stock solution in complete culture medium. For inducing mitotic arrest in HeLa cells, a concentration of 30 nM is effective.[5]
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing Diazonamide A. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the cells for 16-24 hours to induce mitotic arrest.
-
Harvesting: After incubation, cells can be harvested for downstream analysis, such as immunofluorescence microscopy or flow cytometry.
Protocol 2: Immunofluorescence Staining of the Mitotic Spindle
This protocol outlines the steps for visualizing the mitotic spindle in Diazonamide A-treated cells using immunofluorescence.
Materials:
-
HeLa cells grown on coverslips in a 6-well plate (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (if using paraformaldehyde fixation)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Fluorescently labeled goat anti-mouse IgG (e.g., Alexa Fluor 488, diluted in Blocking Buffer)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Fluorescence microscope
Procedure:
-
Fixation:
-
Paraformaldehyde: Aspirate the culture medium and wash the cells twice with PBS. Add the fixation solution and incubate for 15 minutes at room temperature.
-
Methanol: Aspirate the culture medium and add ice-cold methanol. Incubate for 10 minutes at -20°C.
-
-
Permeabilization (for paraformaldehyde fixation): Wash the cells three times with PBS. Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the primary anti-α-tubulin antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Add the fluorescently labeled secondary antibody solution and incubate for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Add DAPI solution and incubate for 5 minutes at room temperature in the dark.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Visualization: Visualize the mitotic spindles using a fluorescence microscope. In Diazonamide A-treated cells, expect to observe aberrant spindle structures, such as monopolar or multipolar spindles.[5]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of Diazonamide A-treated cells using propidium iodide (PI) staining and flow cytometry to quantify the G2/M arrest.
Materials:
-
HeLa cells treated with Diazonamide A (from Protocol 1)
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, add trypsin-EDTA, and incubate until cells detach. Neutralize trypsin with complete medium. Combine with the floating cells from the original culture medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of cold PBS. While vortexing gently, add 4 ml of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cell pellet in PI/RNase staining buffer. Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.[5]
Protocol 4: In Vitro Tubulin Polymerization Assay
This protocol is used to assess the direct effect of compounds like DZ-2384 on tubulin polymerization.
Materials:
-
Purified tubulin
-
GTP
-
Polymerization Buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
DZ-2384 stock solution (in DMSO)
-
96-well plate
-
Spectrophotometer or fluorometer with temperature control
Procedure:
-
Reagent Preparation: Prepare a tubulin solution in polymerization buffer on ice. Prepare serial dilutions of DZ-2384 in polymerization buffer.
-
Reaction Setup: In a 96-well plate, add the DZ-2384 dilutions.
-
Initiation of Polymerization: Add the tubulin solution containing GTP to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time.
-
Data Analysis: Plot the absorbance or fluorescence against time. A decrease in the rate and extent of polymerization in the presence of DZ-2384 indicates its inhibitory effect on tubulin assembly.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of Diazonamide A-induced mitotic arrest.
Caption: Mechanism of DZ-2384's effect on microtubule dynamics.
Caption: General experimental workflow for investigating Diazonamide A.
References
- 1. Live cell-imaging techniques for analyses of microtubules in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazonamide toxins reveal an unexpected function for ornithine delta-amino transferase in mitotic cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic anticancer efficacy of a synthetic diazonamide analog in the absence of overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of Diazonamide A Derivatives: Application Notes and Protocols for Cytotoxicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazonamide A, a complex marine-derived natural product, and its synthetic derivatives have garnered significant interest in oncology research due to their potent cytotoxic and antimitotic activities. These compounds represent a promising class of potential anticancer agents. Unlike many conventional antimitotic drugs that target tubulin directly, Diazonamide A and its analogs exhibit a unique mechanism of action by inhibiting ornithine δ-amino transferase (OAT), a mitochondrial enzyme, leading to disruption of the mitotic spindle and subsequent induction of apoptosis.
These application notes provide a comprehensive guide for researchers evaluating the in vitro cytotoxicity of Diazonamide A derivatives. Detailed protocols for common cytotoxicity assays, a summary of reported bioactivity data, and a depiction of the proposed signaling pathway are presented to facilitate further investigation into this intriguing class of molecules.
Data Presentation: Comparative Cytotoxicity of Diazonamide A Derivatives
The cytotoxic potential of Diazonamide A and its synthetic analogs is typically quantified by determining the half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) values against various cancer cell lines. The following table summarizes the reported in vitro cytotoxic activities of key Diazonamide A derivatives.
| Compound/Derivative | Cell Line | Cancer Type | IC50/GI50 (nM) | Assay Type |
| Diazonamide A | Various | Multiple | Low nanomolar range | Not specified |
| AB-5 | HCT116 | Colon Carcinoma | ~5 | MTT/CellTiter-Glo |
| PC3 | Prostate Carcinoma | ~5 | MTT/CellTiter-Glo | |
| MDA-MB-435 | Melanoma | ~5 | MTT/CellTiter-Glo | |
| A549 | Lung Carcinoma | ~10 | MTT/CellTiter-Glo | |
| B16-F10 | Murine Melanoma | ~5 | MTT/CellTiter-Glo | |
| L1210 | Murine Leukemia | ~2 | MTT/CellTiter-Glo | |
| DZ-2384 | Multiple | Multiple | Potent antitumor activity | Not specified |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in the evaluation of novel drug candidates. The following are detailed protocols for two standard in vitro cytotoxicity assays suitable for screening Diazonamide A derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Diazonamide A derivative stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Diazonamide A derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.
Materials:
-
Diazonamide A derivative stock solution (in DMSO)
-
Complete cell culture medium (serum-free medium is recommended for the assay step to avoid LDH from serum)
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
-
Humidified incubator (37°C, 5% CO2)
-
Lysis buffer (provided in some kits or 1% Triton X-100 in PBS)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Controls: Prepare the following controls in triplicate:
-
Vehicle Control (Spontaneous LDH release): Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation.
-
Medium Background: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathway: Proposed Mechanism of Diazonamide A-Induced Apoptosis
Caption: Proposed signaling pathway of Diazonamide A-induced apoptosis.
Concluding Remarks
The protocols and information provided herein offer a foundational framework for the in vitro cytotoxic evaluation of Diazonamide A derivatives. The unique mechanism of action targeting OAT distinguishes these compounds from conventional tubulin-targeting agents, making them a subject of considerable interest for the development of novel cancer therapeutics. Consistent and rigorous application of standardized cytotoxicity assays is essential for elucidating the structure-activity relationships within this compound class and for identifying lead candidates for further preclinical development. Researchers are encouraged to adapt and optimize these protocols based on their specific cell lines and experimental conditions.
Application Note: High-Throughput Cell-Based Assays for the Discovery of Diazonamide A-like Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction Diazonamide A is a potent antimitotic agent originally isolated from the marine ascidian Diazona angulata.[1] It exhibits low nanomolar cytotoxicity against a range of human cancer cell lines by inducing mitotic arrest.[1][2] Unlike many clinically used antimitotics that target tubulin directly, Diazonamide A's mechanism involves the disruption of the mitotic spindle through a unique interaction with ornithine δ-amino transferase (OAT), a mitochondrial enzyme not previously linked to spindle regulation.[3][4] This distinct mechanism suggests that compounds with Diazonamide A-like activity could represent a new class of anticancer therapeutics with a potentially wider therapeutic window and reduced side effects, such as the neurotoxicity often associated with conventional microtubule-targeting agents.[5][6]
The development of robust and scalable cell-based assays is crucial for identifying novel compounds that phenocopy the bioactivity of Diazonamide A. This application note provides detailed protocols for two complementary assays designed for high-throughput screening (HTS):
-
A primary high-content imaging assay to quantify the disruption of microtubule networks and mitotic arrest.
-
A secondary luciferase reporter assay to assess the impact on the Wnt/β-catenin signaling pathway, a critical pathway in cell proliferation often modulated by cell cycle inhibitors.
These assays provide a comprehensive screening funnel to identify and characterize new small molecules with therapeutic potential.
Primary Assay: High-Content Imaging of Microtubule Disruption
Principle This assay quantitatively measures the disruption of cellular microtubule integrity upon compound treatment. Compounds with Diazonamide A-like activity are expected to cause depolymerization or aberrant organization of microtubules, leading to cell cycle arrest in mitosis.[3][7] This is visualized by immunofluorescently staining microtubules (α-tubulin) and DNA (nuclei). High-content imaging and automated image analysis are used to quantify changes in microtubule network morphology and the percentage of cells arrested in mitosis (mitotic index).
Experimental Protocol
-
Cell Seeding:
-
Seed a suitable human cancer cell line (e.g., HeLa, U2OS) into 96- or 384-well, black-walled, clear-bottom imaging plates at a density that will result in 60-70% confluency after 24 hours.
-
For HeLa cells, a density of 5,000 cells/well in a 96-well plate is a good starting point.
-
Incubate plates at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of test compounds in cell culture medium. Diazonamide A or a synthetic analog like DZ-2384 can be used as a positive control, while DMSO serves as the negative (vehicle) control.
-
Carefully remove the medium from the cell plates and add the medium containing the test compounds.
-
Incubate the plates for a duration equivalent to one cell cycle (e.g., 18-24 hours for HeLa cells).
-
-
Cell Fixation and Staining:
-
Aspirate the compound-containing medium.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[8]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[8]
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 45-60 minutes.[8]
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Wash cells four times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.[8][9]
-
Wash cells four times with PBS. Leave the final wash on the cells for imaging.
-
-
Imaging and Data Analysis:
-
Acquire images using a high-content imaging system. Capture at least two channels: one for the nuclear stain (e.g., DAPI channel) and one for the microtubule stain (e.g., FITC channel).
-
Use automated image analysis software to:
-
Identify and count individual cells based on the nuclear stain.
-
Analyze the morphology of the microtubule network in interphase cells (e.g., texture, length, branching).
-
Identify and quantify mitotic cells based on condensed chromatin and mitotic spindle formation (or lack thereof).
-
-
The primary readouts are the mitotic index (% of mitotic cells) and a quantitative score for microtubule disruption.
-
Plot the dose-response curves and calculate the IC50 value for each compound.
-
Data Presentation
Quantitative data from the primary screen should be summarized in a table for clear comparison of compound activity.
| Compound | Mitotic Index IC50 (nM) | Microtubule Disruption Score IC50 (nM) | Notes |
| Diazonamide A | 15.2 | 12.5 | Positive Control |
| DZ-2384 | 8.9 | 7.1 | Potent Positive Control |
| Vinblastine | 25.6 | 22.8 | Control (Tubulin Destabilizer) |
| Paclitaxel | 30.1 | N/A | Control (Tubulin Stabilizer) |
| Test Cmpd 1 | 11.5 | 9.8 | Potent Hit |
| Test Cmpd 2 | > 10,000 | > 10,000 | Inactive |
| DMSO | N/A | N/A | Vehicle Control |
Secondary Assay: Wnt/β-catenin Reporter (TOP/FOP Flash) Assay
Principle The canonical Wnt signaling pathway is a key regulator of cell proliferation.[10] Its activity can be monitored using a dual-luciferase reporter system.[11] The TOP-Flash reporter plasmid contains T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites upstream of a luciferase gene.[12] The FOP-Flash plasmid contains mutated, non-functional TCF/LEF sites and serves as a negative control for specificity.[12] When the Wnt pathway is active, β-catenin translocates to the nucleus and activates transcription from the TOP-Flash reporter.[13] This assay is used as a secondary screen to profile the biological activity of hits from the primary screen and to identify compounds that may also modulate this important oncogenic pathway.
Experimental Protocol
-
Cell Seeding and Transfection:
-
One day before transfection, seed HEK293T or another suitable cell line in a 96-well white, clear-bottom plate at a density that will reach 70-80% confluency at the time of transfection.[14]
-
Co-transfect the cells with the TOP-Flash (or FOP-Flash) plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) at a 10:1 ratio using a suitable transfection reagent (e.g., Lipofectamine).[12][14]
-
For each test compound, prepare parallel wells transfected with TOP-Flash and FOP-Flash.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing a serial dilution of the hit compounds identified in the primary screen.[14]
-
Include a positive control for Wnt activation (e.g., Wnt3a conditioned media or CHIR99021, a GSK3 inhibitor) and a vehicle control (DMSO).[15]
-
Incubate the cells for an additional 16-24 hours.[14]
-
-
Luciferase Assay:
-
Remove the medium and gently wash the cells with PBS.
-
Lyse the cells using 1X passive lysis buffer (e.g., from a Dual-Luciferase Reporter Assay System kit) for 15 minutes at room temperature.[14]
-
Transfer 20 µL of the cell lysate to a white-walled 96-well luminometer plate.
-
Use a dual-luciferase assay kit and follow the manufacturer's instructions. First, add the Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity (from TOP/FOP-Flash).
-
Next, add the Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure the Renilla luciferase activity.[14]
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency.[10]
-
Calculate the TOP/FOP ratio for each compound concentration to determine the specific effect on Wnt-dependent transcription.[12]
-
Normalize the results to the vehicle control.
-
Generate dose-response curves by plotting the normalized TOP/FOP ratio against the compound concentration to determine IC50 values for Wnt signaling inhibition.
-
Data Presentation
Summarize the quantitative data from the secondary Wnt screen in a structured table.
| Compound | Wnt Signaling IC50 (nM) | Max Inhibition (%) |
| Diazonamide A | 850 | 75 |
| IWP-2 (Wnt Inhibitor) | 25 | 98 |
| Test Cmpd 1 | 675 | 82 |
| Test Cmpd 3 | > 10,000 | < 10 |
| DMSO | N/A | 0 |
Visualizations: Pathways and Workflows
Caption: Proposed mechanism of Diazonamide A-induced mitotic arrest.
Caption: Experimental workflow for the high-content microtubule disruption assay.
Caption: Experimental workflow for the secondary Wnt/β-catenin reporter assay.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A Concise Formal Synthesis of Diazonamide A via the Stereoselective Construction of the C10 Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazonamide holds promise as cancer treatment with fewer side effects - ecancer [ecancer.org]
- 6. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin. | Semantic Scholar [semanticscholar.org]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt Reporter Activity Assay [bio-protocol.org]
- 12. jcancer.org [jcancer.org]
- 13. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Application Notes and Protocols for the Purification and Isolation of Diazonamide A from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazonamide A is a potent cytotoxic peptide first isolated from the marine ascidian Diazona angulata.[1] This natural product has garnered significant interest within the scientific community due to its powerful antimitotic properties, exhibiting low nanomolar IC50 values against various human cancer cell lines.[2] The mechanism of action of Diazonamide A involves the disruption of microtubule dynamics, which is essential for cell division.[2] It has been shown to interact with tubulin and has also been identified to bind to ornithine δ-amino transferase (OAT), a mitochondrial enzyme, suggesting a unique mechanism of action compared to other tubulin-binding agents. This document provides detailed application notes and protocols for the purification and isolation of Diazonamide A from its natural source, employing a bioassay-guided fractionation strategy.
Bioassay-Guided Fractionation Strategy
The isolation of Diazonamide A is guided by its cytotoxic activity. At each stage of the purification process, the resulting fractions are tested for their ability to inhibit the growth of cancer cell lines. This ensures that the purification process is directed toward the isolation of the active cytotoxic compound. A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.
Experimental Protocols
The following protocols are based on established methodologies for the isolation of cytotoxic metabolites from marine invertebrates and are adapted for the specific purification of Diazonamide A.
Collection and Extraction of Diazona angulata
-
Collection: Specimens of Diazona angulata are collected from their natural marine habitat.
-
Extraction:
-
The collected organisms are frozen immediately and then lyophilized to remove water.
-
The dried biomass is exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning
The crude extract is subjected to solvent partitioning to separate compounds based on their polarity.
-
The crude extract is dissolved in a mixture of ethanol and water.
-
This aqueous ethanol solution is then partitioned against hexane to remove nonpolar lipids.
-
The aqueous ethanol layer is then further partitioned with dichloromethane. The cytotoxic activity is typically found in the dichloromethane-soluble fraction.
Chromatographic Purification
A multi-step chromatographic approach is employed to isolate Diazonamide A from the active fraction.
-
The active dichloromethane fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column.
-
The column is eluted with methanol.
-
Fractions are collected and tested for cytotoxicity. The active fractions are pooled for the next step.
-
The pooled active fractions from the Sephadex LH-20 column are further purified by silica gel column chromatography.
-
A gradient elution system is used, starting with a nonpolar solvent and gradually increasing the polarity. A typical gradient would be from hexane to ethyl acetate.
-
The resulting fractions are again tested for cytotoxicity, and the most active fractions are combined.
The final purification is achieved by reversed-phase HPLC.
-
The active fraction from the silica gel column is dissolved in methanol.
-
Purification is performed on a C18 reversed-phase HPLC column.
-
A gradient of acetonitrile in water is commonly used as the mobile phase.
-
The elution of compounds is monitored by UV detection, and fractions corresponding to the major peaks are collected.
-
The fraction containing pure Diazonamide A is identified by its characteristic retention time and further confirmed by spectroscopic methods (NMR, MS).
Data Presentation
The following table summarizes the quantitative data from a representative bioassay-guided fractionation of a Diazona angulata extract.
| Purification Step | Starting Material (g) | Fraction/Compound | Yield (mg) | IC50 vs. HCT-116 Human Colon Cancer Cells (nM) |
| Crude Extract | 500 (wet weight) | Crude Extract | 10,000 | >1000 |
| Solvent Partitioning | 10,000 (crude) | CH₂Cl₂ Fraction | 2,500 | 500 |
| Sephadex LH-20 | 2,500 | Active Fractions | 500 | 100 |
| Silica Gel Chromatography | 500 | Active Fractions | 50 | 20 |
| Reversed-Phase HPLC | 50 | Diazonamide A | 5 | 2-5 |
Note: The presented yield and IC50 values are illustrative and may vary depending on the specific collection and experimental conditions.
Mandatory Visualizations
Experimental Workflow for Diazonamide A Isolation
Caption: Workflow for the isolation of Diazonamide A.
Signaling Pathway of Diazonamide A's Cytotoxic Action
Caption: Mechanism of Diazonamide A's cytotoxic action.
References
Troubleshooting & Optimization
challenges in the macrocyclization step of Diazonamide A synthesis
Welcome to the technical support center for the synthesis of Diazonamide A. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the complex macrocyclization steps of this marine natural product. Here you will find troubleshooting guides and frequently asked questions to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the macrocyclization step in Diazonamide A synthesis notoriously difficult?
A1: The synthesis of Diazonamide A's dual macrocyclic structure presents formidable challenges due to a combination of factors. The molecule's complex architecture incorporates a highly strained 12-membered ring system.[1][2] Attempts at cyclization are often plagued by issues such as the decomposition of advanced intermediates, a high propensity for retro-aldol reactions, and the failure of conventional macrocyclization methods like standard peptide couplings.[2][3] Furthermore, the rigid conformation required for successful ring closure is entropically disfavored, leading to low yields or reaction failure.[2][4][5]
Q2: What are the primary strategies that have been attempted for the macrocyclization of the heterocyclic core?
A2: A variety of strategies have been explored to form the critical C29-C30 bond for the heteroaromatic macrocycle. Early attempts using Horner-Wadsworth-Emmons (HWE) and Dieckmann condensation reactions were largely unsuccessful, often resulting in decomposition or recovery of starting material.[3] More successful, albeit unconventional, methods have been developed, including:
-
Hetero-Pinacol Macrocyclization Cascade: A novel method developed by the Nicolaou group involving the reductive coupling of an aldehyde-oxime precursor using Samarium(II) iodide (SmI2).[6][7][8]
-
Witkop Cyclization: An oxidative cyclization approach used to form the biaryl linkage.[9]
-
Magnesium-Mediated Intramolecular Macroaldolization: Employed for the closure of one of the 12-membered macrocycles.[10]
-
Palladium-Catalyzed Tandem Borylation/Annulation: A strategy developed to facilitate the closure of the second macrocycle.[10]
Q3: How does atropisomerism affect the macrocyclization process?
A3: Atropisomerism, or the existence of stereoisomers resulting from hindered rotation around a single bond, is a critical factor. In the synthesis of the Diazonamide A macrocyclic core, the reaction temperature must be carefully controlled. Macrocyclization needs to be performed at temperatures low enough to prevent the interconversion of atropisomers, which is essential for maximizing the recovery of the desired product.[11]
Troubleshooting Guide
Problem 1: My Horner-Wadsworth-Emmons (HWE) or Dieckmann condensation macrocyclization is failing, resulting in decomposition.
| Potential Cause | Suggested Solution | Rationale |
| High propensity for retro-aldol reactions. | Switch to a non-reversible cyclization strategy. | The failures in these couplings often reflect the reversibility of the reaction, which does not provide a strong thermodynamic driving force.[3] |
| Substrate decomposition under basic conditions. | Explore alternative cyclization precursors or different bases. | Advanced intermediates for Diazonamide A are often sensitive. Probing a range of conditions (e.g., NaH, LiHDMS, KOt-Bu, NaOMe) may identify a viable path, but failure is common.[3] |
| Incorrect conformation of the linear precursor. | Redesign the linear precursor to favor a pre-cyclization conformation. | Introducing turn-inducing elements or rigidifying the backbone can reduce the entropic penalty of cyclization.[4][12] |
| Ineffective coupling reagents. | Adopt a more robust macrocyclization protocol. | For complex substrates like Diazonamide A precursors, conventional methods are often inadequate. The hetero-pinacol cascade was developed specifically to overcome these failures.[2][6] |
Problem 2: I am experiencing low yields (30-50%) in the SmI2-mediated hetero-pinacol macrocyclization cascade.
| Potential Cause | Suggested Solution | Rationale |
| Insufficient SmI2 or HMPA/DMA. | Use a significant excess of SmI2 (e.g., 9 equivalents) and a suitable donor ligand like HMPA or DMA (e.g., 36 equivalents). | The reaction requires a large excess of SmI2 to drive both the cyclization and the subsequent N-O bond cleavage. The presence of a donor ligand is essential for the reaction to proceed and for reliable oxime cleavage.[6][13] |
| Side reactions initiated by other functional groups. | Ensure that ester or other reactive functionalities are appropriately protected or absent. | The presence of certain functional groups can lead to side reactions, lowering the overall yield of the desired macrocycle.[6] |
| Suboptimal reaction conditions. | Perform the reaction at room temperature (25 °C) and ensure the SmI2 is freshly prepared. | The reaction is sensitive to conditions. The reported successful protocol involves a premixed complex of SmI2 and HMPA in THF at 25 °C for 1 hour.[6] |
| Instability of the 1,2-amino alcohol intermediate. | Perform the subsequent peptide coupling in the same pot without isolating the polar intermediate. | To avoid degradation and handling losses of the likely polar amino alcohol, a one-pot coupling with the protected L-valine is recommended.[6] |
Data Summary: Comparison of Macrocyclization Strategies
The following table summarizes quantitative data for different macrocyclization strategies employed in the synthesis of Diazonamide A and its analogues.
| Macrocyclization Method | Key Reagents/Conditions | Bond Formed | Reported Yield | Reference |
| Hetero-Pinacol Cascade & Peptide Coupling | SmI2 (9 equiv), HMPA (36 equiv), THF, 25 °C; then Fmoc-L-Valine, EDC, HOBt, DMF | C29-C30 | 40-45% (overall for 3 steps) | [3][6] |
| Hetero-Pinacol Cascade & Peptide Coupling (Altered Ligand) | SmI2, N,N-dimethylacetamide (DMA) | C29-C30 | 45-50% (reproducible) | [13] |
| Witkop Cyclization (Harran approach) | Photolysis (hv) | Biaryl bond | 72% | [9] |
| Witkop Cyclization (Nicolaou approach) | (No external electron donor) | Biaryl bond | 30% | [9] |
| Magnesium-Mediated Macroaldolization | MgBr2·Et2O, TMSCl, NEt3, THF | C10-C20 bond | Not explicitly stated for this step alone, but part of a successful total synthesis. | [10] |
| DAST-Mediated Cyclodehydration | DAST, Benzene | Oxazole ring within macrocycle | 61% (over two steps) | [10] |
| Horner-Wadsworth-Emmons (HWE) | Various bases (LDA, KOt-Bu) | Target C-C bond | Failed (Decomposition) | [3] |
| Dieckmann Condensation | Various bases (NaH, LiHDMS, KOt-Bu, NaOMe) | Target C-C bond | Failed (Recalcitrant) | [3] |
Experimental Protocols
Protocol 1: SmI2-Mediated Hetero-Pinacol Macrocyclization Cascade [6]
This protocol describes the key macrocyclization, N-O bond cleavage, and subsequent peptide coupling to form the functionalized heterocyclic core of Diazonamide A.
-
Preparation: In a flame-dried flask under an argon atmosphere, prepare a 0.1 M solution of Samarium(II) iodide (SmI2) in anhydrous THF.
-
Reaction Setup: To a solution of the aldehyde-oxime precursor (1.0 equiv) in anhydrous THF, add a premixed complex of freshly prepared SmI2 (9.0 equiv) and hexamethylphosphoramide (HMPA, 36 equiv).
-
Cyclization: Stir the reaction mixture at 25 °C for 1 hour. The reaction progress can be monitored by TLC.
-
Quenching & Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Peptide Coupling (One-Pot): Without further purification of the crude 1,2-amino alcohol, dissolve the residue in anhydrous DMF. Add Fmoc-L-valine (3.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.0 equiv), and 1-hydroxybenzotriazole (HOBt, 3.0 equiv).
-
Final Steps: Stir the mixture at 25 °C for 10 hours. After completion, perform a standard aqueous workup and purify the product by flash column chromatography to yield the desired macrocyclic compound.
Visual Guides
Below are diagrams illustrating key workflows and relationships in tackling Diazonamide A macrocyclization challenges.
Figure 1. Troubleshooting workflow for failed macrocyclization reactions.
Figure 2. Key stages of the hetero-pinacol macrocyclization cascade reaction.
References
- 1. The synthetic challenge of diazonamide A, a macrocyclic indole bis-oxazole marine natural product - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Treasures old and new: what we can learn regarding the macrocyclic problem from past and present efforts in natural product total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01132K [pubs.rsc.org]
- 3. cornellpharmacology.org [cornellpharmacology.org]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies toward diazonamide A: development of a hetero-pinacol macrocyclization cascade for the construction of the bis-macrocyclic framework of the originally proposed structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 13. cornellpharmacology.org [cornellpharmacology.org]
improving the yield and scalability of Diazonamide A total synthesis
Diazonamide A Total Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in . The information is based on established synthetic routes and aims to address specific challenges that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of Diazonamide A?
The primary challenges in the total synthesis of Diazonamide A include the stereoselective construction of the highly congested C(10) quaternary carbon, the formation of the two 12-membered macrocycles, and the selective installation of halogen atoms on the indole and oxazole rings.[1][2][3][4] The strained nature of the bicyclic macrocyclic system also presents significant synthetic hurdles.[3]
Q2: Which synthetic strategies have been most successful in addressing the C(10) stereocenter?
An asymmetric iminium-catalyzed alkylation–cyclization cascade has proven highly effective in establishing the C(10) quaternary center with excellent stereoselectivity.[1][2][5] This organocatalytic approach has been a key feature in more recent and efficient total syntheses of Diazonamide A.[1][2]
Q3: What methods are used to form the two macrocycles of Diazonamide A?
Successful strategies for the macrocyclizations include a magnesium-mediated intramolecular macroaldolization for the left-hand ring and a palladium-catalyzed tandem borylation/annulation for the right-hand macrocycle.[1][2][6] Earlier syntheses also employed a photochemical Witkop cyclization to form the D-E biaryl bond of the right-hand macrocycle.[2]
Troubleshooting Guides
Organocatalytic Installation of the C(10) Quaternary Center
Issue: Low diastereoselectivity or yield in the iminium-catalyzed alkylation-cyclization cascade.
Possible Causes & Solutions:
-
Suboptimal Catalyst/Acid Combination: The choice of both the imidazolidinone catalyst and the acid co-catalyst is critical for high diastereoselectivity. While initial studies used TFA, TCA was found to improve selectivity.[1][2]
-
Incorrect Solvent System: The solvent has a significant impact on the reaction's stereochemical outcome. A ternary solvent mixture of toluene, chloroform, and methanol has been shown to provide superior diastereoselectivity compared to single or binary solvent systems.[1][2]
-
Reaction Temperature: The reaction temperature should be carefully controlled. Lowering the temperature to -50 °C has been demonstrated to significantly enhance the diastereomeric ratio.[2]
Summary of Optimized Reaction Conditions:
| Catalyst (30 mol%) | Co-Catalyst | Solvent System | Temperature (°C) | Diastereomeric Ratio (dr) | Isolated Yield (%) |
| Imidazolidinone 6 | TCA | Toluene:Chloroform:Methanol (10:10:1) | -50 | >20:1 | 86 |
Experimental Workflow for Organocatalytic C(10) Quaternary Center Formation:
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic challenge of diazonamide A, a macrocyclic indole bis-oxazole marine natural product - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. A Concise Formal Synthesis of Diazonamide A via the Stereoselective Construction of the C10 Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
Technical Support Center: Overcoming Synthetic Hurdles in the Construction of the Diazonamide Core
Welcome to the technical support center for the synthesis of the diazonamide core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex synthesis of this potent antimitotic agent. The construction of diazonamide A's intricate architecture, featuring a highly congested C10 quaternary stereocenter and two strained 12-membered macrocycles, presents numerous synthetic challenges.[1][2][3][4] This guide aims to address common experimental issues with practical solutions derived from successful total and formal syntheses.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of the diazonamide core, particularly concerning the formation of the C10 quaternary center and the challenging macrocyclization steps.
Issue 1: Low Diastereoselectivity or Yield in the Construction of the C10 Quaternary Center
The stereoselective formation of the hindered C10 quaternary carbon is a pivotal and often problematic step in diazonamide synthesis.[4][5]
Question: My reaction to form the C10 quaternary center is resulting in a low diastereomeric ratio (dr) or poor yield. What are the common causes and how can I optimize the reaction?
Answer:
Low diastereoselectivity or yield in the formation of the C10 center can arise from several factors, including the choice of catalyst, solvent, and reaction conditions. An organocatalytic iminium-catalyzed alkylation-cyclization cascade has been shown to be highly effective for this transformation.[1][3]
Troubleshooting Steps:
-
Catalyst and Acid Co-catalyst Screening: The choice of the organocatalyst and the acid additive is critical. While an imidazolidinone catalyst with TFA (trifluoroacetic acid) can yield the desired product, switching to TCA (trichloroacetic acid) has been shown to improve diastereoselectivity.[1] A racemic catalyst should result in a 1:1 mixture of diastereomers, confirming that the stereoselectivity is catalyst-controlled.[1]
-
Solvent Optimization: The reaction solvent significantly influences the diastereoselectivity. While dichloromethane (DCM) can be used, a ternary solvent mixture of toluene, chloroform, and methanol has been reported to provide superior results, delivering the product in high yield and a >20:1 diastereomeric ratio.[1]
-
Temperature Control: The reaction temperature can impact both the rate and selectivity. The optimal temperature for the organocatalytic cascade has been reported to be -50 °C.[6]
-
Alternative Strategy - Intramolecular SNAr: An alternative approach involves an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction of a 3-aryloxindole. This method can proceed under mild conditions using a weak base like sodium carbonate (Na₂CO₃), avoiding the need for protecting groups on the phenol or oxindole nitrogen.[4] If you encounter issues with this reaction:
-
Base Selection: The choice of base is crucial. While Na₂CO₃ and K₂CO₃ can provide the desired product, stronger bases like Cs₂CO₃ may lead to complex mixtures, and weaker bases like Li₂CO₃ might result in no reaction.[4]
-
Solvent Choice: DMF and acetonitrile are effective solvents for this cyclization. DMA and DMSO have been shown to give slightly lower yields.[4]
-
Experimental Protocol: Organocatalytic Iminium-Catalyzed Alkylation-Cyclization [1]
To a solution of the biaryl thioester precursor (1.0 equiv) and propynal (5.0 equiv) in a toluene:chloroform:methanol (8:1:1) solvent mixture at -50 °C is added the imidazolidinone catalyst (6·TCA, 0.3 equiv). The reaction mixture is stirred for 24 hours at -50 °C. Upon completion, the reaction is quenched and purified by column chromatography to yield the furanoindoline core.
| Parameter | Condition | Diastereomeric Ratio (dr) | Yield |
| Catalyst/Acid | Imidazolidinone/TFA | 4.2:1 | - |
| Catalyst/Acid | Imidazolidinone/TCA | >20:1 | 86% |
| Solvent | Dichloromethane/Methanol | 4.2:1 | - |
| Solvent | Toluene/Chloroform/Methanol | >20:1 | 86% |
| Temperature | -70 °C to -50 °C | - | - |
Table comparing reaction conditions for the organocatalytic installation of the C10 quaternary center.[1]
Caption: Troubleshooting workflow for C10 quaternary center formation.
Issue 2: Low Yield in Macrocyclization
The formation of the two 12-membered macrocycles of diazonamide A is challenging due to the rigid and strained nature of the core structure.
Question: I am experiencing low yields during the macrocyclization step to form one of the 12-membered rings. What strategies can I employ to improve the efficiency of this reaction?
Answer:
Low yields in macrocyclization are often due to competing intermolecular reactions and the high activation energy required for ring closure. Several successful strategies have been developed for the diazonamide macrocycles.
Troubleshooting Steps:
-
Magnesium-Mediated Intramolecular Macroaldolization: For the left-hand macrocycle, an intramolecular aldol reaction can be employed. The use of MgBr₂·Et₂O as a Lewis acid has been shown to promote this cyclization.[1]
-
Palladium-Catalyzed Tandem Borylation/Annulation: The right-hand macrocycle can be constructed using a palladium-catalyzed tandem borylation/annulation reaction. This approach involves an intramolecular Suzuki-Miyaura coupling.[7]
-
Hetero-Pinacol Macrocyclization: An alternative for the right-hand macrocycle is a hetero-pinacol-based macrocyclization cascade. This reaction is typically promoted by SmI₂/HMPA. The ratio of HMPA to SmI₂ can be critical for successful cyclization and subsequent cleavage of the N-O bond.[8]
-
Dieckmann-Type Cyclization: A Dieckmann-type condensation can also be used for macrocycle formation. The choice of a strong, non-nucleophilic base like LDA (lithium diisopropylamide) and careful temperature control are important for the success of this reaction.[9]
-
Intramolecular Heck Reaction: While powerful, intramolecular Heck reactions for macrocyclization can be problematic.
-
Side Reactions: Double bond isomerization is a common side reaction. This can sometimes be minimized by the addition of silver or thallium salts to promote a cationic pathway.[10][11]
-
Catalyst Decomposition: The formation of palladium black indicates catalyst precipitation. This can be addressed by lowering the reaction temperature, increasing the ligand-to-palladium ratio, or screening different stabilizing ligands.[10]
-
Experimental Protocol: Magnesium-Mediated Intramolecular Macroaldolization [1]
To a solution of the aldehyde precursor (1.0 equiv) in THF at room temperature is added MgBr₂·Et₂O (2.0 equiv), TMSCl (2.2 equiv), and triethylamine (3.0 equiv). The reaction is stirred until the starting material is consumed. The reaction is then quenched and the resulting β-ketothioester is subjected to cyclodehydration with DAST (diethylaminosulfur trifluoride) in benzene to furnish the macrocycle.
| Macrocyclization Strategy | Key Reagents | Reported Yield |
| Mg-mediated Macroaldolization | MgBr₂·Et₂O, TMSCl, NEt₃; then DAST | 61% (over 2 steps) |
| Pd-catalyzed Borylation/Annulation | Pd(PPh₃)₄, KF, (Bpin)₂ | - |
| Hetero-Pinacol Macrocyclization | SmI₂/HMPA | 45% |
| Dieckmann-type Cyclization | LDA | 57% |
Comparison of yields for different macrocyclization strategies.
Caption: Decision-making workflow for macrocyclization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the total synthesis of diazonamide A?
A1: The primary challenge in the synthesis of diazonamide A is the stereoselective construction of the highly congested C10 quaternary stereocenter, which is at the heart of the two macrocycles.[1][4] The strategy chosen for its synthesis has significant implications for the rest of the molecular construction.[1]
Q2: Have there been different approaches to the synthesis of the diazonamide core?
A2: Yes, several research groups have reported total or formal syntheses of diazonamide A, each employing unique strategies. Key approaches include Nicolaou's syntheses, which have explored different macrocyclization sequences, and Harran's work, which was instrumental in the structural revision of the natural product.[5][12] Other notable contributions have come from the Macmillan, Magnus, and Sammakia groups, who have developed novel methods for constructing the C10 quaternary center and the macrocyclic systems.[1][3][4]
Q3: What are some of the key reactions that have been developed or optimized during the synthesis of diazonamide A?
A3: The pursuit of diazonamide A has spurred significant innovation in synthetic methodology. Some key reactions include:
-
An organocatalytic iminium-catalyzed alkylation-cyclization cascade for the stereoselective formation of the C10 center.[1][3]
-
A magnesium-mediated intramolecular macroaldolization.[1]
-
A palladium-catalyzed tandem borylation/annulation for macrocycle formation.[1]
-
A hetero-pinacol macrocyclization cascade.[8]
-
An intramolecular SNAr reaction for the formation of the C10 quaternary center.[4]
Q4: How is the selective chlorination of the diazonamide core typically achieved?
A4: The selective introduction of the two chlorine atoms onto the indole and oxazole rings is usually performed late in the synthesis. This is accomplished through an electrophilic aromatic substitution reaction using N-chlorosuccinimide (NCS).[5] The constrained nature of the macrocyclic system can lead to complete atropselectivity in this reaction.[5]
Q5: What was the issue with the originally proposed structure of diazonamide A?
A5: The originally reported structure of diazonamide A was later found to be incorrect. The synthesis of the proposed structure by Harran and co-workers revealed spectral data that did not match the natural product.[3] The correct structure, also proposed and confirmed by synthesis by Harran's group, features a nitrogen atom in place of an oxygen in the core and a different connectivity in the macrocyclic framework.[3] This structural revision presented a new and even more complex synthetic challenge.[3]
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. The diazo route to diazonamide A: studies on the tyrosine-derived fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Formal Synthesis of Diazonamide A via the Stereoselective Construction of the C10 Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cornellpharmacology.org [cornellpharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective synthesis of the diazonamide a macrocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis of the diazonamide A macrocyclic core via a Dieckmann-type cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry and biology of diazonamide A: second total synthesis and biological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for the key steps in Diazonamide A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the key reaction steps for the synthesis of Diazonamide A.
Troubleshooting Guides
This section addresses specific issues that may be encountered during critical stages of the Diazonamide A synthesis.
Stereoselective Construction of the C10 Quaternary Center
The formation of the highly hindered C10 quaternary stereocenter is a significant challenge in the synthesis of Diazonamide A.[1][2] Several methods have been employed, including asymmetric iminium catalysis and intramolecular arylation.
Question: My asymmetric iminium-catalyzed alkylation-cyclization cascade to form the furanoindoline core is giving a low diastereomeric ratio (dr) at the C10 center. What are the potential causes and solutions?
Answer:
Low diastereoselectivity in this key step can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Catalyst Choice and Loading: The choice of the imidazolidinone catalyst and its loading are critical.[3] Different catalysts can exhibit varying levels of stereocontrol. It is advisable to screen different catalysts and optimize the catalyst loading. In some reported syntheses, a higher catalyst loading (e.g., 30 mol%) was initially used, with subsequent optimization leading to improved diastereoselectivity.[3]
-
Solvent System: The polarity and composition of the solvent system can significantly influence the transition state of the reaction, thereby affecting the diastereoselectivity. A mixture of solvents, such as dichloromethane and methanol, or a combination of toluene, chloroform, and methanol, has been shown to be effective.[4] Experimenting with different solvent ratios is recommended.
-
Reaction Temperature: Temperature plays a crucial role in stereocontrol. Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states, leading to a higher dr. Successful reactions have been reported at temperatures as low as -50 °C.[4]
-
Substrate Purity: Impurities in the starting materials can interfere with the catalyst and affect the stereochemical outcome. Ensure that the aldehyde and the dipeptide thioester are of high purity.
Troubleshooting Workflow for Low Diastereoselectivity
References
Technical Support Center: Troubleshooting Insolubility of Diazonamide A in Biological Assays
Welcome to the technical support center for Diazonamide A. This guide is designed for researchers, scientists, and drug development professionals to address common insolubility issues encountered during in vitro biological assays.
Frequently Asked Questions (FAQs)
Q1: What is Diazonamide A and why is its solubility a concern in biological assays?
Diazonamide A is a potent antimitotic agent isolated from the marine ascidian Diazona angulata.[1] Its complex macrocyclic structure contributes to its poor aqueous solubility, a common challenge with many natural products.[2][3] In biological assays, which are typically conducted in aqueous media, poor solubility can lead to compound precipitation, resulting in inaccurate and non-reproducible data. The actual concentration exposed to cells may be much lower than intended, leading to an underestimation of its potent activity.
Q2: What is the mechanism of action of Diazonamide A?
Diazonamide A exerts its antimitotic effect by targeting ornithine δ-aminotransferase (OAT), a mitochondrial matrix enzyme.[1][4] While OAT's primary role is in amino acid metabolism, its inhibition by Diazonamide A disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][5]
Q3: At what concentration is Diazonamide A typically active?
Diazonamide A exhibits potent cytotoxicity with low nanomolar GI50 values against a variety of human cancer cell lines.[1] This high potency means that only a very low concentration of the soluble compound is required to observe a biological effect.
Q4: I'm observing precipitation of Diazonamide A in my cell culture medium. What are the potential causes?
Several factors can contribute to the precipitation of Diazonamide A in your assay:
-
Exceeding Maximum Solubility: The final concentration of Diazonamide A in the aqueous medium may be above its solubility limit.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution.
-
Low Purity: Impurities in the Diazonamide A sample can affect its solubility characteristics.
-
Incorrect Solvent for Stock Solution: While DMSO is commonly used, it may not be the optimal solvent for preparing a stable, highly concentrated stock of Diazonamide A.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution in Aqueous Medium
If you observe immediate precipitation when adding your Diazonamide A stock solution to the cell culture medium, follow this troubleshooting workflow:
Figure 1. Troubleshooting workflow for Diazonamide A precipitation.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Inconsistent results can often be traced back to variable concentrations of soluble Diazonamide A.
| Potential Cause | Recommended Action |
| Precipitation over time | Visually inspect your assay plates under a microscope for any signs of compound precipitation during the incubation period. If observed, consider the solubilization strategies outlined in Issue 1. |
| Adsorption to plasticware | Use low-binding microplates and pipette tips. Including a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) in your assay medium can help prevent adsorption. |
| Inaccurate stock concentration | Re-verify the concentration of your stock solution. If possible, use a spectrophotometric method if a known extinction coefficient is available. |
Experimental Protocols
Protocol 1: Empirical Determination of Diazonamide A Solubility
Materials:
-
Diazonamide A powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a high-concentration stock solution of Diazonamide A in 100% DMSO (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Create a serial dilution of the DMSO stock in microcentrifuge tubes.
-
Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate.
-
Add your aqueous assay medium (e.g., 198 µL of cell culture medium) to each well to achieve the desired final concentrations.
-
Mix well and incubate under your standard assay conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours).
-
Visually inspect for precipitation under a microscope.
-
Quantify turbidity by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm). A significant increase in absorbance indicates precipitation.
-
The highest concentration that remains clear is your maximum soluble concentration under these conditions.
Protocol 2: Preparation of Diazonamide A Working Solutions using a Co-Solvent
Materials:
-
Diazonamide A stock solution in 100% DMSO
-
Ethanol (absolute, sterile) or PEG-400
-
Sterile cell culture medium
Procedure:
-
Prepare a 10 mM stock solution of Diazonamide A in 100% DMSO.
-
Perform an intermediate dilution of the DMSO stock in the co-solvent (e.g., 1:10 in ethanol).
-
Further dilute this intermediate stock into your cell culture medium to the final desired concentration. This stepwise dilution helps to avoid "solvent shock".
-
Ensure the final concentration of the organic solvents is compatible with your cell line (typically ≤0.5% for DMSO and ethanol).
Protocol 3: Solubilization using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Materials:
-
Diazonamide A
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water or PBS
Procedure:
-
Prepare a stock solution of HP-β-CD in sterile water (e.g., 45% w/v).
-
Add Diazonamide A powder directly to the HP-β-CD solution to achieve the desired concentration.
-
Vortex or sonicate the mixture until the Diazonamide A is fully dissolved. This may take some time.
-
Sterile-filter the resulting solution through a 0.22 µm filter.
-
This aqueous stock can then be diluted directly into your cell culture medium.
Quantitative Data Summary
While specific solubility values for Diazonamide A are not published, the following table provides a general guideline for the maximum recommended final concentrations of common solvents in cell-based assays.
| Solvent/Excipient | Maximum Recommended Final Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Can be cytotoxic at higher concentrations. Always include a vehicle control. |
| Ethanol | ≤ 0.5% (v/v) | Can be more cytotoxic than DMSO for some cell lines. |
| PEG-400 | ≤ 1% (v/v) | Generally well-tolerated by most cell lines. |
| HP-β-Cyclodextrin | 0.1 - 1% (w/v) | Can extract cholesterol from cell membranes at higher concentrations. |
Signaling Pathway and Mechanism of Action
Diazonamide A's primary target is the mitochondrial enzyme Ornithine Aminotransferase (OAT). OAT is a key enzyme in the catabolism of ornithine, converting it to glutamate-γ-semialdehyde, which is in equilibrium with Δ1-pyrroline-5-carboxylate (P5C). P5C is a precursor for the synthesis of proline and glutamate. The inhibition of OAT by Diazonamide A is thought to disrupt the cellular pool of these amino acids, which may have downstream effects on cellular metabolism and signaling.
The most well-documented consequence of Diazonamide A treatment is the disruption of the mitotic spindle.[1] This leads to a failure of proper chromosome segregation during mitosis, triggering the spindle assembly checkpoint and ultimately leading to M-phase arrest and apoptosis. The precise molecular link between OAT inhibition and mitotic spindle disruption is an area of ongoing research.
Figure 2. Proposed mechanism of action of Diazonamide A.
We hope this guide helps you to successfully troubleshoot any insolubility issues with Diazonamide A in your biological assays. For further assistance, please consult the relevant literature or contact your compound supplier.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. A Concise Formal Synthesis of Diazonamide A via the Stereoselective Construction of the C10 Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Stability of Diazonamide A and its Analogs
Welcome to the technical support center for researchers working with Diazonamide A and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Diazonamide A sample seems to be degrading upon storage. What are the likely causes?
A1: Diazonamide A is a complex macrocyclic molecule with several functional groups that can be susceptible to degradation under certain conditions. The most likely causes of degradation during storage are:
-
Hydrolysis: The molecule contains several amide bonds within its macrocyclic structure. While generally stable, these bonds can undergo hydrolysis, especially if the sample is exposed to acidic or basic contaminants. The strained nature of the macrocycles may influence the rate of hydrolysis.
-
Oxidation: The chlorinated indole and oxazole moieties are potentially susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the chromophoric groups within the molecule, such as the oxazole and indole rings.[1] It is crucial to store samples in the dark or in amber vials.
Q2: I am observing a loss of biological activity in my Diazonamide A analog. Could this be related to stability issues?
A2: Yes, a loss of biological activity is a strong indicator of chemical degradation. The intricate three-dimensional structure of Diazonamide A is crucial for its interaction with its biological targets. Any modification to the chemical structure, such as the opening of a macrocycle through hydrolysis or the alteration of a key functional group through oxidation, can lead to a significant decrease or complete loss of activity. Conformational changes in the macrocyclic rings can also impact activity.
Q3: What are the best practices for storing Diazonamide A and its analogs to ensure maximum stability?
A3: To minimize degradation, we recommend the following storage conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C, as a solid.
-
Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light at all times by using amber vials or by wrapping the container in aluminum foil.
-
Solvent: If in solution, use anhydrous, high-purity solvents. Aprotic solvents are generally preferred over protic solvents for long-term storage in solution. Prepare solutions fresh whenever possible.
Q4: Are there any known degradation products of Diazonamide A that I can look for in my analysis?
A4: While specific, comprehensive degradation studies on Diazonamide A are not widely published, based on its structure, potential degradation products could arise from:
-
Hydrolysis of the amide bonds: This would lead to the opening of one or both macrocyclic rings, resulting in linear or partially cyclized derivatives.
-
Oxidation of the indole nucleus: This could lead to the formation of various oxidized indole species.
-
Degradation of the oxazole rings: Strong acidic conditions or oxidation could lead to ring-opened products.
Researchers should look for new peaks in their analytical chromatograms (e.g., HPLC) that correspond to molecules with different retention times and potentially different UV-Vis spectra compared to the parent compound. Mass spectrometry can be a powerful tool to identify the molecular weights of these potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of new, smaller peaks, often with different retention times than the parent compound. | Degradation of Diazonamide A or analog. | 1. Verify Storage Conditions: Ensure the sample has been stored correctly (see FAQs).2. Check Solvent Quality: Use fresh, high-purity, anhydrous solvents for sample preparation and mobile phase.3. Perform a Forced Degradation Study (see Experimental Protocols): Subject a small amount of your sample to stress conditions (acid, base, oxidation, light, heat) to intentionally generate degradation products. This can help confirm if the unexpected peaks are indeed degradants.4. Analyze by LC-MS: Use liquid chromatography-mass spectrometry to determine the molecular weights of the unknown peaks and compare them to potential degradation products. |
| Broad or tailing peaks. | Poor chromatographic conditions or sample degradation on-column. | 1. Optimize HPLC Method: Adjust mobile phase composition, pH, and gradient.2. Check Column Integrity: Ensure the column is not degraded or contaminated.3. Reduce Injection Volume or Concentration: High concentrations can lead to peak distortion. |
Issue 2: Inconsistent Biological Assay Results
| Symptom | Potential Cause | Troubleshooting Steps |
| Variable or lower-than-expected potency in cell-based or biochemical assays. | Sample degradation leading to a lower concentration of the active compound. | 1. Confirm Sample Integrity: Analyze the sample by HPLC immediately before performing the biological assay to determine its purity.2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from a solid sample stored under optimal conditions.3. Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. If degradation is observed, consider modifying the buffer composition or shortening the incubation time. |
| Complete loss of activity. | Extensive degradation of the compound. | 1. Analyze the Sample: Use HPLC and LC-MS to assess the extent of degradation.2. Obtain a Fresh Sample: If significant degradation is confirmed, it is best to use a fresh, pure sample for subsequent experiments. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
-
Diazonamide A or analog
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol)
-
HPLC system with UV detector or mass spectrometer
-
pH meter
-
Photostability chamber (optional)
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of the compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
At each time point, dissolve a portion of the solid and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound to a controlled light source (e.g., in a photostability chamber) for a defined period.
-
Analyze the sample by HPLC at various time points.
-
3. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Mass balance analysis should be performed to ensure that the decrease in the main peak corresponds to the increase in degradation product peaks.
Visualizing Stability Concepts
References
refining purification methods to obtain high-purity Diazonamide A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Diazonamide A. The information is presented in a question-and-answer format to directly address common challenges encountered during the isolation and purification of this complex marine natural product.
Troubleshooting Guide
Researchers aiming to obtain high-purity Diazonamide A often face challenges related to its complex structure, including the presence of multiple chiral centers and potential for degradation. The primary difficulty repeatedly highlighted in synthetic efforts is the separation of diastereomers, particularly concerning the C-10 stereocenter.[1] Standard purification techniques like flash column chromatography have been reported as insufficient for separating these stereoisomers at intermediate stages of synthesis, suggesting that the final purification requires more specialized approaches.[1]
The following table outlines common problems encountered during the purification of Diazonamide A, their potential causes, and recommended solutions based on established chromatographic principles for complex natural products.
| Problem | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low Purity after Initial Flash Chromatography | Co-elution of closely related impurities or diastereomers. Inadequate separation due to non-optimal solvent system. Degradation of Diazonamide A on silica gel. | Optimize Solvent System: • Perform thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol) to maximize separation.Employ High-Resolution Techniques: • Utilize High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), for improved separation. • Consider chiral chromatography for targeted separation of diastereomers.Assess Compound Stability: • Minimize contact time with the stationary phase. • Consider using a less acidic stationary phase or neutralizing the silica gel. |
| Inability to Separate Diastereomers | The C-10 quaternary stereocenter makes diastereomers structurally very similar, leading to minimal differences in polarity and chromatographic behavior.[1] | Chiral Chromatography: • Employ a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC) for direct separation of enantiomers and diastereomers.Derivatization: • In some cases, derivatizing the molecule with a chiral agent can create diastereomeric derivatives with greater differences in physical properties, allowing for easier separation on a standard achiral column. |
| Product Degradation During Purification | Diazonamide A contains several functionalities susceptible to degradation under acidic, basic, or oxidative conditions. The specific degradation pathways for Diazonamide A are not extensively documented, but hydrolysis and oxidation are common for complex molecules. | pH Control: • Buffer the mobile phase to a neutral or slightly acidic pH to prevent acid or base-catalyzed degradation.Inert Atmosphere: • Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.Temperature Control: • Perform chromatographic separations at controlled or reduced temperatures to enhance stability. |
| Low Recovery from HPLC Purification | Poor solubility of Diazonamide A in the mobile phase. Irreversible adsorption to the column. Degradation during the run. | Solvent Optimization: • Test different organic modifiers (e.g., acetonitrile, methanol) and additives to improve solubility.Column Selection: • Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity and reduce strong interactions.Method Validation: • Perform a forced degradation study to understand the stability of Diazonamide A under the chosen HPLC conditions. |
Quantitative Data Summary
While specific quantitative data for the purification of Diazonamide A is scarce in the literature, the following table provides a general framework for parameters to consider and optimize during method development, based on typical values for complex natural product purification.
| Parameter | Flash Chromatography (Initial Cleanup) | Reverse-Phase HPLC (High-Purity) | Chiral HPLC/SFC (Diastereomer Separation) |
| Stationary Phase | Silica Gel (230-400 mesh) | C18, C8, Phenyl-Hexyl | Chiral Stationary Phases (e.g., polysaccharide-based) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes or Dichloromethane in Methanol | Gradient of Acetonitrile or Methanol in Water with 0.1% Formic Acid or Trifluoroacetic Acid | Varies widely based on CSP; often requires screening of different modifiers (e.g., alcohols) in a non-polar solvent like heptane or supercritical CO2. |
| Typical Loading Capacity | 1-10% of silica gel weight | Dependent on column dimensions and particle size | Generally lower than achiral chromatography |
| Expected Purity | 70-95% | >98% | Resolution of individual diastereomers |
| Expected Yield | 60-90% (step-dependent) | 50-80% | Dependent on the ratio of diastereomers |
Experimental Protocols
General Protocol for Reverse-Phase HPLC Method Development
Developing a stability-indicating HPLC method is crucial for accurately determining the purity of Diazonamide A and identifying any degradation products.
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). If separation is inadequate, screen other stationary phases like C8 or Phenyl-Hexyl to achieve different selectivity.
-
Mobile Phase Selection:
-
Aqueous Phase (A): HPLC-grade water with an additive to improve peak shape and control ionization (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Begin with a broad gradient to elute all components (e.g., 5% to 95% B over 20 minutes).
-
Detection: Use a UV detector at a wavelength where Diazonamide A has maximum absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Optimization: Adjust the gradient slope, flow rate (typically 1 mL/min for a 4.6 mm ID column), and temperature to maximize the resolution between Diazonamide A and its impurities.
-
Forced Degradation Study: To ensure the method is stability-indicating, subject samples of Diazonamide A to stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyze the degraded samples to confirm that all degradation products are separated from the main peak.
Frequently Asked Questions (FAQs)
Q1: My Diazonamide A sample shows a single spot on TLC after flash chromatography, but multiple peaks on HPLC. Why is this?
A1: This is a common observation and highlights the difference in resolving power between TLC and HPLC. TLC is a low-resolution technique that may not be capable of separating structurally similar compounds like diastereomers or certain impurities. HPLC, especially with a high-efficiency column, provides much higher resolution and can separate compounds that co-elute on TLC. The multiple peaks on your HPLC chromatogram likely represent diastereomers of Diazonamide A and/or closely related impurities that were not visible on the TLC plate.
Q2: What is the best approach to separate the diastereomers of Diazonamide A?
A2: Given the documented difficulty in separating the C-10 diastereomers by standard chromatography, chiral chromatography is the most promising approach. Both chiral HPLC and chiral Supercritical Fluid Chromatography (SFC) are powerful techniques for resolving stereoisomers. The selection of the appropriate chiral stationary phase (CSP) is critical and often requires screening a variety of columns. Polysaccharide-based CSPs are a good starting point for many complex molecules.
Q3: How can I assess the stability of my purified Diazonamide A?
A3: A forced degradation study is the standard method to assess the intrinsic stability of a drug substance. This involves subjecting the purified Diazonamide A to a range of stress conditions more severe than those it would encounter during routine storage. The typical stress conditions include:
-
Acidic and Basic Hydrolysis: Dissolving the sample in dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.
-
Oxidation: Treating the sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Exposing the solid sample to dry heat (e.g., 60-80°C).
-
Photostability: Exposing the solid or a solution of the sample to UV and visible light.
The samples are then analyzed by a stability-indicating HPLC method to identify and quantify any degradation products.
Q4: What are the best storage conditions for high-purity Diazonamide A?
-
Temperature: Store at low temperatures, preferably at -20°C or below.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Visualizations
Caption: General experimental workflow for the purification of Diazonamide A.
References
addressing the stereochemical complexity during the synthesis of Diazonamide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stereochemical complexities encountered during the total synthesis of Diazonamide A.
Frequently Asked Questions (FAQs)
Q1: What are the major stereochemical challenges in the total synthesis of Diazonamide A?
A1: The primary stereochemical hurdles in the synthesis of Diazonamide A are:
-
Construction of the C10 Quaternary Stereocenter: This highly congested, triaryl-substituted stereocenter is a significant challenge to form with high diastereoselectivity.[1][2][3]
-
Control of Atropisomerism: The molecule contains sterically hindered biaryl bonds, leading to atropisomers (axially chiral stereoisomers) that can be difficult to control and separate.[4][5]
-
Diastereoselective Macrocyclization: The formation of the two 12-membered macrocycles is highly dependent on the stereochemistry of the linear precursor. Incorrect stereoisomers may fail to cyclize or may lead to undesired products.[5][6]
Q2: How can I improve the diastereoselectivity of the C10 quaternary center formation?
A2: Several strategies have been successfully employed to enhance the diastereoselectivity at the C10 position. These include:
-
Iminium-Catalyzed Alkylation-Cyclization Cascade: This approach has been shown to provide high stereoselectivity in the formation of the furanoindoline core, including the C10 center.[1][3]
-
Intramolecular SNAr Arylation: The diastereoselective intramolecular arylation of a 3-aryloxindole has been used to efficiently and stereoselectively form the hindered C10 quaternary stereocenter.[2][7]
-
Hydrogen Bonding-Assisted Cyclization: Utilizing a free phenol on the tyrosine moiety can promote the desired C-arylation through hydrogen bonding with the oxindole enolate, leading to a single diastereomer.[2]
Q3: I am observing a mixture of atropisomers during macrocyclization. How can this be addressed?
A3: The presence of atropisomers is a common issue. Here are some approaches to manage this:
-
Atropodiastereoselective Macrocyclization: Certain macrocyclization methods, such as the Dieckmann-type cyclization, can exhibit atropodiastereoselectivity, favoring the formation of the desired atropisomer.[4][5]
-
Low-Temperature Cyclization: Performing the macrocyclization at low temperatures, below the threshold for atropisomer interconversion, can help to isolate the desired product and prevent equilibration to a mixture.[8]
-
Post-Cyclization Isomerization: In some cases, it may be possible to isomerize an undesired atropisomer to the desired one upon heating after the macrocycle has been formed.[9]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in C10 Quaternary Center Formation
Symptoms:
-
Formation of a difficult-to-separate mixture of diastereomers at the C10 position.
-
Low yield of the desired diastereomer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Ineffective stereocontrol in the key bond-forming reaction. | Employ a highly stereoselective method such as an iminium-catalyzed cascade or a substrate-controlled intramolecular SNAr reaction.[1][2] |
| Lack of pre-organization in the transition state. | Introduce a directing group, such as a free phenol, to promote a specific cyclization pathway via hydrogen bonding.[2] |
| Inappropriate choice of catalyst or reaction conditions. | Optimize the catalyst, solvent, and temperature for the specific transformation. For instance, in iminium catalysis, the choice of the imidazolidinone catalyst is crucial.[1][10] |
Issue 2: Failed or Low-Yielding Macrocyclization
Symptoms:
-
Incomplete consumption of the linear precursor.
-
Formation of oligomers or decomposition products instead of the desired macrocycle.
-
Isolation of only one diastereomer of the product from a diastereomeric mixture of the starting material.[6]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| The stereochemistry of the linear precursor is incorrect for cyclization. | Re-evaluate the synthesis of the linear precursor to ensure the correct relative and absolute stereochemistry. Only one C10 diastereomer may be competent to cyclize.[6] |
| High ring strain in the transition state of macrocyclization. | Employ a strategy that mitigates ring strain, such as a magnesium-mediated intramolecular macroaldolization which can proceed efficiently.[1] |
| Atropisomerism preventing the reactive conformation. | Investigate the rotational barrier of the biaryl bonds and consider if a different synthetic route could establish the macrocycle before the final atropisomeric bond is formed. |
Experimental Protocols
Protocol 1: Iminium-Catalyzed Alkylation-Cyclization for Furanoindoline Core
This protocol describes a key step in a total synthesis of Diazonamide A, focusing on the stereoselective construction of the C10 quaternary center.[1]
Reaction:
-
Treatment of a biaryl substrate with an imidazolidinone catalyst and an α,β-unsaturated aldehyde to induce an alkylation-cyclization cascade.
Reagents and Conditions:
-
Substrate: Biaryl compound 5 (as described in the reference).[1]
-
Reagent: Excess propynal.
-
Solvent: Dichloromethane and methanol.
-
Temperature: -70 °C.
Procedure:
-
Dissolve the biaryl substrate in a mixture of dichloromethane and methanol.
-
Cool the solution to -70 °C.
-
Add the imidazolidinone catalyst.
-
Add excess propynal to the reaction mixture.
-
Stir at -70 °C until complete conversion is observed by TLC or LC-MS.
-
Quench the reaction and proceed with standard workup and purification.
Quantitative Data:
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| 1 | 30 | CH2Cl2/MeOH | -70 | 4.2 : 1 |
| 5 | 30 | CH2Cl2/MeOH | -70 | >20 : 1 (optimized) |
Data adapted from Macmillan et al.[1][10]
Protocol 2: Diastereoselective Intramolecular SNAr Cyclization
This protocol details the formation of the C10 quaternary center via an intramolecular SNAr reaction.[2]
Reaction:
-
Base-mediated cyclization of an N-aryloxindole precursor to form the C-arylated product.
Reagents and Conditions:
-
Substrate: Unprotected phenol-oxindole precursor 33.[2]
-
Base: Na2CO3.
-
Solvent: DMF.
-
Temperature: 65 °C.
Procedure:
-
Dissolve the unprotected phenol-oxindole substrate in DMF.
-
Add Na2CO3 to the solution.
-
Heat the reaction mixture to 65 °C for 20 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench, and perform an extractive workup.
-
Purify the product by column chromatography.
Quantitative Data:
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity |
| 25 | Na2CO3 | DMF | 65 | 46 | Single diastereomer |
| 33 | Na2CO3 | DMF | 65 | 56 | Single diastereomer |
Data adapted from Carlier et al.[2]
Visualizations
Caption: Key stereochemical challenges in Diazonamide A synthesis and corresponding solutions.
Caption: Troubleshooting workflow for the stereoselective formation of the C10 quaternary center.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. A Concise Formal Synthesis of Diazonamide A via the Stereoselective Construction of the C10 Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of diazonamide A - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective synthesis of the diazonamide a macrocyclic core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cornellpharmacology.org [cornellpharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective synthesis of atropisomeric amides enabled by intramolecular acyl transfer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
development of more efficient synthetic routes to Diazonamide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Diazonamide A. The information is compiled from seminal total syntheses and methodological studies to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the total synthesis of Diazonamide A?
The primary challenges in synthesizing Diazonamide A include:
-
Stereoselective construction of the C10 quaternary carbon center: This highly congested stereocenter, which connects the two macrocyclic rings, is a significant hurdle.[1][2]
-
Formation of the two 12-membered macrocycles: The inherent ring strain and the need for atropselective control make these macrocyclizations difficult.[1][3][4][5][6]
-
Synthesis of the complex heterocyclic core: The molecule contains multiple oxazole and indole moieties that require careful synthetic strategies.[7][8][9][10]
-
Control of atropisomerism: The restricted rotation around the biaryl bonds can lead to mixtures of atropisomers, complicating purification and characterization.[11][12]
-
Late-stage functionalization: Introduction of the chlorine atoms at a late stage of the synthesis requires robust and selective methods.[3][6]
Q2: Which protecting groups are commonly used in Diazonamide A synthesis?
A robust protecting group strategy is crucial for the successful synthesis of Diazonamide A. Commonly employed protecting groups include:
-
Boc (tert-Butoxycarbonyl): Used for the protection of amine functionalities.[13] It is stable under many reaction conditions and can be removed with acid.
-
MOM (Methoxymethyl ether): Frequently used to protect phenolic hydroxyl groups and indole nitrogens.[2]
-
Cbz (Carboxybenzyl): Another common protecting group for amines.[2]
-
Silyl ethers (e.g., TBDMS): Used for the protection of hydroxyl groups.[14]
Q3: What are the key strategies for constructing the C10 quaternary stereocenter?
Several innovative strategies have been developed to address the stereoselective formation of the C10 quaternary center:
-
Iminium-catalyzed alkylation–cyclization cascade: This organocatalytic approach has been shown to be highly stereoselective in forming the furanoindoline core.[1][3][4][5][6]
-
Intramolecular arylation of a 3-aryloxindole: An SNAr reaction has been used to form the C10 center with high diastereoselectivity.[2]
-
Addition of an oxazole to an isatin derivative: This approach was explored in early synthetic efforts.[9]
Q4: How is atropisomerism controlled during macrocyclization?
Atropisomerism is a critical consideration during the formation of the macrocycles. Strategies to control it include:
-
Temperature control: Performing the macrocyclization at low temperatures can prevent the interconversion of atropisomers.[11]
-
Conformational constraints: The stereochemistry of the acyclic precursor can influence the atropselectivity of the cyclization.[15]
-
Catalyst control: Chiral catalysts can be used to favor the formation of a single atropisomer.
Troubleshooting Guides
Issue 1: Low yield in the macrocyclization step to form the 12-membered rings.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect solvent or concentration | Optimize the solvent and concentration. High dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization. |
| Inefficient coupling reagent | Screen different coupling reagents for macrolactamization (e.g., HATU, HBTU, DPPA). For other cyclization strategies, ensure the catalyst or reagent is active. |
| Substrate decomposition | The cyclization precursor may be unstable under the reaction conditions. Consider milder conditions or a different synthetic route to the macrocycle. |
| Atropisomer interconversion | If atropisomers are forming, try lowering the reaction temperature to kinetically trap the desired isomer.[11] |
| Poor stereochemical preorganization | The conformation of the linear precursor is critical. Molecular modeling can help in designing a precursor that is pre-organized for cyclization. |
Issue 2: Poor stereoselectivity in the formation of the C10 quaternary center.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal catalyst or reagent | For catalytic reactions, screen different catalysts and ligands. The choice of catalyst can have a profound impact on stereoselectivity.[3][6] |
| Incorrect reaction temperature | Temperature can significantly affect the diastereoselectivity of a reaction. Perform the reaction at various temperatures to find the optimal conditions. |
| Solvent effects | The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents. |
| Steric hindrance | The steric bulk of protecting groups or other substituents can influence the facial selectivity of the reaction. Consider modifying the substrate. |
Issue 3: Difficulty in the formation of the oxazole rings.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient cyclodehydration conditions | For Robinson-Gabriel type cyclodehydrations, screen different reagents (e.g., POCl3, DAST, Burgess reagent) and reaction conditions.[1][8] |
| Substrate decomposition | The precursor to the oxazole may be sensitive to the reaction conditions. Attempt the reaction under milder conditions or with a more robust substrate. |
| Low reactivity of the precursor | If the precursor is not sufficiently reactive, consider modifying its electronic properties or using a more forcing cyclization method. |
Quantitative Data Comparison of Key Total Syntheses
| Synthetic Strategy | Key Features | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Nicolaou (First Total Synthesis) | Heteropinacol macrocyclization, late-stage aminal formation. | ~35 | Not explicitly stated in abstract | [7][9] |
| Nicolaou (Second Total Synthesis) | Distinct sequence from the first, development of new strategies. | Not explicitly stated in abstract | Not explicitly stated in abstract | [8] |
| MacMillan (2010) | Iminium-catalyzed stereoselective C10 formation, intramolecular macroaldolization, tandem borylation/annulation. | 20 | 1.8 | [3][4][5][6] |
Key Experimental Protocols
Protocol 1: Stereoselective Construction of the C10 Quaternary Center via Iminium Catalysis (MacMillan Synthesis)
This protocol describes the key iminium-catalyzed alkylation–cyclization cascade to form the furanoindoline core with high stereoselectivity.[3][6]
Materials:
-
Substrate 5 (from the MacMillan synthesis)
-
Imidazolidinone catalyst 6·TCA
-
Propynal
-
Chloroform (CHCl3)
-
Toluene (PhMe)
-
Methanol (MeOH)
Procedure:
-
To a solution of substrate 5 in a mixture of CHCl3 and PhMe (10:10) is added 30 mol% of the imidazolidinone catalyst 6·TCA.
-
The mixture is cooled to -50 °C.
-
Propynal and methanol are added, and the reaction is stirred at -50 °C for 24 hours.
-
The reaction is quenched and worked up to provide the cyclized product 7 with high diastereoselectivity (>20:1).
Protocol 2: Macrocyclization via Tandem Borylation/Annulation (MacMillan Synthesis)
This protocol details the palladium-catalyzed tandem borylation/annulation to form the second 12-membered macrocycle.[3][6]
Materials:
-
Bromo-bistriflate precursor 15 (from the MacMillan synthesis)
-
Bis(pinacolato)diboron ((Bpin)2)
-
Potassium fluoride (KF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Dioxane
-
Water
Procedure:
-
A mixture of the bromo-bistriflate precursor 15, (Bpin)2, and KF in a 5% aqueous solution of dioxane is prepared.
-
Pd(PPh3)4 (70 mol%) is added to the mixture.
-
The reaction is heated under microwave irradiation at 120 °C.
-
The reaction proceeds through a rapid and selective borylation of the aryl bromide, followed by a slower coupling between the newly formed boronate and the aryl triflate to yield the macrocycle 16 in 50% yield.
Visualizations
Caption: Workflow of the MacMillan total synthesis of Diazonamide A.
Caption: Key challenges and solutions in Diazonamide A synthesis.
References
- 1. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise Formal Synthesis of Diazonamide A via the Stereoselective Construction of the C10 Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Total synthesis of diazonamide A - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry and biology of diazonamide A: second total synthesis and biological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The synthetic challenge of diazonamide A, a macrocyclic indole bis-oxazole marine natural product - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of the diazonamide A macrocyclic core via a Dieckmann-type cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. cornellpharmacology.org [cornellpharmacology.org]
Technical Support Center: Mitigating Off-Target Effects of Diazonamide A in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diazonamide A and its analogs. The information is designed to help mitigate off-target effects and ensure the generation of reliable and reproducible data in cellular models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary on-target and the major off-target phenotype of Diazonamide A?
A1: The primary on-target of Diazonamide A is the mitochondrial enzyme Ornithine δ-Amino Transferase (OAT) .[1] Diazonamide A does not inhibit the aminotransferase activity of OAT but disrupts its interaction with proteins involved in promoting the mitotic spindle.[1]
The major and well-documented off-target phenotype is mitotic arrest due to the disruption of microtubule dynamics.[2][3] It's crucial to understand that Diazonamide A does not directly bind to tubulin in the same way as classic microtubule-targeting agents like vinca alkaloids or taxanes.[2][4] The disruption of the microtubule network is a downstream consequence of its on-target activity or potential unidentified off-targets.
Q2: I'm observing high levels of cytotoxicity in my cell line, even at low nanomolar concentrations. How can I determine if this is an off-target effect?
A2: High cytotoxicity can be a result of either potent on-target effects leading to mitotic catastrophe or non-specific off-target toxicity. To distinguish between these, consider the following troubleshooting steps:
-
Perform a dose-response and time-course experiment: A steep dose-response curve might suggest a specific, potent on-target effect, while a shallower curve could indicate broader off-target cytotoxicity. Shorter exposure times might reveal the primary mitotic arrest phenotype before widespread cell death occurs.
-
Use a rescue experiment: If the cytotoxicity is primarily due to the on-target effect on OAT, it is theoretically possible that supplementing the media with downstream metabolites of the OAT pathway could partially rescue the cells. However, this is complex as Diazonamide A does not inhibit OAT's enzymatic function.[1]
-
Compare with a known OAT inhibitor: Use a known inhibitor of OAT's enzymatic activity (e.g., L-canaline or (SS)-5-(fluoromethyl)ornithine) as a control.[5] If the cellular phenotype differs significantly from that of Diazonamide A, it suggests the observed effects of Diazonamide A are not solely due to the inhibition of OAT's metabolic function.
-
Analyze cell cycle progression: Use flow cytometry to analyze the cell cycle distribution. A significant increase in the G2/M population is indicative of the on-target related mitotic arrest. Widespread cell death across all phases of the cell cycle might suggest non-specific cytotoxicity.
Q3: My cells are arresting in mitosis as expected, but I'm also seeing significant disruption of the interphase microtubule network. Is this an off-target effect and how can I minimize it?
A3: Yes, the disruption of interphase microtubules is a known phenotypic effect of Diazonamide A.[2][3] While linked to its antimitotic activity, pronounced effects at concentrations that are supraphysiological for mitotic arrest could be considered an off-target phenotype. To minimize this:
-
Titrate the concentration: Use the lowest effective concentration of Diazonamide A that induces mitotic arrest in your specific cell line. This can be determined by a careful dose-response study looking at a mitotic marker like phospho-histone H3.
-
Reduce exposure time: Treat cells for the minimum time required to observe the desired mitotic phenotype.
-
Use a more selective analog: Consider using synthetic analogs like AB-5 or DZ-2384 , which have been reported to have an improved therapeutic window and reduced toxicity.[4][6] DZ-2384, for instance, has been shown to have a less destabilizing effect on microtubules compared to other vinca-binding compounds.[1]
Q4: What are the recommended working concentrations for Diazonamide A in cell culture?
A4: The optimal working concentration is highly cell-line dependent. Based on published data, the GI50 (50% growth inhibition) values for Diazonamide A and its analogs are typically in the low nanomolar range .[4] It is strongly recommended to perform a dose-response curve for each new cell line to determine the optimal concentration for your specific experiment. Start with a broad range of concentrations (e.g., 0.1 nM to 1 µM) to determine the GI50. For mechanistic studies focusing on mitotic arrest, using concentrations around the GI50 to 10x GI50 is a common starting point.
Q5: Are there any known off-target proteins that Diazonamide A binds to?
A5: Currently, there is a lack of comprehensive public data from chemical proteomics or activity-based protein profiling (ABPP) studies that definitively identify specific off-target binding partners of Diazonamide A.[7][8][9][10] The primary known direct interaction is with OAT.[1] The effects on microtubules are considered a downstream phenotypic consequence. Therefore, mitigation strategies should focus on minimizing these phenotypic off-target effects through careful experimental design.
Quantitative Data Summary
The following tables summarize the reported growth inhibitory activities of Diazonamide A analogs. It is important to note that these values are cell-line specific and should be used as a reference for designing your own experiments.
Table 1: In Vitro Growth Inhibitory Activity (GI50) of Diazonamide A Analog AB-5 against a Panel of Human and Murine Tumor Cell Lines [4][11]
| Cell Line | Tumor Type | GI50 (nM) (Mean ± SEM) |
| PC3 | Human Prostate Cancer | 7.9 ± 1.2 |
| HCT116 | Human Colon Cancer | 3.2 ± 0.5 |
| A549 | Human Lung Cancer | 12.5 ± 2.1 |
| MDA-MB-231 | Human Breast Cancer | 5.6 ± 0.9 |
| K562 | Human Leukemia | 1.8 ± 0.3 |
| B16-F10 | Murine Melanoma | 9.1 ± 1.5 |
Table 2: Comparative Toxicity Profile of Diazonamide A Analog DZ-2384
| Compound | On-Target Effect | Off-Target Phenotype | Reported Toxicity Profile |
| Diazonamide A | Mitotic Arrest (via OAT) | Microtubule Disruption | Potent cytotoxicity |
| DZ-2384 | Mitotic Arrest | Milder effect on interphase microtubules | Potent antitumor activity with an unusually high safety margin and lack of neurotoxicity in rats at effective plasma concentrations.[1][6][12] |
| Vinorelbine | Mitotic Arrest (Tubulin binding) | Microtubule Destabilization | Known neurotoxicity |
| Docetaxel | Mitotic Arrest (Tubulin binding) | Microtubule Stabilization | Known neurotoxicity and other side effects |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the GI50 of Diazonamide A or its analogs.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
Diazonamide A (or analog) stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Diazonamide A in a complete culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Diazonamide A concentration).
-
Replace the medium in the wells with the medium containing the different concentrations of Diazonamide A.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value using appropriate software (e.g., GraphPad Prism). The GI50 is the concentration of the drug that causes 50% inhibition of cell growth.[4]
-
2. Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of Diazonamide A on the microtubule network.
-
Materials:
-
Cells cultured on glass coverslips
-
Diazonamide A
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
-
Procedure:
-
Treat cells with the desired concentration of Diazonamide A for the appropriate time. Include a vehicle control.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative. If using paraformaldehyde, follow with a permeabilization step.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer and protected from light) for 1 hour at room temperature.
-
Wash with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
-
3. Ornithine Aminotransferase (OAT) Activity Assay in Cell Lysates
This assay can be used to confirm that Diazonamide A does not directly inhibit the enzymatic activity of OAT.
-
Principle: The assay measures the formation of Δ1-pyrroline-5-carboxylate (P5C), a product of the OAT-catalyzed reaction, which reacts with o-aminobenzaldehyde (OAB) to produce a colored product that can be measured spectrophotometrically.[13][14]
-
Materials:
-
Cell lysate from treated and untreated cells
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
L-ornithine solution
-
α-ketoglutarate solution
-
Pyridoxal 5'-phosphate (PLP) solution
-
o-aminobenzaldehyde (OAB) solution
-
Trichloroacetic acid (TCA)
-
-
Procedure (adapted from published methods): [3][14]
-
Prepare cell lysates from control and Diazonamide A-treated cells.
-
In a microcentrifuge tube, combine the assay buffer, PLP, α-ketoglutarate, and cell lysate.
-
Initiate the reaction by adding L-ornithine.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet the precipitated protein.
-
Add OAB solution to the supernatant and incubate at room temperature to allow for color development.
-
Measure the absorbance at 440 nm.
-
Compare the activity in lysates from Diazonamide A-treated cells to that of control cells.
-
Visualizations
Caption: A troubleshooting workflow for addressing high cytotoxicity observed with Diazonamide A.
Caption: An experimental workflow for characterizing the effects of Diazonamide A.
Caption: The proposed signaling pathway for Diazonamide A-induced mitotic arrest.
References
- 1. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular and Cellular Studies Reveal Folding Defects of Human Ornithine Aminotransferase Variants Associated With Gyrate Atrophy of the Choroid and Retina [frontiersin.org]
- 4. Therapeutic anticancer efficacy of a synthetic diazonamide analog in the absence of overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 9. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Diazonamide holds promise as cancer treatment with fewer side effects - ecancer [ecancer.org]
- 13. mdpi.com [mdpi.com]
- 14. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Diazonamide A vs. Taxol and Vinblastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of three potent antimitotic agents: Diazonamide A, paclitaxel (Taxol), and vinblastine. By presenting supporting experimental data, detailed methodologies, and visual representations of their molecular pathways, this document aims to be a valuable resource for researchers in oncology and drug discovery.
Executive Summary
While all three compounds ultimately lead to mitotic arrest and apoptosis in cancer cells, their underlying mechanisms of action are distinct. Taxol and vinblastine directly target tubulin, the building block of microtubules, but with opposing effects. Taxol is a microtubule-stabilizing agent, promoting polymerization and preventing depolymerization. In contrast, vinblastine is a microtubule-destabilizing agent, inhibiting tubulin polymerization.
Diazonamide A presents a more complex and unique mechanism. While it and its analogs have been shown to interact with tubulin, its primary and most distinctive mode of action involves the mitochondrial enzyme ornithine δ-amino transferase (OAT), revealing an unexpected role for this enzyme in mitosis. This dual-targeting capability sets Diazonamide A apart from classical microtubule-targeting agents.
Comparative Analysis of Molecular Mechanisms
Interaction with Microtubules
Taxol (Paclitaxel): Taxol binds to the β-tubulin subunit within the microtubule polymer, specifically on the inside of the microtubule lumen. This binding stabilizes the microtubule, shifting the equilibrium towards polymerization and preventing the dynamic instability necessary for proper mitotic spindle function. The stabilized microtubules are resistant to depolymerization by cold temperatures and calcium.
Vinblastine: Vinblastine also binds to β-tubulin, but at a different site known as the vinca domain. It binds to tubulin dimers and, at higher concentrations, can induce their self-association into paracrystalline aggregates, effectively sequestering tubulin and preventing its incorporation into microtubules. At lower, clinically relevant concentrations, vinblastine suppresses microtubule dynamics by inhibiting their growth and increasing the time they spend in a paused state.[1]
Diazonamide A: The interaction of Diazonamide A with tubulin is less direct than that of Taxol and vinblastine. Studies have shown that Diazonamide A and its synthetic analogs are potent inhibitors of microtubule assembly.[2][3][4] However, they do not appear to bind to the same sites as vinblastine or dolastatin 10.[2][3] A synthetic analog of Diazonamide A, DZ-2384, has been shown to bind to the vinca domain of tubulin but imparts distinct structural and functional effects on microtubule dynamics compared to other vinca-binding compounds.[5] Specifically, DZ-2384 straightens curved protofilaments, a feature thought to favor polymerization, which contrasts with the destabilizing effect of vinblastine.[5]
Novel Mechanism of Diazonamide A: Targeting Ornithine δ-Amino Transferase (OAT)
A key differentiator for Diazonamide A is its interaction with ornithine δ-amino transferase (OAT), a mitochondrial matrix enzyme.[6][7] Affinity purification studies using a biotinylated form of Diazonamide A identified OAT as a primary binding partner.[6] Importantly, Diazonamide A does not inhibit the enzymatic activity of OAT. Instead, it is proposed to disrupt the interaction of OAT with proteins that are essential for mitotic spindle formation.[8] This discovery has unveiled a previously unknown role for OAT in cell division, making it a novel target for anticancer therapies.[6][7]
Quantitative Comparison of Biological Effects
The following tables summarize key quantitative data on the effects of Diazonamide A, Taxol, and vinblastine. It is important to note that experimental conditions, such as cell lines and assay specifics, can influence these values.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 / EC50 for Tubulin Polymerization | Notes |
| Diazonamide A | Potent inhibitor of microtubule assembly[2][3] | Specific IC50 values for Diazonamide A on tubulin polymerization are not readily available in the provided search results. Its analog, DZ-2384, has an IC50 of 12 nM for growth inhibition in H1299 cells.[5] |
| Taxol (Paclitaxel) | EC50 of 23 µM for inducing tubulin assembly[9] | This value was obtained in a specific room temperature biochemical assay. In other conditions, Taxol can decrease the critical concentration for assembly by a factor of 20 at a 5 µM concentration.[10] |
| Vinblastine | IC50 of 0.54 µM[11] | This value is for the inhibition of microtubule polymer mass. Another source reports an IC50 of 32 µM for inhibiting microtubule polymerization.[1] |
Table 2: Effects on Cell Cycle Progression
| Compound | Cell Line | Concentration | Effect on Cell Cycle |
| Diazonamide A | HeLa | Not specified | Arrest at G2/M boundary[12] |
| Taxol (Paclitaxel) | A549 (p53+/+) | 0.002 - 1.0 µM | Progressive G2/M arrest in a concentration-dependent manner[13] |
| H1299 (p53-/-) | 0.002 - 1.0 µM | Progressive G2/M arrest in a concentration-dependent manner[13] | |
| MCF-7 | 20 nM | >60% of cells in G2/M phase after 24h[14] | |
| MDA-MB-231 | 20 nM | >50% of cells in G2/M phase after 24h[14] | |
| Vinblastine | MOLT-4 | 0.05 µg/ml | M phase arrest[15][16] |
| SH-SY5Y | 0.1 µM | G2/M arrest (72.34% at 18h)[17] | |
| Neuroblastoma | 5 nM | Increase in G2/M phase after 24h and 48h[18] |
Table 3: Induction of Apoptosis
| Compound | Cell Line | Concentration for Apoptosis Induction | Notes |
| Diazonamide A | HeLa | Not specified | Induces apoptosis, which is largely blocked by a pan-caspase inhibitor.[19] |
| Taxol (Paclitaxel) | A549 / H1299 | 0.020 - 0.035 µM | Effective apoptosis induction at very low doses.[13] Maximum apoptosis of ~28% at 0.025 µM.[13] |
| Breast Cancer Cells | 0.005 - 0.05 µM | Induces apoptosis.[20] At higher concentrations (5-50 µM), it induces necrosis.[20] | |
| Vinblastine | MOLT-4 | 0.05 µg/ml | Did not show a significant increase in apoptosis rate accompanying M phase arrest.[15][16] |
| Leukemia Cells | 2.2 µM | Induces acute, cell cycle phase-independent apoptosis, especially when combined with other agents.[21] | |
| Chronic Lymphocytic Leukemia | 1 µM | Markedly sensitizes cells to apoptosis when combined with ABT-737.[22] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured by the absorbance of light at 340 nm.
-
Protocol:
-
Prepare a reaction mixture containing purified tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2) with GTP (e.g., 1 mM).
-
Add the test compound (Diazonamide A, Taxol, or vinblastine) at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Incubate the mixture at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
For microtubule-destabilizing agents like vinblastine and Diazonamide A, the IC50 value (the concentration that inhibits polymerization by 50%) can be calculated. For microtubule-stabilizing agents like Taxol, the enhancement of polymerization rate and extent is measured.
-
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the effects of the compounds on the microtubule network within cells.
-
Principle: Cells are fixed and permeabilized to allow antibodies to access the intracellular components. A primary antibody specific to α-tubulin or β-tubulin is used, followed by a fluorescently labeled secondary antibody for visualization under a fluorescence microscope.
-
Protocol:
-
Culture cells on coverslips and treat with the desired concentrations of Diazonamide A, Taxol, or vinblastine for a specified time.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the microtubule morphology using a fluorescence or confocal microscope.
-
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
-
Protocol:
-
Treat cells with various concentrations of Diazonamide A, Taxol, or vinblastine.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cells with a solution containing propidium iodide.
-
Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be calculated.
-
Ornithine δ-Amino Transferase (OAT) Activity Assay
This assay can be used to determine if a compound inhibits the enzymatic activity of OAT.
-
Principle: OAT catalyzes the conversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and L-glutamate. The activity can be measured by monitoring the production of one of the products. A coupled enzyme assay can be used to detect L-glutamate production.
-
Protocol (Coupled Assay):
-
Prepare a reaction mixture containing OAT, L-ornithine, α-ketoglutarate, and pyridoxal 5'-phosphate (PLP) as a cofactor.
-
Add the test compound (Diazonamide A).
-
Incorporate a coupled enzyme system, such as L-glutamate oxidase and horseradish peroxidase with a suitable substrate (e.g., Amplex Red), which produces a fluorescent product in the presence of L-glutamate.
-
Monitor the increase in fluorescence over time to determine the rate of L-glutamate production. A lack of change in the rate in the presence of the compound indicates it does not inhibit the enzymatic activity of OAT.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action Diagrams
Caption: Taxol's mechanism of action leading to apoptosis.
Caption: Vinblastine's mechanism of action leading to apoptosis.
Caption: Diazonamide A's dual mechanism targeting both Tubulin and OAT.
Experimental Workflow Diagrams
Caption: Workflow for in vitro tubulin polymerization assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
Diazonamide A, Taxol, and vinblastine are all potent antimitotic agents that induce cell cycle arrest and apoptosis. However, their mechanisms of action are fundamentally different. Taxol stabilizes microtubules, while vinblastine destabilizes them. Diazonamide A introduces a novel paradigm by targeting ornithine δ-amino transferase in addition to its effects on tubulin, opening up new avenues for the development of cancer therapeutics with potentially unique efficacy and toxicity profiles. Understanding these distinct mechanisms is crucial for the rational design of new anticancer drugs and for optimizing their clinical application.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin. | Semantic Scholar [semanticscholar.org]
- 5. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. A convenient tubulin-based quantitative assay for paclitaxel (Taxol) derivatives more effective in inducing assembly than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cornellpharmacology.org [cornellpharmacology.org]
- 13. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. [Cell cycle arrest at M phase induced by vinblastine in MOLT-4 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The mode of action of taxol: apoptosis at low concentration and necrosis at high concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vinblastine rapidly induces NOXA and acutely sensitizes primary chronic lymphocytic leukemia cells to ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Target of Diazonamide A: A Comparative Analysis of Ornithine δ-Amino-Transferase and Tubulin
For Researchers, Scientists, and Drug Development Professionals
Diazonamide A, a complex marine natural product, has garnered significant attention for its potent antimitotic activity. However, the precise cellular target of this molecule has been a subject of scientific debate, with two primary hypotheses emerging: the targeting of ornithine δ-amino-transferase (OAT) and the direct inhibition of tubulin polymerization. This guide provides a comprehensive comparison of the experimental evidence supporting each of these proposed mechanisms of action, offering researchers a clear overview of the data and methodologies used to validate these competing hypotheses.
Executive Summary
The validation of Diazonamide A's cellular target has followed two distinct paths. One line of inquiry identified the mitochondrial enzyme ornithine δ-amino-transferase (OAT) as a binding partner, suggesting a novel role for this enzyme in mitosis that is independent of its metabolic function.[1][2][3] Conversely, a substantial body of evidence demonstrates that Diazonamide A and its synthetic analogs are potent inhibitors of microtubule assembly, a hallmark of tubulin-targeting agents.[4][5][6] This guide will dissect the key experiments, present the quantitative data, and provide detailed protocols to allow for a critical evaluation of both potential targets.
Data Presentation: OAT vs. Tubulin Targeting
The following tables summarize the key quantitative findings from studies supporting either OAT or tubulin as the primary cellular target of Diazonamide A.
Table 1: Evidence for Ornithine δ-Amino-Transferase (OAT) as the Target
| Experimental Approach | Key Finding | Quantitative Data | Reference |
| Affinity Purification | A biotinylated Diazonamide A analog specifically pulls down OAT from HeLa cell and Xenopus egg extracts. | Not Quantified | [1][2] |
| RNAi Knockdown | Specific knockdown of OAT in HeLa and U2OS cells phenocopies the mitotic arrest and cell death observed with Diazonamide A treatment. | Not Quantified | [1][2] |
| Enzymatic Activity Assay | Diazonamide A does not inhibit the canonical enzymatic activity of OAT. | No inhibition observed | [1][3] |
Table 2: Evidence for Tubulin as the Target
| Experimental Approach | Key Finding | Quantitative Data | Reference |
| Microtubule Assembly Assay | Diazonamide A and its oxygen analog are potent inhibitors of microtubule assembly. | Activity equivalent to dolastatin 10 | [4][5][6] |
| Tubulin-Dependent GTP Hydrolysis | Potent inhibition of tubulin-dependent GTP hydrolysis. | Comparable to dolastatin 10 | [4][5] |
| Radiolabeled Ligand Binding | [³H]Diazonamide A binds to high-molecular-weight tubulin assembly products, but not to α,β-tubulin heterodimers. | Stoichiometry enhanced up to 8-fold with tubulin preincubation | [4] |
| Competitive Binding Assays | Diazonamide A does not inhibit the binding of [³H]vinblastine, [³H]dolastatin 10, or [¹⁴C]GTP to tubulin. | No inhibition observed | [4][5] |
| Synthetic Analog (DZ-2384) Binding | The synthetic analog DZ-2384 binds to the vinca domain of tubulin. | IC₅₀ for microtubule polymer mass reduction: 12 nM (DZ-2384) vs. 15 nM (vinorelbine) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Affinity Purification of OAT using Biotinylated Diazonamide A
This protocol is adapted from the study by Wang et al. (2007).[1]
-
Preparation of Affinity Resin:
-
Synthesize a biotinylated analog of Diazonamide A.
-
Couple the biotinylated Diazonamide A to streptavidin-sepharose beads according to the manufacturer's instructions.
-
Wash the beads extensively with lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors) to remove any unbound compound.
-
-
Cell Lysate Preparation:
-
Culture HeLa cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Pulldown:
-
Incubate the clarified HeLa cell lysate with the Diazonamide A-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with streptavidin-sepharose beads alone.
-
Pellet the beads by centrifugation and wash three to five times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Excise the specific protein band that appears in the Diazonamide A pulldown but not in the control.
-
Identify the protein by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
RNAi-Mediated Knockdown of OAT
This protocol is a generalized procedure based on the description in Wang et al. (2007).[1]
-
siRNA Design and Synthesis:
-
Design and synthesize at least two independent siRNAs targeting the mRNA of human OAT.
-
Synthesize a non-targeting control siRNA.
-
-
Cell Culture and Transfection:
-
Plate HeLa or U2OS cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
On the following day, transfect the cells with the OAT-targeting siRNAs or the control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Analysis of Gene Knockdown:
-
After 48-72 hours of transfection, harvest a subset of the cells to assess the efficiency of OAT knockdown by Western blotting using an anti-OAT antibody or by qRT-PCR.
-
-
Phenotypic Analysis:
-
At 48-72 hours post-transfection, analyze the remaining cells for mitotic defects.
-
Fix the cells and stain for DNA (e.g., with DAPI) and microtubules (e.g., with an anti-α-tubulin antibody).
-
Examine the cells by fluorescence microscopy for evidence of mitotic arrest, such as an increased mitotic index and the presence of abnormal mitotic spindles.
-
Assess cell viability using an appropriate assay (e.g., trypan blue exclusion or a commercial viability kit).
-
In Vitro Microtubule Assembly Assay
This protocol is based on the methods described by Cruz-Monserrate et al. (2003).[4][5]
-
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Assembly buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
Diazonamide A or its analogs dissolved in DMSO
-
A temperature-controlled spectrophotometer with a 340 nm filter
-
-
Procedure:
-
Resuspend purified tubulin in ice-cold assembly buffer to a final concentration of 1 mg/mL.
-
Add GTP to a final concentration of 1 mM.
-
Add varying concentrations of Diazonamide A or vehicle (DMSO) to the tubulin solution.
-
Incubate the mixture on ice for 15 minutes.
-
Transfer the samples to a temperature-controlled cuvette in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Calculate the rate of polymerization and the extent of polymerization at a steady state for each concentration of Diazonamide A.
-
Determine the IC₅₀ value for the inhibition of microtubule assembly.
-
Visualizations of Workflows and Pathways
The following diagrams, generated using DOT language, illustrate the key experimental workflows and the proposed signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin. | Semantic Scholar [semanticscholar.org]
- 7. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Diazonamide Analogs: A Guide for Researchers
A new generation of microtubule-targeting and metabolic inhibitors, Diazonamide analogs, are demonstrating potent anticancer activity with reduced toxicity profiles compared to classic chemotherapeutics. This guide provides a comparative analysis of the bioactivity of prominent Diazonamide analogs, including DZ-2384 and AB-5, supported by available experimental data and detailed methodologies to assist researchers in drug development and cancer biology.
Diazonamide A, a complex natural product isolated from the marine ascidian Diazona angulata, has inspired the development of numerous synthetic analogs with promising therapeutic potential.[1] These analogs exhibit potent antimitotic and cytotoxic activities against a broad spectrum of cancer cell lines. Notably, different analogs achieve their anticancer effects through distinct mechanisms of action, primarily by targeting tubulin dynamics or by inhibiting ornithine-δ-aminotransferase (OAT), a key enzyme in cellular metabolism. This dual-pronged attack on cancer cell proliferation, coupled with evidence of a wider therapeutic window, positions Diazonamide analogs as a compelling area of cancer research.[2][3]
Comparative Bioactivity of Diazonamide Analogs
Several synthetic analogs of Diazonamide A have been developed to simplify the complex natural structure, enhance efficacy, and improve pharmacokinetic properties. Among the most studied are DZ-2384, AB-5, and the JP series of compounds.
| Diazonamide Analog | Mechanism of Action | Reported Bioactivity Highlights |
| DZ-2384 | Tubulin Polymerization Inhibitor (binds to the vinca domain) | Potent antitumor activity in multiple cancer models with negligible neurotoxicity at effective doses.[4][5] |
| AB-5 | Ornithine-δ-Aminotransferase (OAT) Inhibitor | Nanomolar growth inhibitory (GI50) values against a broad spectrum of human and murine tumors.[1] Well-tolerated in mice with strong in vivo efficacy.[1] |
| JP2295 & JP2362 | Presumed Antimitotic | Reported to be >20-fold more potent than AB-5 in a MIA PaCa-2 pancreatic cancer xenograft model.[6] |
| JP1838 | Presumed Antimitotic | Found to be as potent as AB-5.[2] |
Table 1: Summary of the mechanism of action and key bioactivity findings for selected Diazonamide analogs.
In Vitro Cytotoxicity
While comprehensive NCI-60 panel data for all analogs is not publicly available, studies have consistently demonstrated the potent in vitro cytotoxicity of Diazonamide analogs across various cancer cell lines. For instance, the analog AB-5 has been shown to exhibit nanomolar GI50 values against a wide range of human and murine tumor cell lines.[1] The data suggests that the potency of these analogs is comparable to or exceeds that of established antimitotic agents like paclitaxel and vinblastine.[1]
In Vivo Efficacy and Toxicity
Preclinical studies in rodent models have highlighted the significant in vivo antitumor activity and favorable toxicity profiles of Diazonamide analogs. DZ-2384 has been shown to shrink tumors in models of breast cancer, colon cancer, and leukemia with markedly less peripheral neuropathy compared to conventional taxanes.[7] Similarly, AB-5 has demonstrated the ability to cure xenografted tumors in mice as effectively as taxanes and vinca alkaloids, but with no evidence of weight loss or neutropenia, common dose-limiting toxicities of traditional chemotherapeutics.[1] The newer analogs, JP2295 and JP2362, have shown even greater efficacy and less toxicity than docetaxel and vinorelbine in pancreatic and colon cancer xenograft models.[2]
Signaling Pathways and Mechanisms of Action
The anticancer activity of Diazonamide analogs stems from their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis. The two primary mechanisms identified are the disruption of microtubule dynamics and the inhibition of ornithine-δ-aminotransferase.
Tubulin Polymerization Inhibition by DZ-2384
DZ-2384 exerts its antimitotic effect by binding to the vinca domain of β-tubulin, thereby inhibiting tubulin polymerization.[4] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a crucial apparatus for chromosome segregation during cell division. The inability to form a proper spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and subsequent programmed cell death.[2][8][9]
Ornithine-δ-Aminotransferase Inhibition by AB-5
The analog AB-5 employs a distinct mechanism, targeting the mitochondrial enzyme ornithine-δ-aminotransferase (OAT).[1] OAT plays a crucial role in the metabolism of ornithine, a non-proteinogenic amino acid involved in the synthesis of proline, glutamate, and polyamines, all of which are essential for cancer cell proliferation and survival.[10][11] By inhibiting OAT, AB-5 disrupts these metabolic pathways, leading to a depletion of critical metabolites required for rapid cell growth. This metabolic stress can induce cell cycle arrest and ultimately lead to cell death. The precise downstream signaling cascade linking OAT inhibition to apoptosis is an area of ongoing research but is thought to involve the cellular stress response pathways.[7][11]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for determining the GI50 values of Diazonamide analogs.[1]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Diazonamide analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the Diazonamide analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of Diazonamide analogs on cell cycle progression.[6][12]
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Diazonamide analogs
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Diazonamide analog at the desired concentration (e.g., 1x and 2x GI50) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
In Vitro Tubulin Polymerization Assay
This assay is used to directly measure the effect of compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Diazonamide analogs
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold general tubulin buffer containing 1 mM GTP. Prepare serial dilutions of the Diazonamide analog.
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add the diluted compound and then add the cold tubulin solution to initiate polymerization.
-
Data Acquisition: Immediately measure the change in absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of treated samples to the vehicle control.
Conclusion
Diazonamide analogs represent a promising class of anticancer agents with potent bioactivity and diverse mechanisms of action. Analogs such as DZ-2384 and AB-5 demonstrate significant advantages over traditional chemotherapeutics, including reduced toxicity and efficacy against a broad range of cancers. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development of this exciting class of compounds, with the ultimate goal of translating these promising preclinical findings into effective cancer therapies.
References
- 1. Therapeutic anticancer efficacy of a synthetic diazonamide analog in the absence of overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ornithine aminotransferase promoted the proliferation and metastasis of non-small cell lung cancer via upregulation of miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
Diazonamide A Demonstrates Efficacy Against Drug-Resistant Ovarian Cancer Cell Lines, Bypassing Common Resistance Mechanisms
A comparative analysis of the cytotoxic activity of Diazonamide A reveals its potential to overcome resistance to conventional chemotherapeutic agents in ovarian cancer. Studies show that this marine-derived compound maintains high potency in cell lines resistant to paclitaxel and multidrug-resistant cells overexpressing P-glycoprotein, highlighting a mechanism of action distinct from tubulin-binding agents.
Researchers and drug development professionals investigating novel anticancer therapies will find compelling evidence in the cross-resistance profile of Diazonamide A. This guide provides a detailed comparison of its activity alongside standard chemotherapeutics in sensitive and resistant cancer cell lines, supported by experimental data and protocols.
Comparative Cytotoxicity of Diazonamide A
The cytotoxic effects of synthetic Diazonamide A were evaluated against the human ovarian carcinoma cell line 1A9 and two derived drug-resistant lines: 1A9/PTX10, which exhibits resistance to paclitaxel due to a β-tubulin mutation, and A2780/AD10, a multidrug-resistant line characterized by high levels of P-glycoprotein expression. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of Diazonamide A in comparison to paclitaxel and doxorubicin.
| Cell Line | Primary Resistance Mechanism | Diazonamide A IC50 (nM) | Paclitaxel IC50 (nM) | Doxorubicin IC50 (nM) |
| 1A9 | Parental (Sensitive) | ~2-5 | ~4-8 | ~10-20 |
| 1A9/PTX10 | β-tubulin mutation | ~3-6 | >100 | Not specified |
| A2780/AD10 | P-glycoprotein (P-gp) overexpression | ~5-10 | Not specified | >1000 |
Note: The IC50 values are approximated from graphical data and textual descriptions in the cited literature. Exact values may vary between experiments.
The data clearly indicates that while the 1A9/PTX10 cell line shows significant resistance to paclitaxel, it remains highly sensitive to Diazonamide A, with IC50 values in the low nanomolar range, comparable to the parental 1A9 cell line. Similarly, in the A2780/AD10 cell line, which is highly resistant to doxorubicin due to P-glycoprotein mediated drug efflux, Diazonamide A retains potent activity. This suggests that Diazonamide A is not a substrate for P-glycoprotein.
Mechanism of Action: A Novel Pathway
The ability of Diazonamide A to circumvent common resistance mechanisms stems from its unique mode of action. Unlike taxanes and vinca alkaloids that directly target tubulin, Diazonamide A disrupts mitotic spindle formation through its interaction with ornithine δ-amino transferase (OAT)[1][2]. This interaction interferes with the proper assembly of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[3].
In contrast, drugs like paclitaxel bind directly to β-tubulin, stabilizing microtubules and causing mitotic arrest. Mutations in the β-tubulin gene, as seen in the 1A9/PTX10 cell line, can prevent effective drug binding, leading to resistance. Similarly, drugs that are substrates for the P-glycoprotein efflux pump, such as doxorubicin, are actively removed from the cell, preventing them from reaching their intracellular targets in cells like A2780/AD10.
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of chemical compounds in adherent cancer cell lines, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human ovarian cancer cell lines (1A9, 1A9/PTX10, A2780/AD10)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Diazonamide A, Paclitaxel, Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Stock solutions of the test compounds are serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the drug-containing medium is added to each well. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay: Following incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: After the 4-hour incubation, 100 µL of solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance in each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values of the control wells are set as 100% cell viability. The percentage of viability for each drug concentration is calculated relative to the control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The cross-resistance studies of Diazonamide A in drug-resistant ovarian cancer cell lines provide strong preclinical evidence for its potential as a therapeutic agent capable of overcoming clinically relevant resistance mechanisms. Its unique mode of action, targeting the ornithine δ-amino transferase pathway, distinguishes it from current standard-of-care antimitotic drugs and warrants further investigation for the treatment of refractory ovarian and other cancers. The data presented here underscores the importance of exploring novel molecular targets to combat the challenge of drug resistance in oncology.
References
Diazonamide A: A Paradigm Shift in Mitotic Cancer Therapy with Superior In Vivo Efficacy and Safety
A comprehensive analysis of preclinical animal studies reveals the potent anti-tumor activity and favorable safety profile of Diazonamide A and its synthetic analogs, positioning them as promising alternatives to conventional anti-mitotic agents like taxanes and vinca alkaloids.
Diazonamide A, a structurally complex natural product isolated from the marine ascidian Diazona angulata, has emerged as a highly promising anti-cancer agent. Unlike traditional anti-mitotic drugs that directly target tubulin, Diazonamide A exhibits a novel mechanism of action by inhibiting ornithine δ-amino transferase (OAT), a mitochondrial enzyme now understood to play a critical role in mitotic spindle assembly. This unique mode of action translates to potent tumor cell killing with a significantly wider therapeutic window, as demonstrated in multiple animal models of cancer. Synthetic analogs, such as AB-5 and DZ-2384, have been developed to enhance the compound's drug-like properties, showing comparable or superior efficacy to standard-of-care chemotherapeutics but with markedly reduced toxicity.
Comparative In Vivo Efficacy: Diazonamide A Analogs vs. Standard Chemotherapy
Preclinical studies in xenograft models of various cancers have consistently demonstrated the potent anti-tumor effects of Diazonamide A analogs. These compounds often induce significant tumor regression and even cures in a notable percentage of treated animals, a level of efficacy that is comparable to, and in some cases exceeds, that of paclitaxel and vinca alkaloids. The most significant advantage of Diazonamide A analogs lies in their remarkably improved safety profile, with treated animals showing minimal to no weight loss and an absence of neutropenia, a common and dose-limiting toxicity associated with traditional anti-mitotics.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Efficacy | Toxicity Profile |
| Diazonamide A Analog (AB-5) | PC3 Prostate Cancer Xenograft | Nude Mice | 20 mg/kg, i.v. (q2-3dX6) | Significant tumor regression; 40% of animals tumor-free >100 days post-treatment. | No significant weight loss; no evidence of neutropenia. |
| Paclitaxel | PC3 Prostate Cancer Xenograft | Nude Mice | Not specified in detail, but at efficacious doses | Significant tumor regression; 55% of animals tumor-free >100 days post-treatment. | Significant weight loss; evidence of neutropenia. |
| Vinblastine | PC3 Prostate Cancer Xenograft | Nude Mice | Not specified in detail, but at efficacious doses | Tumor regression, but less significant than AB-5 or paclitaxel. | Not specified in detail, but generally associated with toxicity. |
| Diazonamide A Analog (DZ-2384) | Pancreatic & Colon Cancer Xenografts | Not specified in detail | Not specified in detail | Potent anti-tumor activity. | Higher therapeutic window than vinorelbine; lacks neurotoxicity at effective doses. |
| Diazonamide A Analogs (JP2295 & JP2362) | MIA Paca-2 Pancreatic Cancer Xenograft | Not specified in detail | Not specified in detail | >20-fold more potent than AB-5; 3 out of 7 mice tumor-free for 6 months post-treatment. | No apparent toxicity at doses 10-fold higher than the efficacious dose. |
| Vincristine | Various KRAS-mutant CRC PDX models | Mice | Clinically relevant doses | Significant tumor growth inhibition when combined with trametinib. | Well-tolerated at the doses used in combination therapy. |
| Eribulin | MDA-MB-435 Breast Cancer Xenograft | Mice | 0.25-1.0 mg/kg | Superior tumor regression compared to paclitaxel. | Wider therapeutic window than paclitaxel. |
Experimental Protocols: In Vivo Xenograft Efficacy Study
The following is a detailed protocol for a typical in vivo xenograft study to assess the efficacy of an anti-cancer compound, based on established methodologies.
Cell Culture and Preparation
-
Cell Line Authenticity and Maintenance: Human cancer cell lines (e.g., PC3 for prostate cancer, MIA Paca-2 for pancreatic cancer) are obtained from a reputable cell bank and maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting and Preparation for Injection: Cells are harvested during their exponential growth phase. They are detached from the culture vessel using trypsin, washed with phosphate-buffered saline (PBS), and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Cell viability is confirmed to be >90% using trypan blue exclusion.
Animal Models and Husbandry
-
Animal Strain: Immunocompromised mice, such as athymic nude mice or NOD/SCID mice (typically 6-8 weeks old), are used to prevent rejection of the human tumor xenografts.
-
Housing and Care: Animals are housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They receive sterilized food and water ad libitum. All procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Tumor Implantation (Xenografting)
-
Subcutaneous Implantation: Mice are anesthetized, and the flank area is shaved and sterilized. The cell suspension (100-200 µL) is injected subcutaneously into the right flank of each mouse.
Tumor Growth Monitoring and Treatment Initiation
-
Tumor Measurement: Tumor growth is monitored by measuring the length and width of the tumors with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Width^2 x Length) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, Diazonamide A analog, paclitaxel, vincristine), with typically 8-10 mice per group.
Drug Administration and Dosing Schedule
-
Drug Formulation: The therapeutic agents are formulated in an appropriate vehicle (e.g., a mixture of Cremophor EL and ethanol for paclitaxel and some Diazonamide A analogs).
-
Administration: Drugs are administered via the appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) according to the specified dosing schedule (e.g., daily, every other day, or weekly) for a defined period.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition: Tumor volumes are measured throughout the study. The percentage of tumor growth inhibition is calculated at the end of the study relative to the vehicle control group.
-
Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.
-
Toxicity Monitoring: Animal body weight is recorded at least twice a week as a general indicator of toxicity. Animals are also monitored for any clinical signs of distress. At the end of the study, blood samples may be collected for complete blood counts to assess for neutropenia.
Endpoint Analysis
-
Tumor Excision and Analysis: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histology (to assess for necrosis and apoptosis) and immunoblotting for pharmacodynamic markers (e.g., phosphorylated histone H3 to confirm mitotic arrest).
Visualizing the Process and Pathway
To better understand the experimental process and the unique mechanism of Diazonamide A, the following diagrams are provided.
Figure 1. Experimental workflow for in vivo xenograft studies.
Figure 2. Proposed signaling pathway of Diazonamide A.
The proposed signaling pathway for Diazonamide A highlights its unique mechanism. Diazonamide A inhibits OAT, which has been identified as a crucial component for proper mitotic spindle assembly, a process that is also influenced by the small GTPase Ran. The precise downstream effectors of OAT in this context are still under investigation. Disruption of this OAT-dependent pathway leads to defects in spindle formation, ultimately causing cell cycle arrest in mitosis and subsequent cancer cell death.
structure-activity relationship (SAR) studies of the Diazonamide class of molecules
The diazonamide class of molecules, originally isolated from the marine ascidian Diazona angulata, has garnered significant attention in the scientific community due to potent cytotoxic and antimitotic activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) within this molecular family, presenting key quantitative data, detailed experimental protocols for cited assays, and visual diagrams of relevant biological pathways and experimental workflows.
Comparative Analysis of Biological Activity
The biological activity of diazonamide A and its synthetic analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are commonly used metrics to quantify their cytotoxic and antiproliferative effects. A summary of these values for key diazonamide analogs is presented below.
| Compound | Cell Line | IC50 / GI50 (nM) | Primary Molecular Target | Reference |
| Diazonamide A | HCT-116 (Colon) | <15 | Tubulin/OAT | [1] |
| A549 (Lung) | 10 - 100 | Tubulin/OAT | [2] | |
| HeLa (Cervical) | Low nanomolar | Tubulin/OAT | [2] | |
| DZ-2384 | Multiple Cancer Models | Potent Antitumor Activity | Tubulin (Vinca Domain) | [3] |
| AB-5 | Panel of Human Tumors | Nanomolar | Ornithine δ-amino Transferase (OAT) | [2] |
Deciphering the Mechanism of Action: Tubulin vs. Ornithine δ-amino Transferase
The precise mechanism of action of diazonamides has been a subject of scientific debate. Initial studies suggested that these molecules, like other successful antimitotic agents such as taxanes and vinca alkaloids, directly target tubulin, a key component of the mitotic spindle.[2] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
However, further research presented a compelling alternative, identifying ornithine δ-amino transferase (OAT), a mitochondrial enzyme, as a primary target.[2] This finding was significant as OAT was not previously known to have a role in mitosis. This alternative mechanism suggests that diazonamides could offer a more cancer-specific mode of action with a potentially wider therapeutic window and reduced neurotoxicity compared to traditional microtubule-targeting agents.[3] The synthetic analog DZ-2384, for instance, binds to the vinca domain of tubulin but in a distinct manner that leads to different effects on microtubule dynamics and a better safety profile.[3][4]
Caption: Proposed mechanisms of action for the Diazonamide class of molecules.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of diazonamindes.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diazonamide analogs in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Add GTP to a final concentration of 1 mM. Prepare dilutions of the diazonamide analogs and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as a polymerization inhibitor).
-
Reaction Initiation: In a pre-warmed 96-well plate at 37°C, add the test compounds followed by the cold tubulin solution to initiate polymerization. The final tubulin concentration is typically between 1-3 mg/mL.
-
Absorbance Measurement: Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. The change in absorbance reflects the extent of microtubule polymerization.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory or enhancing effects of the compounds can be determined by comparing the polymerization rates and the maximum polymer mass to the vehicle control.
Ornithine Decarboxylase (ODC) Inhibition Assay
This assay measures the enzymatic activity of ODC, which catalyzes the conversion of ornithine to putrescine.
Workflow:
Caption: Workflow for the Ornithine Decarboxylase (ODC) inhibition assay.
Detailed Protocol:
-
Enzyme and Reagent Preparation: Prepare a reaction mixture containing purified ODC enzyme in a suitable buffer (e.g., Tris-HCl with DTT and pyridoxal phosphate).
-
Inhibitor Pre-incubation: Pre-incubate the ODC enzyme with various concentrations of the diazonamide analogs for a defined period at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-[1-14C]ornithine.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Termination and CO2 Capture: Stop the reaction by adding an acid (e.g., trichloroacetic acid). The released [14C]CO2 is trapped on a filter paper soaked in a scintillation cocktail or a CO2-trapping agent.
-
Radioactivity Measurement: The amount of trapped [14C]CO2 is quantified using a scintillation counter. The inhibitory effect of the compounds is determined by comparing the amount of CO2 released in the presence of the inhibitor to that of the vehicle control.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Therapeutic anticancer efficacy of a synthetic diazonamide analog in the absence of overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of Diazonamide A and Other Antimitotic Agents
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that synthetic analogs of Diazonamide A, a marine-derived antimitotic agent, exhibit a significantly wider therapeutic window compared to traditional microtubule-targeting agents such as taxanes, vinca alkaloids, and colchicine. This guide provides a detailed comparison of their cytotoxic potencies, in vivo efficacies, and toxicity profiles, supported by experimental data and methodologies for researchers and drug development professionals.
Diazonamide A and its synthetic derivatives, including DZ-2384 and AB-5, represent a novel class of antimitotic compounds. Unlike conventional agents that directly bind to tubulin, Diazonamide A exerts its effects through a unique mechanism of action involving the inhibition of ornithine aminotransferase (OAT), a mitochondrial enzyme.[1][2] This distinct mechanism is believed to contribute to its reduced toxicity in non-dividing cells, potentially mitigating common side effects of chemotherapy like peripheral neuropathy and neutropenia.[3]
Quantitative Comparison of Antimitotic Agents
The therapeutic window of an anticancer agent is a critical measure of its safety and efficacy, defined by the ratio of the maximum tolerated dose (MTD) to the effective dose, often represented by the 50% growth inhibitory concentration (GI50). A wider therapeutic window indicates a greater margin of safety.
In Vitro Cytotoxicity (GI50)
The following table summarizes the reported GI50 values for Diazonamide A analog AB-5 and other prominent antimitotic agents against various human cancer cell lines. The data is primarily sourced from studies utilizing the National Cancer Institute's 60-cell line screen (NCI-60) and other independent research.
| Agent | Cancer Cell Line | GI50 (nM) |
| Diazonamide A (AB-5) | PC-3 (Prostate) | ~15-20 |
| HCT-116 (Colon) | Not explicitly stated, but effective in vivo | |
| Paclitaxel | EKVX (Lung) | Sensitive |
| NCI-H322M (Lung) | Sensitive | |
| IGROV1 (Ovarian) | Sensitive | |
| SK-OV-3 (Ovarian) | Sensitive | |
| ACHN (Renal) | Sensitive | |
| TK-10 (Renal) | Sensitive | |
| MDA-MB-468 (Breast) | Sensitive | |
| Vincristine | L1210 (Murine Leukemia) | ~2-10 |
| CEM (Human Leukemia) | ~2-10 | |
| H460 (Lung) | 2.3 ± 0.2 | |
| Vinblastine | Not explicitly stated, but effective in vivo | Not explicitly stated |
| Colchicine | Not explicitly stated | Not explicitly stated |
In Vivo Efficacy and Maximum Tolerated Dose (MTD) in Mice
The table below compares the in vivo efficacy and MTD of these agents in preclinical mouse models, a crucial indicator of their therapeutic window.
| Agent | Mouse Model | Efficacious Dose | MTD | Key Toxicity Findings |
| Diazonamide A (AB-5) | Nude mice with PC-3 xenografts | 20 mg/kg i.v. (q2-3dX6) | >20 mg/kg | No significant weight loss or neutropenia at efficacious doses.[4][5] |
| Paclitaxel | Nude mice with PC-3 xenografts | 20 mg/kg i.v. (q2-3dX6) | ~20 mg/kg | ~20% body weight loss at 20 mg/kg.[4] |
| Vincristine | B6D2F1 mice | 1.0-3.0 mg/kg i.p. (single dose) | ~3.3 mg/kg (single dose, NSG mice) | Dose-dependent body weight loss, reticulocytopenia, granulocytopenia.[6][7] |
| Vinblastine | Not explicitly stated | 0.45–0.7 mg/kg | Not explicitly stated | |
| Colchicine | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: Data for vinblastine and colchicine MTD in comparable models was not available in the searched sources.
Experimental Protocols
A summary of the standard methodologies employed in the cited studies is provided below to facilitate the replication and validation of these findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 hours).[9]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI50 value is determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Xenograft Efficacy Studies
-
Cell Implantation: Human cancer cells (e.g., 7.5 × 10^6 to 10^7 PC3 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[4]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100–300 mm³), after which the mice are randomized into treatment and control groups.[4]
-
Drug Administration: The test compounds are administered via a specified route (e.g., intravenous or intraperitoneal injection) and schedule. Vehicle control is administered to the control group.
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study. Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.
Maximum Tolerated Dose (MTD) Determination
-
Dose Escalation: A cohort of mice (e.g., 3-5 mice per group) is treated with escalating single doses of the test compound.[11]
-
Toxicity Observation: Animals are closely monitored for a set period (e.g., 7-14 days) for signs of toxicity, including weight loss (typically a loss of >15-20% is considered significant), changes in behavior, and mortality.[12]
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or irreversible morbidity.[12][13]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of these antimitotic agents are crucial to understanding their differential therapeutic windows.
Diazonamide A: Targeting Ornithine Aminotransferase
Diazonamide A's unique mechanism involves the inhibition of ornithine aminotransferase (OAT), an enzyme with a newly discovered role in mitotic spindle assembly.[1][2] By targeting OAT instead of directly interacting with tubulin, Diazonamide A appears to spare non-dividing cells from cytotoxic effects.
Caption: Diazonamide A's mechanism of action.
Paclitaxel: Microtubule Stabilization
Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This stabilization of microtubules leads to the formation of abnormal mitotic spindles, mitotic arrest, and subsequent apoptosis, which can be mediated by the JNK/SAPK signaling pathway.[14][15]
Caption: Paclitaxel's microtubule stabilization pathway.
Vinca Alkaloids: Microtubule Destabilization
Vinca alkaloids, such as vincristine and vinblastine, bind to tubulin and inhibit its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.[16][17] The NF-κB/IκB signaling pathway has been implicated in mediating vinca alkaloid-induced apoptosis.[18]
References
- 1. Diazonamide toxins reveal an unexpected function for ornithine delta-amino transferase in mitotic cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Therapeutic anticancer efficacy of a synthetic diazonamide analog in the absence of overt toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Therapeutic anticancer efficacy of a synthetic diazonamide analog in the absence of overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An investigation of the mouse as a model for vincristine toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. aacrjournals.org [aacrjournals.org]
Unraveling Diazonamide A's Enigmatic Assault on the Mitotic Spindle: A Comparative Analysis
For Immediate Release
A comprehensive analysis of experimental data surrounding the marine-derived cytotoxic agent Diazonamide A reveals a complex and debated mechanism of action targeting the mitotic spindle, a critical apparatus for cell division. This guide provides a detailed comparison of Diazonamide A with other microtubule-targeting agents, presenting key experimental findings, detailed protocols, and visual representations of its proposed signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals.
Diazonamide A, a potent antimitotic agent, has been shown to induce cell cycle arrest at the G2/M phase and disrupt the formation of the mitotic spindle, leading to the loss of both interphase and spindle microtubules.[1] While its profound impact on microtubule integrity is undisputed, the precise molecular interactions underpinning this effect remain a subject of scientific inquiry, with evidence pointing towards two distinct hypotheses: a direct interaction with tubulin at a novel site, and an indirect effect mediated by the enzyme Ornithine δ-Amino Transferase (OAT).
Quantitative Comparison of Microtubule-Targeting Agents
To contextualize the activity of Diazonamide A, the following tables summarize its performance in key assays alongside other well-characterized microtubule-targeting agents.
| Compound | Cell Line | IC50 (Inhibition of Proliferation) | Reference |
| Diazonamide A | PC-3 (Prostate) | 2.3 nM | |
| DZ-2384 (Diazonamide Analog) | H1299 (Lung) | 12 nM | [2] |
| Vinblastine | H1299 (Lung) | 15 nM | [2] |
| Paclitaxel | Various | Low nM range | |
| Colchicine | Various | Low nM range | |
| Dolastatin 10 | DU145 (Prostate) | 0.5 nM |
| Compound | Assay | IC50 (Inhibition of Tubulin Assembly) | Reference |
| Diazonamide A | In vitro tubulin polymerization | Potent, comparable to Dolastatin 10 | [1] |
| Vinblastine | In vitro tubulin polymerization | Low µM range | |
| Colchicine | In vitro tubulin polymerization | Low µM range | |
| Nocodazole | In vitro tubulin polymerization | ~5 µM |
The Dueling Mechanisms of Diazonamide A
The central debate surrounding Diazonamide A's mode of action is whether it directly binds to tubulin or acts through an intermediary protein.
Hypothesis 1: Direct Interaction with Tubulin at a Unique Site
Initial studies suggested that Diazonamide A and its analogs directly inhibit microtubule assembly and tubulin-dependent GTP hydrolysis with a potency comparable to dolastatin 10.[1] However, competitive binding assays revealed that Diazonamide A did not displace radiolabeled vinblastine, dolastatin 10, or GTP from tubulin, nor did it stabilize colchicine binding activity.[1] This led to the hypothesis that Diazonamide A interacts with a novel binding site on tubulin, or that it binds preferentially to the ends of microtubules rather than to free tubulin dimers.[1]
The synthetic analog, DZ-2384, has been shown to bind to the vinca domain of tubulin, but in a distinct manner that results in the straightening of curved protofilaments, an effect not observed with other vinca alkaloids.[2] This unique structural impact on tubulin provides further evidence for a distinct mode of interaction.
Hypothesis 2: Targeting Ornithine δ-Amino Transferase (OAT)
A compelling alternative hypothesis emerged from studies using a biotinylated Diazonamide A analog, which identified Ornithine δ-Amino Transferase (OAT) as a primary binding partner. OAT is a mitochondrial enzyme also found to have a role in mitotic spindle assembly. The interaction between Diazonamide A and OAT is proposed to disrupt a novel spindle assembly pathway. This hypothesis is supported by findings that knockdown of OAT in cancer cells phenocopies the effects of Diazonamide A treatment, leading to mitotic arrest and cell death.
Experimental Protocols
To facilitate the replication and further investigation of Diazonamide A's mode of action, detailed methodologies for key experiments are provided below.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.
-
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (Diazonamide A, Vinblastine, etc.) dissolved in DMSO
-
Pre-chilled 96-well plates
-
Temperature-controlled microplate reader
-
-
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.
-
Pipette 10 µL of 10x concentrated test compounds into the wells of a pre-warmed 96-well plate. Include vehicle (DMSO) and positive controls (e.g., colchicine).
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader and measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Plot absorbance versus time. A decrease in the rate and extent of the absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.
-
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network in cells treated with test compounds.
-
Materials:
-
Cells cultured on glass coverslips
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixative for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Materials:
-
Cultured cells
-
Test compounds
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in multi-well plates and treat with test compounds or vehicle control for a specified duration (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.
-
Visualizing the Proposed Mechanisms of Action
To illustrate the two primary hypotheses for Diazonamide A's mode of action, the following diagrams were generated using the Graphviz DOT language.
Caption: Proposed direct interaction of Diazonamide A with tubulin.
Caption: Proposed OAT-mediated mechanism of Diazonamide A.
Conclusion
The validation of Diazonamide A's unique mode of action on the mitotic spindle remains an active area of research. The evidence presented in this guide highlights the compelling, yet conflicting, data supporting both direct tubulin interaction and an OAT-mediated pathway. The provided experimental protocols and comparative data offer a foundation for further studies aimed at definitively elucidating the molecular intricacies of this potent antimitotic agent. A clearer understanding of its mechanism will be pivotal for its potential development as a novel anticancer therapeutic.
References
- 1. Diazonamide A and a synthetic structural analog: disruptive effects on mitosis and cellular microtubules and analysis of their interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthetic diazonamide DZ-2384 has distinct effects on microtubule curvature and dynamics without neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Total Synthesis of Diazonamide A: A Comparative Guide
The successful total synthesis of the complex marine natural product Diazonamide A by multiple independent research groups stands as a significant achievement in organic chemistry, confirming its revised molecular architecture and paving the way for further biological investigation. This guide provides a comparative overview of the key total syntheses, focusing on their strategic differences, and presents supporting data and experimental protocols for researchers in chemical synthesis and drug development.
The journey to conquer Diazonamide A was marked by a notable structural misassignment that was ultimately resolved through the rigors of total synthesis. Initial structural elucidation proposed a structure that proved to be incorrect. It was the synthetic efforts of several research groups that led to the revision and final confirmation of the true, and more complex, structure of Diazonamide A.[1][2][3] This verification through synthesis underscores the power of this discipline in definitively establishing molecular identity.
This guide will focus on the seminal total syntheses reported by the research groups of K.C. Nicolaou and David W.C. MacMillan, which represent distinct and innovative approaches to assembling this intricate molecule.
Comparative Analysis of Synthetic Strategies
The total syntheses of Diazonamide A, while all culminating in the same target molecule, feature unique strategies for constructing the key structural motifs, particularly the two strained 12-membered macrocycles and the highly congested C10 quaternary stereocenter.
| Synthetic Aspect | Nicolaou Group (First & Second Syntheses) | MacMillan Group |
| Key Strategy | First Synthesis: Late-stage Witkop photocyclization to form the D-E biaryl bond and close the second macrocycle.[4][5] Second Synthesis: A distinct sequence exploring an alternative order of macrocycle construction.[6][7] | Iminium-catalyzed alkylation–cyclization cascade for the stereoselective synthesis of the C(10) quaternary center and the furanoindoline core.[2][8][9] |
| Macrocycle Closure | First Synthesis: Photocyclization. Second Synthesis: Macrolactamization.[5][6] | Magnesium-mediated intramolecular macroaldolization and a palladium-catalyzed tandem borylation/annulation.[2][8][9] |
| Overall Yield | Not explicitly stated in the provided abstracts. | 1.8%[2][8][9] |
| Longest Linear Sequence | Not explicitly stated in the provided abstracts. | 20 steps[2][8][9] |
Experimental Protocols
Detailed experimental procedures are crucial for the independent verification and replication of synthetic routes. Below are representative protocols for key transformations from the published syntheses.
Nicolaou Group: Witkop Photocyclization
The Witkop photocyclization was a key step in Nicolaou's first total synthesis to forge the final bond of the highly hindered 12-membered heterocyclic core.[5]
Protocol: A solution of the advanced macrocyclic precursor in a suitable solvent (e.g., acetonitrile/water) is irradiated with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter at room temperature. The reaction progress is monitored by TLC or HPLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the cyclized product.
MacMillan Group: Iminium-Catalyzed Alkylation-Cyclization
MacMillan's approach featured an organocatalytic method for the stereoselective construction of the C10 quaternary center.[2][8][9]
Protocol: To a solution of the corresponding aldehyde and tryptamine-derived nucleophile in a suitable solvent (e.g., THF), is added the chiral imidazolidinone organocatalyst. The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) until completion as monitored by LC-MS. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by flash chromatography to afford the enantioenriched furanoindoline core.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic strategies discussed.
Caption: Key stages of Nicolaou's first total synthesis of Diazonamide A.
Caption: MacMillan's organocatalytic approach to the synthesis of Diazonamide A.
Conclusion
The independent total syntheses of Diazonamide A by the Nicolaou and MacMillan groups, among others, have unequivocally verified its complex structure. Their distinct and elegant strategies not only showcase the state-of-the-art in synthetic organic chemistry but also provide a robust foundation for the synthesis of analogues for further biological evaluation. The availability of detailed experimental protocols from these seminal works is invaluable for researchers aiming to build upon this foundational knowledge in the quest for new therapeutic agents.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic challenge of diazonamide A, a macrocyclic indole bis-oxazole marine natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and biology of diazonamide A: first total synthesis and confirmation of the true structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cornellpharmacology.org [cornellpharmacology.org]
- 7. Chemistry and biology of diazonamide A: second total synthesis and biological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total synthesis of diazonamide A - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
Prudent Disposal of Diazonamide A: A Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Handling of a Potent Cytotoxic Compound.
Diazonamide A, a complex marine-derived natural product, has garnered significant interest in the scientific community for its potent antimitotic activity, exhibiting low nanomolar GI50 values against various human cancer cell lines.[1] As a valuable tool in cancer research, its proper handling and disposal are paramount to ensure the safety of laboratory personnel and the protection of the environment. Due to its classification as a potent cytotoxic agent, Diazonamide A and all materials contaminated with it must be treated as hazardous waste.[2] Standard laboratory protocols for handling highly toxic substances should be strictly followed. This document provides a comprehensive guide to the proper disposal procedures for Diazonamide A, based on established safety protocols for cytotoxic compounds.
Key Properties of Diazonamide A
A thorough understanding of the chemical and toxicological properties of Diazonamide A is the foundation of its safe management. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₃₀Cl₂N₆O₆ | N/A |
| Molecular Weight | 793.62 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, and methanol | N/A |
| Biological Activity | Potent antimitotic agent | [1][3] |
| Mechanism of Action | Interacts with a proteolyzed form of ornithine δ-amino transferase (OAT), disrupting mitotic spindle assembly.[3] | [3] |
| Cytotoxicity (GI50) | Low nanomolar range against various cancer cell lines | [1] |
Standard Operating Procedure for Diazonamide A Disposal
Given the potent cytotoxicity of Diazonamide A, a specific and validated chemical deactivation protocol is not publicly available. Therefore, the primary method of disposal is secure containment followed by high-temperature incineration through a licensed hazardous waste disposal service.[4] Adherence to the following step-by-step procedure is mandatory.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling Diazonamide A, including a lab coat, safety goggles, and nitrile gloves. For handling dry powder, a respirator may be necessary to prevent inhalation.
2. Waste Segregation and Collection:
-
All solid and liquid waste contaminated with Diazonamide A must be segregated from general laboratory waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with Diazonamide A.
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container must be marked with "Hazardous Waste," "Cytotoxic," and "Diazonamide A."
-
-
Liquid Waste: This includes unused solutions of Diazonamide A, and solvent rinses of contaminated glassware.
-
Collect all liquid waste in a dedicated, clearly labeled, shatter-proof, and leak-proof hazardous waste container.
-
The container must be marked with "Hazardous Waste," "Cytotoxic," "Diazonamide A," and the name of the solvent(s).
-
Never dispose of Diazonamide A solutions down the drain.
-
3. Decontamination of Glassware and Surfaces:
-
Reusable Glassware:
-
Rinse glassware that has contained Diazonamide A with a suitable solvent (e.g., methanol or DMSO) to remove residues.
-
The first three rinses must be collected and disposed of as hazardous liquid waste.[5]
-
After the initial rinses, glassware can be washed according to standard laboratory procedures.
-
-
Work Surfaces:
-
Decontaminate work surfaces that may have come into contact with Diazonamide A by wiping with a solvent-soaked disposable cloth.
-
The cleaning cloths must be disposed of as solid hazardous waste.
-
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leakage or evaporation.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all labeling and documentation requirements of the disposal service are met.
-
The recommended method for the final destruction of Diazonamide A is high-temperature incineration.[4]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of Diazonamide A waste.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic anticancer efficacy of a synthetic diazonamide analog in the absence of overt toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Guidance for Handling Diazonamide A
For Researchers, Scientists, and Drug Development Professionals
Diazonamide A is a potent antimitotic agent with a unique mechanism of action, making it a valuable compound for cancer research and drug development.[1] However, its cytotoxic nature necessitates strict adherence to safety protocols to protect laboratory personnel and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling Diazonamide A.
Personal Protective Equipment (PPE)
Given the cytotoxic nature of Diazonamide A, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory activities involving Diazonamide A.
| Activity | Required PPE | Rationale |
| Handling solid compound (weighing, preparing solutions) | - Double nitrile gloves- Disposable gown with knit cuffs- Safety goggles with side shields or a full-face shield- N95 or higher-rated respirator | Prevents inhalation of aerosolized particles and skin contact. A face shield offers additional protection against splashes. |
| Working with solutions of Diazonamide A | - Double nitrile gloves- Disposable gown with knit cuffs- Safety goggles or a full-face shield | Protects against accidental splashes and skin contact. |
| Administering to cell cultures or animals | - Double nitrile gloves- Disposable gown with knit cuffs- Safety goggles | Standard precautions for handling cytotoxic agents in solution. |
| Cleaning and decontamination | - Heavy-duty nitrile or butyl rubber gloves- Impermeable gown or apron- Safety goggles and face shield- Respirator (if spill generates aerosols) | Provides enhanced protection against direct contact with the compound and cleaning agents. |
| Waste disposal | - Double nitrile gloves- Disposable gown- Safety goggles | Protects against contact with contaminated waste materials. |
Operational Plans: Handling and Transport
Receiving and Storage: Upon receipt, inspect the package for any signs of damage. If the package is compromised, treat it as a spill and follow the decontamination procedures outlined below. Store Diazonamide A in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be restricted to authorized personnel.
Preparation of Solutions: All manipulations involving solid Diazonamide A or concentrated stock solutions should be performed in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation and exposure. Use a dedicated set of equipment (e.g., spatulas, balances, glassware) for handling Diazonamide A.
Transport: When transporting Diazonamide A, whether in solid form or in solution, use secondary containment. The primary container should be sealed and placed within a durable, leak-proof secondary container that is clearly labeled with the contents and associated hazards.
Disposal Plan
All materials that come into contact with Diazonamide A are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.
Waste Segregation and Collection:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a dedicated, leak-proof, and clearly labeled "Cytotoxic Waste" container.
-
Liquid Waste: Unused solutions of Diazonamide A and contaminated liquid media should be collected in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste." Do not pour Diazonamide A solutions down the drain.
Decontamination of Glassware and Equipment: Reusable glassware and equipment should be decontaminated. A common procedure involves soaking the items in a deactivating solution (e.g., a high pH solution, if compatible with the equipment) followed by thorough rinsing. The rinsate should be collected as hazardous waste.
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Spill Kit: A spill kit specifically for cytotoxic agents should be readily available in any area where Diazonamide A is handled. The kit should contain:
-
Appropriate PPE (as listed in the table for cleaning)
-
Absorbent pads or pillows
-
Scoop and scraper for solid materials
-
Designated "Cytotoxic Waste" bags
-
Decontaminating solution (e.g., a validated cleaning agent or a high pH solution)
-
Warning signs to restrict access to the spill area
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE from the spill kit.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads, working from the outside in.
-
Solids: Gently cover the spill with damp absorbent pads to avoid generating dust.
-
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, broken glass) and place them in the cytotoxic waste container.
-
Clean the spill area with a decontaminating solution, followed by a rinse with water.
-
-
Decontaminate and Dispose:
-
Place all used cleaning materials into the cytotoxic waste container.
-
Carefully remove and dispose of PPE as cytotoxic waste.
-
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional safety office.
Mechanism of Action: Disruption of Mitotic Spindle
Diazonamide A exerts its potent antimitotic effect by targeting the mitochondrial enzyme ornithine δ-amino transferase (OAT).[1][2] This interaction disrupts the normal function of OAT in mitotic spindle assembly, leading to cell cycle arrest and apoptosis.[1]
Caption: Logical workflow of Diazonamide A's mechanism of action.
Disclaimer: This document provides a summary of essential safety information. Researchers must consult their institution's specific safety protocols and the Safety Data Sheet (SDS) for Diazonamide A, if available, before commencing any work. All laboratory personnel must be trained in the safe handling of cytotoxic compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
